Barium nitride (Ba3N2)
Description
The exact mass of the compound Barium nitride (Ba3N2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Barium nitride (Ba3N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium nitride (Ba3N2) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
azanidylidenebarium;barium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ba.2N/q;;+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQHQVFOMOBERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[Ba].[N-]=[Ba].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba3N2 | |
| Record name | barium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12047-79-9 | |
| Record name | Barium nitride (Ba3N2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribarium dinitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Navigating the Complex Crystallography of an Alkaline Earth Nitride
An In-Depth Technical Guide to the Crystal Structure of Barium Nitride (Ba₃N₂)
Barium nitride (Ba₃N₂), a binary compound of barium and nitrogen, represents a fascinating case study in solid-state inorganic chemistry. Characterized by its predominantly ionic bonding between Ba²⁺ cations and N³⁻ anions, its primary application lies in materials science as a precursor for synthesizing advanced ternary and quaternary nitrides, as a flux for GaN crystal growth, and in the development of specialized ceramics and electronic components.[1][2] Despite its simple stoichiometry, the precise experimental determination and theoretical modeling of its crystal structure have been subjects of considerable scientific discussion. This guide provides a comprehensive analysis of the synthesis, structural characterization, and prevailing crystallographic models of Ba₃N₂, grounded in both experimental data and computational predictions.
Synthesis of Crystalline Barium Nitride: A Self-Validating Protocol
The synthesis of high-purity, crystalline Ba₃N₂ is foundational to any accurate structural analysis. The most common and reliable method is the direct nitridation of barium metal. The causality behind this protocol is rooted in driving the reaction to completion while avoiding the formation of sub-nitrides or peroxide impurities.
Experimental Protocol: Direct Gaseous Nitridation
-
Preparation of Reactants: Begin with high-purity barium metal (≥99.7%). The metal should be cleaned of any surface oxide layer, typically by mechanical abrasion inside an inert atmosphere glovebox.
-
Reaction Vessel: Place the cleaned barium metal into an alumina or other inert ceramic boat. The choice of alumina is critical due to its high thermal stability and lack of reactivity with alkaline earth metals at elevated temperatures.
-
Furnace Setup: Position the boat within a tube furnace capable of reaching temperatures of at least 800°C and equipped with a controlled gas flow system.
-
Inert Gas Purge: Purge the furnace tube with a high-purity inert gas (e.g., Argon) to eliminate atmospheric oxygen and moisture, which would otherwise lead to the formation of barium oxide (BaO) and barium hydroxide (Ba(OH)₂).
-
Nitriding Process: Introduce a steady flow of high-purity nitrogen (N₂) gas. Gradually heat the furnace to a temperature between 500°C and 600°C.[3]
-
Expert Insight: While the initial reaction begins at lower temperatures, maintaining this range ensures a controlled reaction rate.
-
-
Annealing for Completion: Upon the cessation of visible nitrogen absorption, the temperature must be raised to 700-750°C and held for several hours.[3] This annealing step is a self-validating measure; it provides the necessary activation energy to ensure the diffusion of nitrogen into the bulk barium, driving the reaction to completion (3 Ba + N₂ → Ba₃N₂) and forming a homogenous crystalline powder.[4]
-
Cooling and Handling: After the annealing period, cool the furnace to room temperature under a continuous N₂ or Ar flow. The resulting yellowish-brown to dark gray Ba₃N₂ powder is highly reactive with moisture and air and must be handled and stored exclusively under an inert atmosphere.[3][5]
Sources
Foreword: The Imperative for Purity in Advanced Nitride Materials
An In-depth Technical Guide to the Synthesis of High-Purity Barium Nitride (Ba₃N₂) Powder
Barium nitride (Ba₃N₂) is an inorganic compound that has garnered significant interest for its roles in specialized applications, including electronics, advanced ceramics, and materials science.[1][2] It serves as a critical component in systems exposed to high-temperature and high-stress environments and is also employed as a chemical reagent and a precursor for more complex ternary and quaternary nitrides.[1][2][3][4][5] The performance of Ba₃N₂ in these applications is intrinsically linked to its purity. Trace impurities, particularly oxides and other metallic elements, can drastically alter its thermal stability, ionic conductivity, and electronic properties. This guide provides a comprehensive, scientifically-grounded overview of the synthesis of Ba₃N₂ powder, with a dedicated focus on the methodologies and critical control points required to achieve high purity.
Physicochemical Properties and Foundational Concepts
Understanding the fundamental properties of barium nitride is essential for designing a robust synthesis protocol. It is an orange-yellow, crystalline solid with a density of approximately 4.78 g/cm³.[6][7][8][9] The compound is exceptionally reactive, particularly with moisture.
**Table 1: Key Physical and Chemical Properties of Barium Nitride (Ba₃N₂) **
| Property | Value | Source(s) |
| Chemical Formula | Ba₃N₂ | [5][7][9][10] |
| Molecular Weight | 439.99 g/mol | [5][6][7][10] |
| Appearance | Orange-yellow powder/solid | [7][8][9] |
| Density | 4.78 g/cm³ | [1][2][6][7] |
| CAS Number | 12047-79-9 | [5][7][10] |
| Reactivity | Highly reactive with water, producing barium hydroxide and ammonia. | [1][2][9] |
The most critical characteristic from a synthesis perspective is its extreme sensitivity to water and oxygen. Barium nitride reacts readily with water to form barium hydroxide and ammonia gas, as shown in the reaction below.[1][2][9] This reactivity dictates that all synthesis and handling procedures must be conducted under a strictly controlled inert and anhydrous atmosphere.
Ba₃N₂ + 6H₂O → 3Ba(OH)₂ + 2NH₃
Core Synthesis Methodology: Direct Nitridation of Barium Metal
The most prevalent and reliable method for producing high-purity Ba₃N₂ is the direct reaction of elemental barium with high-purity nitrogen gas.[9][11] This approach, while conceptually simple, requires meticulous control over several experimental parameters to prevent the formation of impurities like barium oxide (BaO).
The core reaction is: 3Ba + N₂ → Ba₃N₂[9][11]
Causality Behind Experimental Choices
-
Purity of Precursors: The final purity of Ba₃N₂ is fundamentally limited by the purity of the starting materials. It is imperative to use high-purity barium metal (≥99.9%) and oxygen-free, anhydrous nitrogen gas. Any metallic impurities in the barium (such as strontium or calcium) will be carried over into the final product, while oxygen or moisture in the nitrogen gas will lead to the formation of barium oxide, the most common and detrimental impurity.
-
Temperature Control: The reaction temperature is a critical parameter. The nitriding process is typically initiated at lower temperatures and gradually increased. One effective protocol involves heating barium metal in a nickel boat within a purged N₂ gas stream at 560°C.[7][11] As the initial, rapid absorption of nitrogen slows, the temperature can be raised to 700-750°C to drive the reaction to completion.[7][11] A key insight is that barium metal undergoes a crystalline transformation around 450°C, which loosens the metal lattice structure and accelerates the nitriding reaction.[7]
-
Reaction Atmosphere: The entire process must be conducted in an environment free of oxygen and moisture. This is typically achieved using a tube furnace with a continuous flow of purified nitrogen gas or by performing the reaction within a high-integrity glovebox.
-
Material Selection: The reaction vessel must be inert to molten barium. Nickel or molybdenum boats are commonly used for this purpose.[7]
Alternative Synthesis Routes
While direct nitridation is the preferred method for high-purity powder, other routes have been reported, though they may present greater challenges in achieving high purity.[8]
-
Reaction with Ammonia: Barium metal can react with ammonia gas to form barium nitride and hydrogen gas.[9] 3Ba + 2NH₃ → Ba₃N₂ + 3H₂
-
Decomposition of Barium Amide: Heating barium amide (Ba(NH₂)₂) results in the formation of barium nitride and ammonia.[9] 3Ba(NH₂)₂ → Ba₃N₂ + 4NH₃
-
Combustion Synthesis: Also known as self-propagating high-temperature synthesis (SHS), this method utilizes the exothermic nature of the reaction between elemental powders to synthesize the compound.[6] While offering advantages like short processing times, controlling stoichiometry and preventing impurities can be more challenging.[6]
Purity Control and Verification: A Self-Validating System
True trustworthiness in a synthesis protocol comes from a system that inherently minimizes impurity formation and includes robust methods for verification. For Ba₃N₂, purity control is not about post-synthesis cleanup—the material's reactivity makes that nearly impossible. Instead, it is a philosophy of stringent preventative measures.
Logical Framework for Purity Assurance
The logical flow for ensuring high purity is grounded in controlling the inputs and the environment. The purity of the final product is a direct function of the precursor purity and the integrity of the inert atmosphere.
Caption: Logical workflow for achieving high-purity Ba₃N₂.
Analytical Techniques for Characterization
Verifying the purity and identity of the synthesized Ba₃N₂ powder is a critical final step. A combination of techniques is required for a comprehensive assessment.
-
X-ray Diffraction (XRD): This is the primary technique for confirming the formation of the correct Ba₃N₂ crystalline phase and for detecting any crystalline impurity phases, most notably BaO.
-
Elemental Analysis: Combustion analysis or other methods can be used to determine the nitrogen content and verify the Ba:N stoichiometric ratio.
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): These highly sensitive techniques are essential for quantifying trace metallic impurities (e.g., Sr, Ca, Fe, etc.) that may have originated from the barium precursor.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While not for the final product, GC-MS is invaluable for ensuring the purity of precursors and for detecting volatile contaminants in the process environment.[12][13]
Detailed Experimental Protocol: Direct Nitridation
This protocol describes the synthesis of high-purity Ba₃N₂ powder on a laboratory scale. Extreme caution must be exercised throughout this process.
Mandatory Safety Precautions
-
Toxicity: Barium nitride is harmful if swallowed or inhaled.[10][14][15] All handling of the powder must be performed within a certified fume hood or a glovebox.
-
Reactivity: Ba₃N₂ is a water-reactive substance.[14] Contact with moisture will produce flammable and toxic ammonia gas.[16] Ensure all glassware and equipment are scrupulously dried before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and compatible chemical-resistant gloves.[15]
-
Handling: All operations involving barium metal and barium nitride powder must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Ba₃N₂.
Step-by-Step Methodology
-
Precursor Preparation (Inside a Glovebox): a. Thoroughly dry a nickel combustion boat in a vacuum oven and transfer it into an argon or nitrogen-filled glovebox. b. Weigh the desired amount of high-purity barium metal (handle with clean, dry tweezers) and place it into the nickel boat.
-
System Assembly: a. Place the nickel boat containing the barium metal into the center of a quartz tube. b. Seal the quartz tube and connect it to a gas inlet and outlet, ensuring all connections are gas-tight. The outlet should be vented through a mineral oil bubbler to monitor gas flow and prevent backflow of air. c. Place the quartz tube assembly into a programmable tube furnace.
-
System Purge: a. Purge the system of any residual air and moisture. This is a critical step. b. Using a vacuum pump and a gas manifold, carefully evacuate the quartz tube and backfill with high-purity nitrogen gas. Repeat this cycle at least three times. c. After the final backfill, establish a slow, continuous flow of nitrogen gas (e.g., 50-100 sccm) through the tube.
-
Nitridation Reaction: a. Begin heating the furnace according to a pre-set temperature program. b. Stage 1: Ramp the temperature to 560°C and hold for 2-4 hours. A color change from silvery metallic to dark grey or black should be observed. c. Stage 2: Ramp the temperature to 700-750°C and hold for an additional 3-5 hours to ensure the reaction proceeds to completion.[7][11]
-
Cooldown: a. After the hold time, turn off the furnace and allow the system to cool to room temperature under a continuous flow of nitrogen. Do not rush this step, as rapid cooling can cause thermal shock to the quartz tube.
-
Product Recovery (Inside a Glovebox): a. Once at room temperature, stop the nitrogen flow and transfer the entire sealed quartz tube assembly into the glovebox. b. Carefully open the tube and remove the nickel boat. The product should be an orange-yellow crystalline powder.[7][8] c. Using a clean spatula, carefully scrape the Ba₃N₂ powder from the boat into a pre-weighed, dry, airtight storage vial.
-
Storage: a. Tightly seal the vial containing the Ba₃N₂ powder. b. For added protection, label the vial and store it inside the glovebox or in a desiccator.[14]
Concluding Remarks
The synthesis of high-purity barium nitride powder is a process where meticulous attention to detail is not merely recommended but is the absolute prerequisite for success. The inherent reactivity of the material precludes most conventional purification techniques, shifting the focus entirely to the prevention of contamination. By utilizing high-purity precursors, maintaining a strictly inert and anhydrous reaction environment, and carefully controlling thermal parameters, it is possible to reliably produce Ba₃N₂ powder suitable for the most demanding research and industrial applications. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to achieve this goal.
References
- High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Wobomaterials.
- Barium nitride (Ba3N2) SDS, 12047-79-9 Safety Data Sheets. (2019). ECHEMI.
- Barium Nitride Powder High Purity Less Price. (n.d.). Nanoshel.
- Barium nitrite. (2021). Sciencemadness Wiki.
- Barium Nitride Powder, Ba3N2, CAS 12047-79-9. (n.d.). Heeger Materials.
- Safety Data Sheet - Barium Nitride (Ba3N2). (2019). Materion.
- High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Wobomaterials.
- What is barium nitride? (2016). Quora.
- Material Safety Data Sheet - Barium Nitride. (2015). LDYCDN.
- Barium nitride (Ba3N2). (n.d.). Benchchem.
- Buy Barium nitride (Ba3N2). (n.d.). EvitaChem.
- Barium Nitride Powder. (n.d.). Nanorh.
- BARIUM NITRIDE Chemical Properties, Uses, Production. (n.d.). ChemicalBook.
- Method of purifying barium nitrate aqueous solution. (n.d.). Google Patents.
- ICSC 1480 - BARIUM NITRATE. (n.d.). Inchem.org.
- SAFETY DATA SHEET - Barium nitrate. (2025). Sigma-Aldrich.
- Process for preparing pure barium nitrate crystals. (n.d.). Google Patents.
- Barium Nitride Formula. (2025). GeeksforGeeks.
- Barium nitride (Ba3N2). (n.d.). PubChem - NIH.
- Reduction of Barium Nitrate to Barium Nitrite Using Freshly Made Lead Sponge. (2022). YouTube.
- bariumnitride(ba3n2). (2024). ChemBK.
- 12047-79-9[Barium nitride (Ba3N2)]. (n.d.). Acmec Biochemical.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- Barium nitride powder, -20mesh, 99.7 trace metals. (n.d.). Sigma-Aldrich.
- Sample Purification. (n.d.). Sigma-Aldrich.
- CHEMICAL PURITY ANALYSIS. (2016). Agilent.
- Phase Diagram of the Binary System of Barium and Sodium n-Butanoates. (1996). Journal of Chemical & Engineering Data.
- Ba (Barium) Binary Alloy Phase Diagrams. (n.d.). ASM Digital Library.
- Phase Diagrams of binary systems. (n.d.). University of Science and Technology of China.
- Barium-Nitrogen Phases Under Pressure. (n.d.). ResearchGate.
- How to Draw the Lewis Dot Structure for Ba3N2. (2020). YouTube.
- Is Ba3N2 (Barium nitride) Ionic or Covalent/Molecular? (2021). YouTube.
- The phase diagram of the Ba-Si system. (2025). ResearchGate.
- SPECTROMETRY IN THE ANALYSIS OF HIGH PURITY MATERIALS. (1982). Pure and Applied Chemistry.
- The Ba-Cu (Barium-Copper) System. (1984). Carnegie Mellon University.
- Drug Purity Analysis: A Comprehensive Guide. (2024). Alwsci.
- Review on the modern analytical advancements in impurities testing. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Barium Nitride. (n.d.). AMERICAN ELEMENTS.
- What is barium nitride? (n.d.). Proprep.
Sources
- 1. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 2. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Barium nitride (Ba3N2) (EVT-392999) | 12047-79-9 [evitachem.com]
- 5. Barium nitride powder, -20mesh, 99.7 trace metals, Sr 0.8 12047-79-9 [sigmaaldrich.com]
- 6. Barium Nitride Powder High Purity Less Price [nanoshel.com]
- 7. heegermaterials.com [heegermaterials.com]
- 8. quora.com [quora.com]
- 9. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 12. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. materion.com [materion.com]
- 15. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]
- 16. chembk.com [chembk.com]
A Computational Guide to the High-Pressure Barium-Nitrogen Phase Diagram
Abstract This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to predict the phase diagram of the Barium-Nitrogen (Ba-N) system under high pressure. The synthesis of novel nitrides, particularly those rich in nitrogen, presents significant experimental challenges, making ab initio computational prediction an indispensable tool for materials discovery. This document is structured for researchers and scientists, detailing the core theoretical pillars—Density Functional Theory (DFT) and Crystal Structure Prediction (CSP) algorithms—and the rigorous, self-validating workflows required for establishing phase stability. We delve into the principles of thermodynamic stability, assessed via convex hull construction, and dynamical stability, verified through phonon calculations. A step-by-step computational protocol is provided, followed by a review of the remarkable structural diversity and complex nitrogen chemistry predicted for the Ba-N system, including the emergence of polymeric nitrogen networks and potential electride phases.
Introduction
Nitrides constitute a class of materials with wide-ranging applications, from superhard coatings (e.g., cubic boron nitride) to advanced electronics and phosphors.[1] The incorporation of nitrogen into compounds with electropositive elements, such as alkaline earth metals, is a promising route to stabilize exotic polynitrogen structures—networks of bonded nitrogen atoms that are of immense interest as potential high-energy-density materials (HEDMs).[2]
The Barium-Nitrogen (Ba-N) system is a compelling subject of study within this family. While the ambient pressure compound, barium nitride (Ba₃N₂), is known, the application of high pressure is expected to fundamentally alter the chemical bonding and stoichiometry, potentially leading to the formation of novel, nitrogen-rich phases.[3] However, the experimental synthesis of such compounds is often challenging, requiring extreme conditions of pressure and temperature that are difficult to achieve and maintain.[4][5]
This is where theoretical prediction plays a pivotal role. By leveraging first-principles computational methods, it is possible to explore the entire compositional landscape of the Ba-N system as a function of pressure, identify thermodynamically stable compounds, and characterize their properties before a single experiment is performed.[6] This in-silico approach not only guides experimental efforts but also provides fundamental insights into the rich structural chemistry of materials under extreme conditions.
Theoretical Foundations for Phase Diagram Prediction
The theoretical prediction of a phase diagram is a multi-layered process that combines a quantum mechanical engine to calculate energies with a robust search algorithm to explore possible atomic arrangements.
Density Functional Theory (DFT): The Quantum Mechanical Engine
At the heart of modern computational materials science is Density Functional Theory (DFT).[7] DFT provides an approximate solution to the Schrödinger equation of a many-body system, allowing for the calculation of the total energy of a given arrangement of atoms.[8][9]
Core Principle: The foundational Hohenberg-Kohn theorems state that the ground-state energy of a system is a unique functional of its electron density.[10][11] This elegantly transforms the intractable problem of solving for the 3N-dimensional wavefunction of N electrons into a more manageable one involving the 3-dimensional electron density.[7]
Causality in Method Selection: For high-pressure solid-state physics, the choice of the exchange-correlation (xc) functional, which approximates the complex many-body electronic interactions, is critical. The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is frequently employed. This choice represents a well-established compromise between computational efficiency and predictive accuracy for the relative energies of condensed phases under pressure, which is the essential requirement for phase diagram construction.
Crystal Structure Prediction (CSP): The Search Strategy
The primary challenge in predicting novel compounds is that the stable atomic arrangement is unknown. The number of possible crystal structures is astronomically large, making an exhaustive search impossible.[12] Crystal Structure Prediction (CSP) methods are sophisticated algorithms designed to intelligently navigate this vast potential energy surface to find low-energy (i.e., stable) structures.[13]
AIRSS is a simple, powerful, and highly parallelizable approach to structure prediction.[14][15]
Methodology: The core idea is to generate a multitude of "sensible" random crystal structures.[16] Sensibility is enforced by ensuring reasonable cell volumes and interatomic distances. Each of these random structures is then relaxed to a local energy minimum using DFT calculations.[6][17] By generating and relaxing thousands of such structures, a comprehensive picture of the low-energy landscape emerges.
Causality: The power of AIRSS lies in its unbiased exploration. It does not rely on pre-existing knowledge of crystal structures and is therefore highly effective at discovering entirely new and unexpected structural motifs.[16]
Evolutionary algorithms (EAs) frame structure prediction as a problem of natural selection.[18][19]
Methodology: An initial generation of random structures is created. Their energies are calculated, and they are ranked by "fitness" (lower enthalpy is fitter).[12] A new generation of structures is then produced by applying evolutionary operators to the fittest individuals of the previous generation:
-
Heredity: Slicing and combining parts of two high-fitness parent structures.
-
Mutation: Applying random variations (e.g., atomic displacements, cell mutations) to a structure.[20] This process is repeated for many generations, with the population evolving towards progressively lower-energy structures.[12]
Causality: EAs are highly efficient because they intelligently focus the search on promising regions of the configurational space, using information from previous calculations to guide the discovery of subsequent, more stable structures.[19]
Determining Phase Stability: A Self-Validating Workflow
Finding a low-energy structure is not sufficient to declare it a stable compound. A rigorous, self-validating workflow must be employed to assess both thermodynamic and dynamical stability.
Thermodynamic Stability: The Convex Hull
Under pressure, the relevant thermodynamic potential for determining phase stability at 0 K is the enthalpy (H = E + PV), where E is the internal energy from DFT, P is the pressure, and V is the volume.[21]
Methodology: To determine the stable phases across all possible compositions in a binary (A-B) system, a convex hull is constructed.[22][23] This is achieved by plotting the formation enthalpy of various AₓBᵧ compounds against their composition (e.g., fraction of B). The formation enthalpy is calculated relative to the enthalpies of the elemental constituents, for instance, ΔH(BaₓNᵧ) = H(BaₓNᵧ) - xH(Ba) - yH(N).
Trustworthiness: The convex hull provides a definitive criterion for thermodynamic stability.[24] Any compound whose formation enthalpy lies on the lower boundary (the "hull") of the plotted points is thermodynamically stable and will not decompose into any other combination of phases.[25] Any compound lying above the hull is metastable or unstable with respect to decomposition.[23] This analysis must be repeated at each pressure of interest to construct the full pressure-composition phase diagram.[26]
}
Caption: The convex hull identifies stable phases (green) that lie on the lower energy boundary.
Dynamical Stability: Phonon Calculations
A structure that is thermodynamically stable could still be dynamically unstable, meaning that small atomic displacements would cause it to spontaneously distort into a different structure. Dynamical stability is assessed by calculating the phonon spectrum.[27]
Methodology: Phonons are quantized modes of lattice vibration.[28] Their dispersion curves (frequency vs. wavevector) can be calculated from first principles using methods like density functional perturbation theory (DFPT) or the finite displacement (supercell) approach.
Trustworthiness: A crystal structure is considered dynamically stable only if all of its phonon modes have real (i.e., non-imaginary) frequencies throughout the entire Brillouin zone.[29][30] The presence of imaginary phonon frequencies indicates a vibrational mode that lowers the system's energy, signifying a structural instability.[28] This check is a critical, non-negotiable step for validating any newly predicted crystal phase.
A Step-by-Step Computational Protocol
The following outlines a robust, self-validating workflow for predicting the Ba-N phase diagram, integrating the concepts described above.
Protocol:
-
Step 1: Define Search Space: Select a range of pressures (e.g., 0-100 GPa) and a set of BaₓNᵧ stoichiometries to investigate.
-
Step 2: Elemental Phase Stability: For the elemental components (Barium and Nitrogen), perform CSP searches at each pressure to identify their ground-state structures. This is crucial for accurate formation enthalpy calculations.
-
Step 3: Binary Compound Search: For each BaₓNᵧ stoichiometry and pressure, perform extensive CSP searches using an evolutionary algorithm or AIRSS.[2]
-
Causality: Using both methods can be beneficial. EAs are efficient at finding global minima, while AIRSS can provide broader, unbiased sampling of the landscape.
-
-
Step 4: DFT Relaxation: Precisely relax the geometry (atomic positions and cell parameters) of all promising low-enthalpy candidate structures using DFT with tight convergence criteria.
-
Step 5: Convex Hull Construction: At each pressure point, construct the formation enthalpy convex hull using the relaxed structures from Step 4 and the elemental ground states from Step 2. Identify all phases that lie on the hull.
-
Step 6: Dynamical Stability Verification: For every phase identified as thermodynamically stable on the convex hull at a given pressure, perform a full phonon dispersion calculation.[31]
-
Self-Validation: If any structure shows imaginary phonon modes, it is dynamically unstable and must be discarded as a true ground state. The search for that stoichiometry may need to be revisited.
-
-
Step 7: Property Analysis: For all confirmed stable phases, perform further calculations to characterize their properties, such as the electronic band structure, projected density of states (PDOS), and bonding analysis (e.g., Bader charge analysis).[32][33]
}
Caption: A self-validating computational workflow for phase diagram prediction.
The Predicted Ba-N Phase Diagram: A World of Structural Diversity
Computational studies applying these methodologies to the Ba-N system have uncovered a remarkably rich and complex high-pressure phase diagram. A landmark study identified 13 different stable stoichiometries and 24 distinct crystal structures up to 100 GPa.[2]
Key Predicted Phases and Nitrogen Motifs: The pressure and Ba:N ratio are key factors controlling the nature of the nitrogen sublattice, leading to a fascinating progression of nitrogen polymerization.
| Stoichiometry | Pressure Range of Stability (GPa) | Space Group | Key Nitrogen Motif |
| Ba₃N₂ | < 5 | C2/m | Isolated N³⁻ ions and N₂ dumbbells |
| BaN | 5 - 20 | P-1 | N₂ dumbbells and N³⁻ ions |
| BaN₂ | 5 - 100 | C2/m | Polymeric 1D zigzag N₄ chains |
| BaN₄ | > 20 | P-1 | 2D polymeric nitrogen layers |
| Ba(N₅)₂ | > 15 | C2/c | Pentazolate (cyclo-N₅) anions |
| BaN₆ | > 40 | C2/m | Planar, aromatic-like N₆ rings |
(Data synthesized from findings reported in theoretical studies like[2])
Emergence of Novel Properties: Beyond structural diversity, theoretical predictions highlight novel electronic properties. For instance, certain low-pressure phases like C2/m-Ba₃N₂ are predicted to be electrides—ionic crystals where electrons are localized in interstitial sites and act as anions.[2] As pressure increases, this compound is predicted to transition to a more conventional semiconductor and then to a metal.[2]
The nitrogen-rich phases, particularly those containing polymeric networks like BaN₂ and BaN₄, or energetic motifs like the pentazolate anion in Ba(N₅)₂, are promising candidates for high-energy-density materials. The theoretical confirmation that some of these phases are dynamically stable suggests they could potentially be synthesized and quenched to ambient conditions.[2]
Conclusion and Outlook
The theoretical prediction of the Ba-N phase diagram showcases the power of modern computational materials science. By combining robust search algorithms with accurate first-principles calculations within a self-validating workflow, it is possible to map out complex stability landscapes and uncover novel materials with exotic properties entirely in silico.
The predictions for the Ba-N system present a compelling roadmap for experimental high-pressure synthesis. The discovery of numerous stable, nitrogen-rich compounds featuring diverse polynitrogen motifs—from 1D chains to 2D layers and aromatic-like rings—opens exciting avenues for the creation of next-generation energetic materials. Furthermore, the potential for unusual electronic behavior, such as electride formation and pressure-induced metal-insulator transitions, adds another layer of fundamental interest. While superconductivity has not been the primary focus of Ba-N studies, the exploration of superconductivity in related barium hydrides suggests that this property could be an interesting future avenue of investigation for metallic Ba-N phases.[34][35] The theoretical blueprints are now in place for the experimental realization of these fascinating new materials.
References
- PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation. arXiv.
- PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation. arXiv.
- Supplementary Materials Section 1 :Convex Hull Analysis. The Royal Society of Chemistry.
- Probabilistic prediction of material stability: integrating convex hulls into active learning. Digital Discovery.
- Phonons calculated from first-principles. EDP Sciences.
- PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation. ChatPaper.
- Ab initio Random Structure Searching. ResearchGate.
- Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.
- Formation energy and Energy above convex hull as indicators of stability. Matter Modeling Stack Exchange.
- Probabilistic Prediction of Material Stability: Integrating Convex Hulls into Active Learning. arXiv.
- High Pressure Nitride Synthesis. ChemistryViews.
- Efficient and Accurate Machine-Learned Embeddings and Force-Fields for Materials Simulation. arXiv.
- Ab initio Random Structure Searching. Psi-k.
- How to do phonon calculations in Quantum Espresso. YouTube.
- Discovering Superhard B–N–O Compounds by Iterative Machine Learning and Evolutionary Structure Predictions. ACS Omega.
- AIRSS | Materials Theory Group. University of Cambridge.
- Barium-Nitrogen Phases Under Pressure: Emergence of Structural Diversity and Nitrogen-Rich Compounds. ResearchGate.
- Ab initio Random Structure Searching. arXiv.
- Crystal structure prediction using evolutionary algorithms: principles and applications. arXiv.
- Structure and stability prediction of compounds with evolutionary algorithms. PubMed.
- Density functional theory. Wikipedia.
- Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. The Journal of Chemical Physics.
- Novel Nitride Materials Synthesized at High Pressure. MDPI.
- Crystal structure prediction using ab initio evolutionary techniques: principles and applications. Emergent Mind.
- Electronic properties. The projected band structures and... ResearchGate.
- Theory of structural and electronic properties of BAs. ResearchGate.
- Density Functional Theory for Beginners. University of Exeter.
- High-Pressure Synthesis of Pnictogen Nitrides. PubMed Central.
- Density functional theory. PubMed Central.
- An Introduction to Density Functional Theory. Imperial College London.
- Barium nitride (Ba3N2). PubChem.
- Modeling materials using density functional theory. The Kitchin Research Group.
- Barium nitride (Ba3N2). Benchchem.
- Superconductivity in barium hydrides via incorporation of light elements. arXiv.
- Effect of pressure on the interactions and phase diagrams of binary alloys. ResearchGate.
- Enhanced superconductivity in barium hydrides via light element incorporation. arXiv.
- Phase Diagram Pressure And Temperature. Jack Westin.
Sources
- 1. High Pressure Nitride Synthesis - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-Pressure Synthesis of Pnictogen Nitrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psi-k.net [psi-k.net]
- 7. Density functional theory - Wikipedia [en.wikipedia.org]
- 8. Density Functional Theory for Beginners | University of Exeter [exeter.ac.uk]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]
- 12. arxiv.org [arxiv.org]
- 13. Structure and stability prediction of compounds with evolutionary algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AIRSS | Materials Theory Group [mtg.msm.cam.ac.uk]
- 15. [1101.3987] Ab initio Random Structure Searching [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. arxiv.org [arxiv.org]
- 18. Discovering Superhard B–N–O Compounds by Iterative Machine Learning and Evolutionary Structure Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. emergentmind.com [emergentmind.com]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 24. Probabilistic prediction of material stability: integrating convex hulls into active learning - Materials Horizons (RSC Publishing) DOI:10.1039/D4MH00432A [pubs.rsc.org]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. lips.cs.princeton.edu [lips.cs.princeton.edu]
- 27. PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation [arxiv.org]
- 28. neutron-sciences.org [neutron-sciences.org]
- 29. [2512.21227] PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation [arxiv.org]
- 30. PhononBench:A Large-Scale Phonon-Based Benchmark for Dynamical Stability in Crystal Generation [chatpaper.com]
- 31. m.youtube.com [m.youtube.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. [2412.09340] Superconductivity in barium hydrides via incorporation of light elements [arxiv.org]
- 35. Enhanced superconductivity in barium hydrides via light element incorporation [arxiv.org]
The Enigmatic Existence and Precarious Stability of Barium Nitride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium nitride, a compound of barium and nitrogen, presents a compelling yet complex subject of study in inorganic chemistry and materials science. While the straightforward stoichiometry Ba₃N₂ is commercially available and widely cited, a deeper dive into the scientific literature reveals a nuanced reality regarding its definitive characterization and stability. This technical guide synthesizes the current understanding of barium nitride, addressing its existence, synthesis, and stability. It further explores the landscape of other known barium-nitrogen compounds, providing a comprehensive resource for researchers navigating this chemical space.
The Question of Existence: Barium Nitride (Ba₃N₂)
The compound tribarium dinitride, with the chemical formula Ba₃N₂, is listed by numerous chemical suppliers with the CAS number 12047-79-9.[1][2][3] It is typically described as an orange-yellow to black or dark gray crystalline powder.[4][5][6] However, some scholarly sources have expressed doubt regarding the definitive isolation and characterization of a pure compound with this exact stoichiometry, suggesting that commercial products may not perfectly align with the represented formula.[1] Despite these ambiguities, Ba₃N₂ is frequently utilized as a precursor in various synthetic applications.[1][7]
The fundamental structure of Ba₃N₂ is considered ionic, composed of three barium cations (Ba²⁺) and two nitride anions (N³⁻).[5][8] This arrangement necessitates the transfer of valence electrons from the metallic barium to the non-metallic nitrogen to achieve a stable electron configuration for each ion.[8]
Synthesis of Barium Nitride (Ba₃N₂)
Several methods for the synthesis of barium nitride have been reported, primarily involving the reaction of barium metal or its derivatives with a nitrogen source at elevated temperatures.
Direct Nitridation of Barium Metal
The most common method involves the direct reaction of barium metal with nitrogen gas.[8]
Protocol:
-
Place finely divided barium metal in a suitable reaction vessel, such as a nickel boat.[9]
-
Heat the barium metal under a stream of purified nitrogen gas.
-
The reaction proceeds at temperatures ranging from 260°C to 600°C.[4] To ensure complete conversion to the nitride, prolonged heating or increasing the temperature to 700-750°C may be necessary.[1]
Chemical Equation: 3Ba + N₂ → Ba₃N₂[1][8]
Reaction with Ammonia
Barium nitride can also be synthesized by reacting barium metal with ammonia. This reaction yields barium nitride and hydrogen gas.
Protocol:
-
Pass gaseous ammonia over heated barium metal.
-
The reaction typically occurs at around 300°C.[4]
Chemical Equation: 3Ba + 2NH₃ → Ba₃N₂ + 3H₂[8]
A variation of this method involves the reaction of barium metal dissolved in liquid ammonia with nitrogen.[6]
Decomposition of Barium Amide
Thermal decomposition of barium amide, Ba(NH₂)₂, also produces barium nitride.
Protocol:
-
Heat barium amide under vacuum.
-
The decomposition yields barium nitride and ammonia gas.
Chemical Equation: 3Ba(NH₂)₂ → Ba₃N₂ + 4NH₃[8]
Experimental Workflow for Direct Nitridation
Caption: Workflow for the synthesis of Ba₃N₂ via direct nitridation.
Physicochemical Properties and Stability of Ba₃N₂
Barium nitride is a reactive compound with distinct physical and chemical properties.
| Property | Value |
| Molecular Formula | Ba₃N₂ |
| Molar Mass | 439.99 g/mol [1] |
| Appearance | Orange-yellow to black powder[4][5][6] |
| Density | 4.78 g/cm³[8] |
| CAS Number | 12047-79-9[1] |
Reactivity
Barium nitride is highly sensitive to moisture. It readily reacts with water to form barium hydroxide and ammonia.[5][8][10]
Chemical Equation: Ba₃N₂ + 6H₂O → 3Ba(OH)₂ + 2NH₃[8]
Due to this reactivity, barium nitride should be handled under an inert and dry atmosphere.
Thermal Stability and Decomposition
The thermal stability of barium nitride is a subject of some debate in the literature. It is generally considered to be stable at room temperature but decomposes at elevated temperatures.[5][9] Some sources suggest that upon heating to approximately 1000°C, it decomposes into barium subnitride (Ba₂N) and nitrogen gas.[6][7] Other reports indicate that it decomposes back to barium metal and nitrogen gas.[1][8] This thermal decomposition highlights the compound's metastable nature.[1]
Decomposition Pathway
Caption: Reported thermal decomposition pathways for Ba₃N₂.
The Broader Landscape of Barium-Nitrogen Compounds
Beyond the commonly cited Ba₃N₂, other barium-nitrogen compounds have been synthesized and characterized, revealing a richer chemistry than a single stoichiometry would suggest.
Barium Pernitride (BaN₂)
Barium pernitride has been synthesized from the elements under high-pressure (5600 bar) and high-temperature (920 K) conditions.[11] This compound features dinitrogen units with a formal charge of -2 (N₂²⁻).
Barium Subnitrides (Ba₂N, Ba₃N)
Metal-rich subnitrides of barium, such as Ba₂N and Ba₃N, have also been reported. These compounds are of interest for their unique electronic and structural properties.
Applications and Future Directions
Despite the questions surrounding its precise nature, barium nitride finds use as a synthetic precursor for other inorganic compounds, including ternary metal nitrides.[1][8] It has also been explored as a flux for the growth of gallium nitride (GaN) crystals and as a dopant in optical materials.[1][7] Further research is warranted to definitively characterize the structure and properties of pure Ba₃N₂ and to explore the full potential of the diverse barium-nitrogen chemical space. The synthesis and characterization of novel barium nitrides under various conditions could open new avenues in materials science and solid-state chemistry.
References
-
Barium Nitride Formula - GeeksforGeeks. (2025-07-23). [Link]
-
What is barium nitride? - Quora. (2016-02-01). [Link]
-
Barium nitrite - Wikipedia. [Link]
-
Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2 - ACS Publications. [Link]
-
High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. [Link]
-
BARIUM NITRIDE - ChemBK. [Link]
-
State true or false. The thermal decomposition reaction of Ba ( N 3 ) 2 is as follows. [Link]
-
Barium Nitride Powder, Ba3N2, CAS 12047-79-9 - Heeger Materials. [Link]
-
Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN 2 - ResearchGate. (2025-08-10). [Link]
-
Barium nitride (Ba3N2) - PubChem - NIH. [Link]
-
WebElements Periodic Table » Barium » tribarium dinitride. [Link]
Sources
- 1. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 2. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. strem.com [strem.com]
- 4. quora.com [quora.com]
- 5. CAS 12047-79-9: Barium nitride (Ba3N2) | CymitQuimica [cymitquimica.com]
- 6. WebElements Periodic Table » Barium » tribarium dinitride [webelements.co.uk]
- 7. Buy Barium nitride (Ba3N2) (EVT-392999) | 12047-79-9 [evitachem.com]
- 8. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 9. heegermaterials.com [heegermaterials.com]
- 10. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 11. researchgate.net [researchgate.net]
Ba3N2 chemical formula and molecular weight
An In-Depth Technical Guide to the Physicochemical Properties of Barium Nitride (Ba₃N₂)
Abstract
Barium Nitride (Ba₃N₂) is an inorganic compound of significant interest in the fields of materials science and synthetic chemistry. As a member of the alkaline earth metal nitrides, it serves as a critical precursor for the synthesis of more complex ternary nitrides and as a component in specialized electronic and ceramic applications.[1][2][3] This guide provides a detailed examination of the fundamental physicochemical properties of Barium Nitride, focusing on its chemical formula derivation, precise molecular weight calculation, standard synthesis methodologies, and key characteristics. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding grounded in established chemical principles and experimental protocols.
Chemical Formula and Stoichiometric Derivation
The chemical formula for barium nitride, Ba₃N₂, is a direct consequence of the principles of ionic bonding and charge neutrality. The formula represents the simplest whole-number ratio of ions required to form a stable, electrically neutral compound.
-
Barium (Ba): As an alkaline earth metal in Group 2 of the periodic table, barium readily loses its two valence electrons to achieve a stable electron configuration, forming a divalent cation with a charge of +2 (Ba²⁺).[4]
-
Nitrogen (N): Nitrogen, in Group 15, requires three electrons to complete its valence shell. In the formation of an ionic bond with a highly electropositive metal like barium, it gains three electrons to form a trivalent nitride anion with a charge of -3 (N³⁻).[4]
To achieve a neutral compound, the total positive charge from the barium cations must balance the total negative charge from the nitride anions. The lowest common multiple of the ionic charges (2 and 3) is 6. Therefore, three barium ions are required to provide a total positive charge of +6 (3 x +2), and two nitride ions are required to provide a total negative charge of -6 (2 x -3). This stoichiometric balance dictates the chemical formula Ba₃N₂ .[4][5]
Caption: Workflow for the direct nitridation synthesis of Barium Nitride.
Physicochemical Properties and Handling
Barium Nitride is a reactive inorganic solid with distinct properties that dictate its handling procedures and applications.
Table 2: Key Physicochemical Properties of Ba₃N₂
| Property | Value | Source(s) |
| Chemical Formula | Ba₃N₂ | [5][6][7] |
| Molar Mass | 439.9944 g/mol | [2][8][9] |
| Appearance | Yellowish-brown, black, or dark gray powder | [2][5] |
| Density | ~4.78 g/cm³ | [1][2] |
| Crystal Structure | Unique crystal structure | [1] |
| Reactivity with Water | Decomposes to form Ba(OH)₂ and NH₃ | [1][5] |
| Thermal Stability | High thermal stability | [5][10] |
| Primary Hazard | Toxic; reacts with moisture | [5][6] |
A critical characteristic of Ba₃N₂ is its reactivity with water and atmospheric moisture. [5]This reaction produces barium hydroxide and ammonia gas, as shown in the equation:
Ba₃N₂ (s) + 6H₂O (l) → 3Ba(OH)₂ (aq) + 2NH₃ (g) This reactivity necessitates that all storage and handling of Barium Nitride be conducted under strictly anhydrous and inert conditions to maintain its purity and prevent the release of toxic ammonia gas.
Applications and Safety Considerations
Applications: The primary use of Barium Nitride is as a chemical reagent and precursor in materials science. [1]* Synthesis of Ternary Nitrides: It is used in reactions to produce more complex nitrides, such as transition metal nitrides. [2]* Flux Growth Medium: Ba₃N₂ can be used as a flux for the growth of other nitride crystals, such as Gallium Nitride (GaN). [2]* Research: It is studied for potential applications in electronics, ceramics, and as a catalyst in certain chemical reactions. [1][3][10] Safety:
-
Toxicity: Like most soluble barium compounds, Barium Nitride is toxic if ingested and harmful if inhaled. [5][6]* Reactivity: Its vigorous reaction with water presents a significant hazard, releasing ammonia gas and forming caustic barium hydroxide. [1][5]* Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used. All manipulations should be performed in a fume hood or glovebox.
Conclusion
Barium Nitride (Ba₃N₂) is a well-defined inorganic compound with the chemical formula Ba₃N₂ and a calculated molecular weight of approximately 439.9944 g/mol . Its synthesis is most effectively achieved through the direct nitridation of barium metal under controlled high-temperature, inert conditions. The compound's high reactivity with moisture is a defining characteristic that dictates its handling protocols and its utility as a precursor in advanced materials synthesis. A thorough understanding of these fundamental properties is essential for its safe and effective use in research and development.
References
-
Molecular weight of Ba3N2 - Convert Units. [Link]
-
High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. [Link]
-
Barium nitride (Ba3N2) - PubChem, NIH. [Link]
-
Ba3N2 molar mass. [Link]
-
Ba3N2 - molar and relative molecular mass. [Link]
-
Barium nitride (Ba3N2) - Substance Details - SRS | US EPA. [Link]
-
High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. [Link]
-
What is the formula for barium nitride? - Quora. [Link]
-
Barium Nitride Powder, Ba3N2, CAS 12047-79-9 - Heeger Materials. [Link]
Sources
- 1. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 2. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 3. nanorh.com [nanorh.com]
- 4. quora.com [quora.com]
- 5. CAS 12047-79-9: Barium nitride (Ba3N2) | CymitQuimica [cymitquimica.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. Molecular weight of Ba3N2 [convertunits.com]
- 9. Ba3N2 - molar and relative molecular mass [your-online.ru]
- 10. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
An In-depth Technical Guide to Strontium Ruthenate (CAS No. 12047-79-9) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Strontium Ruthenate (SrRuO₃), a perovskite oxide of significant interest in advanced materials research and various technological applications. We will delve into its fundamental properties, synthesis methodologies, and key applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.
Core Properties of Strontium Ruthenate (SrRuO₃)
Strontium Ruthenate is a fascinating material, primarily due to its unique combination of metallic conductivity and itinerant ferromagnetism, a rare characteristic among 4d transition metal oxides.[1][2] This section will explore the key physical, chemical, and structural properties that underpin its utility.
Physical and Chemical Properties
SrRuO₃ is a black solid with a molar mass of approximately 236.69 g/mol .[3][4] Its density is around 6.2–6.4 g/cm³.[5] Key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 12047-79-9 | - |
| Chemical Formula | SrRuO₃ | [3][4] |
| Molar Mass | ~236.69 g/mol | [3][4] |
| Appearance | Black solid | [3][4] |
| Density | ~6.2–6.4 g/cm³ | [5] |
| Melting Point | ~2000°C | [5] |
| Thermal Conductivity | ~5.0–6.0 W/(m·K) | [5] |
Crystal Structure
At room temperature, Strontium Ruthenate crystallizes in an orthorhombic perovskite structure, belonging to the Pbnm space group.[1][6][7] This structure consists of a network of corner-sharing RuO₆ octahedra, with the larger strontium ions occupying the 12-coordinate sites within the framework.[4][6] The precise lattice parameters are a = 5.567 Å, b = 5.5304 Å, and c = 7.8446 Å.[7] It's often considered as a pseudocubic perovskite with a lattice parameter of approximately 3.93 Å, which is crucial for its epitaxial growth on various perovskite substrates.[7]
The tilting and rotation of the RuO₆ octahedra play a significant role in determining the material's electronic and magnetic properties.[8] These structural distortions can be influenced by factors such as temperature, pressure, and epitaxial strain, offering a pathway to tune the material's functionalities.[1][9]
Electronic and Magnetic Properties
SrRuO₃ is a metallic conductor, exhibiting Fermi liquid behavior at low temperatures (below ~30 K).[7][8] Its room temperature resistivity is low for a metal oxide, typically less than 200 μΩ·cm.[8] This high electrical conductivity, combined with its chemical and thermal stability, makes it an excellent electrode material in oxide electronics.[7]
A key feature of SrRuO₃ is its itinerant ferromagnetism, with a Curie temperature (TC) of approximately 150-160 K in bulk crystals.[2][8] This ferromagnetism arises from the spin-polarized 4d electrons of the Ruthenium ions. The magnetic and transport properties are strongly coupled, and this relationship is sensitive to factors like film thickness, substrate-induced strain, and oxygen stoichiometry.[1][7][10] For instance, the magnetic anisotropy can be tuned from out-of-plane to in-plane by controlling the epitaxial strain.[9]
Synthesis and Fabrication of Strontium Ruthenate
The synthesis of high-quality Strontium Ruthenate, in both bulk and thin-film forms, is crucial for harnessing its unique properties. Various techniques have been developed, each with its own advantages and leading to materials with distinct characteristics.
Solid-State Reaction
Polycrystalline SrRuO₃ is typically synthesized via a conventional solid-state reaction method. This involves mixing stoichiometric amounts of strontium carbonate (SrCO₃) and ruthenium dioxide (RuO₂) followed by repeated grinding and high-temperature calcination.
Experimental Protocol: Solid-State Synthesis of SrRuO₃ Powder
-
Precursor Mixing: Stoichiometric amounts of high-purity SrCO₃ and RuO₂ powders are intimately mixed using a mortar and pestle or ball milling to ensure homogeneity.
-
Calcination: The mixed powder is placed in an alumina crucible and calcined in air at temperatures ranging from 1000°C to 1300°C for 12-24 hours. Multiple intermediate grindings and re-calcinations are often necessary to achieve a single-phase product.
-
Characterization: The resulting powder should be characterized by X-ray diffraction (XRD) to confirm the phase purity and crystal structure.
Thin Film Deposition
For many electronic and spintronic applications, high-quality epitaxial thin films of SrRuO₃ are required. Pulsed Laser Deposition (PLD) and sputtering are the most common techniques for this purpose.[11][12]
Pulsed Laser Deposition (PLD) Workflow:
The PLD process allows for precise control over film thickness, stoichiometry, and crystallinity. The quality of the resulting film is highly dependent on deposition parameters such as substrate temperature, oxygen partial pressure, and laser fluence.[7][12]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Characterization of structural and magnetic properties of SrRuO3 thin films - JuSER [juser.fz-juelich.de]
- 3. webqc.org [webqc.org]
- 4. Monostrontium ruthenate - Wikipedia [en.wikipedia.org]
- 5. infinitamaterials.com [infinitamaterials.com]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. arxiv.org [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Strontium Ruthenate Thin Films for Near-Infrared Plasmonic Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Dot Structure and Ionic Bonding of Barium Nitride (Ba₃N₂)
This guide provides a comprehensive examination of the formation of barium nitride (Ba₃N₂) through ionic bonding, with a detailed focus on its Lewis dot structure representation. The principles outlined herein are fundamental to understanding the interactions between metallic and non-metallic elements, a cornerstone of inorganic chemistry and materials science.
Foundational Principles: Electron Configuration and Valence Electrons
To comprehend the formation of barium nitride, a foundational understanding of the electron configurations of its constituent elements, barium (Ba) and nitrogen (N), is paramount.
Barium (Ba): Barium, an alkaline earth metal, resides in Group 2 of the periodic table with an atomic number of 56.[1][2] Its complete electron configuration is 1s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p⁶6s².[1][3][4] The outermost electrons, which are involved in chemical bonding, are the two electrons in the 6s orbital.[1][5] These are the valence electrons.
Nitrogen (N): Nitrogen is a non-metal in Group 15 of the periodic table with an atomic number of 7.[6][7] Its electron configuration is 1s²2s²2p³.[6][7][8][9] Nitrogen has five valence electrons, located in the 2s and 2p orbitals.[6][7]
| Element | Atomic Number | Electron Configuration | Valence Electrons |
| Barium (Ba) | 56 | 1s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p⁶6s² | 2 |
| Nitrogen (N) | 7 | 1s²2s²2p³ | 5 |
The Causality of Ionic Bond Formation: Electron Transfer
The significant difference in electronegativity between barium (a metal) and nitrogen (a non-metal) dictates the nature of their chemical bond.[10] This disparity drives the transfer of electrons from the metal to the non-metal, resulting in the formation of ions.[10] This process is governed by the octet rule, which states that atoms tend to gain, lose, or share electrons to achieve a stable electron configuration with eight valence electrons, similar to that of a noble gas.[11]
Formation of the Barium Cation (Ba²⁺): A neutral barium atom possesses two valence electrons.[1][5] To achieve a stable, noble gas-like electron configuration, it readily loses these two electrons.[3][12][13] The loss of two negatively charged electrons results in the formation of a barium cation with a +2 charge (Ba²⁺).[3][12][13][14]
Formation of the Nitride Anion (N³⁻): A neutral nitrogen atom has five valence electrons.[6][7] To satisfy the octet rule, it needs to gain three additional electrons.[11][15][16] By accepting three electrons, it becomes a nitride anion with a -3 charge (N³⁻).[11][15][17][18]
Stoichiometry and Charge Neutrality in Barium Nitride
Ionic compounds are electrically neutral. Therefore, the total positive charge from the cations must balance the total negative charge from the anions. In the case of barium nitride, we have Ba²⁺ and N³⁻ ions. To achieve charge neutrality, three barium ions are required for every two nitride ions:
(3 x +2) + (2 x -3) = +6 - 6 = 0
This stoichiometric ratio gives the chemical formula for barium nitride as Ba₃N₂.[19][20][21][22]
Visualizing Ionic Bonding: The Lewis Dot Structure of Ba₃N₂
The Lewis dot structure for an ionic compound visually represents the transfer of electrons and the resulting ions. It is important to note that for ionic compounds, the Lewis structure depicts a formula unit, which is the simplest whole-number ratio of ions in the crystal lattice.[10][23]
Step-by-Step Construction:
-
Represent the Cations: Each of the three barium atoms loses its two valence electrons. The resulting barium ions (Ba²⁺) are shown without any valence electrons, enclosed in brackets with the charge indicated as a superscript.
-
Represent the Anions: Each of the two nitrogen atoms gains three electrons to complete its octet. The resulting nitride ions (N³⁻) are depicted with eight valence electrons (dots) surrounding the nitrogen symbol. These are also enclosed in brackets with their charge.
The complete Lewis dot structure for barium nitride (Ba₃N₂) is as follows:
This structure clearly illustrates that three barium ions are electrostatically attracted to two nitride ions, forming the stable ionic compound barium nitride.[23]
Experimental Workflow: Conceptual Representation of Electron Transfer
The following diagram illustrates the logical flow of electron transfer from barium to nitrogen to form barium nitride.
Caption: Electron transfer from three Ba atoms to two N atoms.
Concluding Remarks
The formation of barium nitride is a classic example of ionic bonding, driven by the transfer of electrons from a metal to a non-metal to achieve stable electron configurations. The Lewis dot structure for Ba₃N₂ provides a clear and concise representation of this process, illustrating the resulting ions and their stoichiometric ratio within the formula unit. This fundamental understanding is crucial for professionals in materials science and drug development, where the nature of chemical bonds dictates the physical and chemical properties of compounds.
References
-
The Organic Chemistry Tutor. (2020). Ba 2+ Electron Configuration (Barium Ion). YouTube. Available at: [Link]
-
EnvironmentalChemistry.com. Periodic Table of Elements: Barium - Ba. Available at: [Link]
-
Unacademy. What Is The Electron Configuration Of Nitrogen. Available at: [Link]
-
Periodic-Table.org. Barium (Ba) - Periodic Table. Available at: [Link]
-
Winter, M. Barium » properties of free atoms. WebElements. Available at: [Link]
-
Winter, M. Nitrogen » properties of free atoms. WebElements. Available at: [Link]
-
Enthuziastic. (2023). Nitrogen Electron Configuration. Available at: [Link]
- Materials. (2019). 2022: ☢️ Electron Configuration of Barium (Ba) [Complete, Abbreviated, Uses.... Available at: https://materials.gelsonluz.
-
Oreate AI Blog. (2023). Nitride Formula (N3−): Definition, Preparation, Formula Explanation, Types and Uses. Available at: [Link]
-
CK-12 Foundation. What is the electron configuration for nitrogen (N)?. Available at: [Link]
-
Fiveable. Ba2+ Definition - Intro to Chemistry Key Term. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). How to Draw the Lewis Dot Structure for Ba3N2: Barium nitride. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Is Ba3N2 (Barium nitride) Ionic or Covalent/Molecular?. YouTube. Available at: [Link]
-
Oreate AI Blog. (2025). Formula of Nitride Ion. Available at: [Link]
-
Brainly. (2020). [FREE] What's the electron configuration of an N^{3-} ion?. Available at: [Link]
-
Chemistry LibreTexts. (2020). 6.8: Electron Configurations. Available at: [Link]
-
Filo. (2023). Discuss the formation of the barium ion. Available at: [Link]
-
GeeksforGeeks. (2025). Nitride. Available at: [Link]
-
Study.com. The anion formed when nitrogen gains three electrons is called the: a) nitride ion. b) nitrite ion. c) nitrogide ion. d) nitro ion. Available at: [Link]
-
Study.com. Give the name of Ba3N2 and classify it as an ionic or covalent compound. Available at: [Link]
-
WordPress. Lewis dot structure for ba. Available at: [Link]
-
National Institutes of Health. Barium ion | Ba+2 | CID 104810. PubChem. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). How to Write the Name for Ba3N2. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Characteristic Reactions of Barium (Ba²⁺). Available at: [Link]
-
Quora. (2016). What is barium nitride?. Available at: [Link]
-
CK-12 Foundation. What is the formula for the compound formed by the barium ion, Ba2+, and the hydroxide ion, OH-?. Available at: [Link]
-
Numerade. *Lewis dot diagrams for Ionic Bonds 15 of 17 Barium and Nitrogen combine to produce. Available at: [Link]
-
National Institutes of Health. Barium nitride (Ba3N2). PubChem. Available at: [Link]
Sources
- 1. Periodic Table of Elements: Barium - Ba (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 2. Barium (Ba) - Periodic Table [periodictable.one]
- 3. m.youtube.com [m.youtube.com]
- 4. materials.gelsonluz.com [materials.gelsonluz.com]
- 5. WebElements Periodic Table » Barium » properties of free atoms [winter.group.shef.ac.uk]
- 6. What Is The Electron Configuration Of Nitrogen [unacademy.com]
- 7. Nitrogen Electron Configuration [enthu.com]
- 8. WebElements Periodic Table » Nitrogen » properties of free atoms [winter.group.shef.ac.uk]
- 9. ck12.org [ck12.org]
- 10. m.youtube.com [m.youtube.com]
- 11. brainly.com [brainly.com]
- 12. fiveable.me [fiveable.me]
- 13. Discuss the formation of the barium ion. | Filo [askfilo.com]
- 14. Barium ion | Ba+2 | CID 104810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Nitride Formula (N3−): Definition, Preparation, Formula Explanation, Types and Uses | CollegeSearch [collegesearch.in]
- 16. homework.study.com [homework.study.com]
- 17. Formula of Nitride Ion - Oreate AI Blog [oreateai.com]
- 18. Nitride - GeeksforGeeks [geeksforgeeks.org]
- 19. CAS 12047-79-9: Barium nitride (Ba3N2) | CymitQuimica [cymitquimica.com]
- 20. m.youtube.com [m.youtube.com]
- 21. gauthmath.com [gauthmath.com]
- 22. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Fundamental Chemical Reactivity of Barium Nitride
Abstract
Barium nitride (Ba₃N₂) is an inorganic compound that serves as a critical precursor and reagent in advanced materials science and synthetic chemistry. Its reactivity is dominated by the highly basic nature of the nitride anion (N³⁻), leading to a series of predictable yet energetic reactions. This guide provides an in-depth exploration of the synthesis, core reactivity, thermal stability, and handling of barium nitride, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The document elucidates the causality behind its chemical behavior, details experimental protocols, and presents data in a structured format to support both theoretical understanding and practical application.
Introduction: The Nature of Barium Nitride
Barium nitride, with the chemical formula Ba₃N₂, is an ionic compound composed of three barium cations (Ba²⁺) and two nitride anions (N³⁻).[1] It typically appears as an orange-yellow solid crystalline powder.[1][2] The significant difference in electronegativity between the alkaline earth metal barium and the non-metal nitrogen results in the transfer of electrons to form a stable ionic lattice.
The core of barium nitride's potent reactivity lies in the nitride anion. The N³⁻ ion possesses a high charge density and is an extremely strong base, far more so than the hydroxide ion (OH⁻).[3] This inherent basicity is the primary driving force for most of its chemical transformations, particularly its vigorous reaction with protic solvents like water. Understanding this fundamental principle is key to predicting its behavior and harnessing its synthetic potential.
Synthesis of Barium Nitride
The preparation of high-purity barium nitride is crucial for its application in further syntheses. Several methods are employed, each with specific advantages regarding reaction conditions and purity of the final product.
-
Direct Combination of Elements: The most common method involves the direct reaction of barium metal with nitrogen gas at elevated temperatures.[1][4] To achieve complete conversion, the reaction may require prolonged heating or temperatures between 700-750°C.[4]
-
Reaction with Ammonia: Barium metal can also be nitrided by reacting it with ammonia gas, which serves as the nitrogen source. This reaction also produces hydrogen gas.[1]
-
Reaction: 3 Ba + 2 NH₃ → Ba₃N₂ + 3 H₂[1]
-
-
Thermal Decomposition of Barium Amide: Barium nitride can be produced from the thermal decomposition of barium amide, releasing ammonia as a byproduct.[1]
-
Reaction: 3 Ba(NH₂)₂ → Ba₃N₂ + 4 NH₃[1]
-
Summary of Key Reactions
The following table summarizes the fundamental chemical reactivity of barium nitride for quick reference.
| Reactant(s) | Products | Conditions | Reaction Type |
| Water (H₂O) | Barium hydroxide (Ba(OH)₂) + Ammonia (NH₃) | Ambient | Hydrolysis |
| Hydrogen Fluoride (HF) | Barium fluoride (BaF₂) + Ammonia (NH₃) | Aqueous | Acid-Base |
| Oxygen (O₂) | Barium oxide (BaO) | Elevated Temperature | Oxidation |
| Heat | Barium (Ba) + Nitrogen (N₂) | > 1000 °C | Thermal Decomposition |
| Divanadium Pentoxide (V₂O₅) | Barium oxide (BaO) + Vanadium Nitride | Solid-State, Heat | Metathesis |
Experimental Protocol: Controlled Hydrolysis of Barium Nitride
This protocol describes a self-validating system for demonstrating the hydrolysis of Ba₃N₂. The production of two distinct alkaline products provides internal confirmation of the reaction pathway.
Objective: To safely demonstrate the hydrolysis of barium nitride and confirm the production of barium hydroxide and ammonia.
Safety Precautions: This experiment must be conducted in a well-ventilated fume hood. Barium nitride is an irritant, and barium compounds are toxic upon ingestion. [1][4]Ammonia gas is corrosive and has a pungent odor. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Methodology:
-
Preparation: Place a magnetic stir bar into a 250 mL beaker containing 100 mL of deionized water.
-
Setup: Place the beaker on a magnetic stir plate inside a fume hood. Suspend a strip of moistened red litmus paper over the beaker, ensuring it does not touch the water.
-
Initiation: Begin stirring the water at a moderate speed. Carefully and slowly add approximately 0.5 g of barium nitride powder to the center of the vortex.
-
Observation (Gas): Observe the litmus paper. The evolution of ammonia gas (NH₃), which is alkaline, will cause the moist red litmus paper to turn blue. This provides the first validation point.
-
Reaction Progression: Allow the reaction to proceed for 5-10 minutes until all the solid has dissolved and gas evolution has subsided.
-
Observation (Solution): The resulting solution will be aqueous barium hydroxide (Ba(OH)₂).
-
Validation (Solution): Dip a fresh strip of red litmus paper directly into the solution. It will turn blue, confirming the presence of the alkaline barium hydroxide. This provides the second validation point.
-
Cleanup: Neutralize the resulting barium hydroxide solution with a dilute acid (e.g., 1M HCl) before disposal according to institutional guidelines for heavy metal waste.
Conclusion
The fundamental chemical reactivity of barium nitride is a direct consequence of the potent basicity of the N³⁻ anion. Its reactions with water, acids, and oxygen are vigorous and predictable, making it a powerful yet hazardous reagent. Its primary utility lies in its role as a precursor for the synthesis of advanced nitride ceramics and materials. A thorough understanding of its properties, combined with stringent safety protocols, is essential for any researcher or scientist working with this compound.
References
-
GeeksforGeeks. (2023). Barium Nitride Formula. Retrieved from GeeksforGeeks. [Link]
-
Quora. (2016). What is barium nitride?. Retrieved from Quora. [Link]
-
National Center for Biotechnology Information. (n.d.). Barium nitride (Ba3N2). PubChem Compound Database. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2. Retrieved from [Link]
-
YouTube. (2020). How to Balance Ba3N2 + H2O = Ba(OH)2 + NH3. Retrieved from [Link]
-
Brainly.com. (2023). A chemist carries out reactions of barium and barium nitride, Ba₃N₂. Retrieved from [Link]
-
Pilgaard Elements. (2016). Barium: Chemical reactions. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Barium nitride (Ba_3N_2) is an ionic solid.... Retrieved from [Link]
-
Transtutors. (2023). Barium nitride (Ba3N2) and water (H2O) react to produce.... Retrieved from [Link]
-
Superior Thermal Stability and Ionic Conductivity. (n.d.). High-Performance Barium Nitride (Ba3N2). Retrieved from [Link]
-
Chemguide. (n.d.). Reactions of the Group 2 elements with air or oxygen. Retrieved from [Link]
-
Allen. (n.d.). Write combination reactions that occur when the metal barium reacts with the following nonmetals. Nitrogen. Retrieved from [Link]
-
Chemguide. (n.d.). Reactions of the Group 2 elements with acids. Retrieved from [Link]
-
Chegg.com. (2023). Solved Barium nitride (Ba3N2) and water (H2O) react to.... Retrieved from [Link]
-
Gauth. (n.d.). Solved: Reaction of barium in excess oxygen. Retrieved from [Link]
-
YouTube. (2018). How to Balance Ba + N2 = Ba3N2 (Barium + Nitrogen gas). Retrieved from [Link]
Sources
- 1. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 5. Write combination reactions that occur when the metal barium reacts with the following nonmetals. Nitrogen [allen.in]
- 6. m.youtube.com [m.youtube.com]
A Historical and Technical Guide to Barium-Nitrogen Compounds for the Modern Researcher
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Textbook — The Enduring Relevance of Barium-Nitrogen Systems
In the vast landscape of inorganic chemistry, the compounds formed between alkaline earth metals and nitrogen represent a fascinating and often underexplored area of materials science. Among these, the barium-nitrogen system, while seemingly simple, unveils a rich tapestry of historical discovery, complex synthesis, and a surprising diversity of structures and properties. This guide moves beyond a superficial overview to provide a comprehensive technical resource for researchers. We will delve into the historical context of their discovery, provide detailed experimental insights, and explore the theoretical underpinnings that continue to drive modern research into these intriguing materials. From the well-known barium nitride (Ba₃N₂) to the more exotic, high-pressure phases, this document serves as a senior application scientist’s perspective on the synthesis, characterization, and potential of barium-nitrogen compounds.
A Journey Through Time: Key Milestones in the Exploration of Barium-Nitrogen Compounds
The story of barium-nitrogen compounds is intrinsically linked to the broader history of nitrogen fixation and the characterization of alkaline earth metals. While barium was first isolated in 1808 by Sir Humphry Davy, early investigations into its reactivity with nitrogen were sporadic.[1]
A significant early milestone in the broader context of nitrogen fixation involving barium compounds occurred in the 1860s. A commercial process developed by Margueritte and Sourdeval utilized the reaction of barium carbonate, carbon, and nitrogen at high temperatures to produce barium cyanide, which could then be reacted with steam to yield ammonia.[2]
The late 19th and early 20th centuries saw the first deliberate, albeit impure, synthesis of barium nitride.[3][4] Early methods involved heating barium amalgam in a stream of nitrogen gas.[3][4] The early 20th century brought more refined direct synthesis techniques, reacting barium metal with nitrogen gas at elevated temperatures, which laid the groundwork for producing purer samples for more accurate characterization.[1] A notable early report of a nitrogen-rich barium nitride dates back to 1892.[5] Further exploration in 1934 led to the reported synthesis of compounds with the stoichiometry M₃N₄ (where M = Ba, Sr, Ca) through the decomposition of the respective metal amides.[5]
The mid-20th century marked a turning point with the advent of high-pressure synthesis techniques, leading to the preparation and characterization of barium pernitride (BaN₂).[5] Modern computational chemistry, particularly in the 21st century, has revolutionized the field, predicting a plethora of new, often nitrogen-rich, barium-nitrogen compounds stable under high pressure, opening new avenues for materials discovery.[6]
The Art of Synthesis: From Traditional Methods to High-Pressure Frontiers
The synthesis of barium-nitrogen compounds is a testament to the challenges of handling highly reactive materials and controlling reaction conditions to target specific stoichiometries.
Barium Nitride (Ba₃N₂): The Workhorse Compound
The most common barium-nitrogen compound, Ba₃N₂, is typically synthesized via the direct reaction of barium metal with nitrogen gas.[3][7]
Experimental Protocol: Direct Nitridation of Barium Metal
-
Precursor Preparation: High-purity barium metal is placed in a crucible made of a non-reactive material, such as nickel.[7]
-
Inert Atmosphere: The crucible is placed within a tube furnace, which is then thoroughly purged with an inert gas (e.g., argon) to remove any residual oxygen or moisture.
-
Nitriding Process: A stream of purified nitrogen gas is introduced into the furnace. The temperature is gradually increased to 560°C and held for an extended period.[7] To drive the reaction to completion, the temperature can be further increased to 700-750°C, especially if the initial absorption of nitrogen slows down.[7]
-
Cooling and Handling: After the reaction is complete, the furnace is cooled to room temperature under a continuous flow of nitrogen. The resulting barium nitride, which appears as an orange-yellow to dark gray or black powder, is highly reactive with air and moisture and must be handled and stored in an inert atmosphere (e.g., a glovebox).[7][8]
Other synthetic routes to Ba₃N₂ include the reaction of barium with ammonia and the thermal decomposition of barium amide (Ba(NH₂)₂).[1][9]
Barium Pernitride (BaN₂): A High-Pressure Endeavor
Barium pernitride represents a more nitrogen-rich phase and its synthesis typically requires high-pressure conditions to stabilize the dinitrogen units within the crystal lattice.
Experimental Protocol: High-Pressure Synthesis of Barium Pernitride
-
Reactant Preparation: Stoichiometric amounts of high-purity barium and a nitrogen source (often sodium azide, NaN₃, as a clean source of N₂) are sealed in a high-pressure reaction vessel, such as an autoclave.
-
High-Pressure, High-Temperature Reaction: The vessel is subjected to high pressures (e.g., 5600 bar) and temperatures (e.g., 920 K).[3][4][8][10][11][12] These conditions are maintained for a prolonged period (e.g., 72 hours) to ensure complete reaction.[5]
-
Quenching and Characterization: The reaction is quenched to ambient conditions, and the product is carefully recovered for analysis.
An alternative, lower-pressure route involves the slow decomposition of barium azide (Ba(N₃)₂) in a closed system at moderately elevated temperatures (470-530 K).[5]
Structural Diversity in the Barium-Nitrogen System
The crystal structures of barium-nitrogen compounds are a key determinant of their physical and chemical properties. While the structure of BaN₂ has been experimentally determined, the structure of Ba₃N₂ is primarily understood through theoretical calculations.
Barium Nitride (Ba₃N₂): A Theoretical Model
Computational studies predict that Ba₃N₂ crystallizes in a cubic crystal system with the space group Pm-3m (No. 221).[7] This structure is of the anti-ReO₃ type, where the nitrogen atoms occupy the corners of the cubic unit cell and the barium atoms are located at the center of the 12 edges.[7] Each nitrogen atom is octahedrally coordinated by six barium atoms, while each barium atom has a linear coordination of two nitrogen atoms.[7]
Barium Pernitride (BaN₂): An Experimental Reality
The crystal structure of BaN₂ has been determined through powder X-ray and neutron diffraction studies. It is isotypic with ThC₂ and crystallizes in the monoclinic space group C2/c (No. 15).[3][4][8][10][11][12] The structure contains discrete dinitrogen units (N₂²⁻), often referred to as pernitride ions, where the N-N distance is indicative of a double bond.[3][4][8][10][11][12]
| Compound | Formula | Crystal System | Space Group | Lattice Parameters |
| Barium Nitride | Ba₃N₂ | Cubic (predicted) | Pm-3m | a ≈ 5.37 Å |
| Barium Pernitride | BaN₂ | Monoclinic | C2/c | a = 7.1712(1) Å, b = 4.3946(1) Å, c = 7.2362(1) Å, β = 104.864(1)° |
Table 1: Crystallographic data for selected barium-nitrogen compounds.
Physicochemical Properties and Reactivity
Barium-nitrogen compounds are generally characterized by their high reactivity, particularly towards water and air.
Barium Nitride (Ba₃N₂):
-
Appearance: Orange-yellow to dark gray or black crystalline solid.[3][4][7][8][9]
-
Reactivity: Reacts readily with water to produce barium hydroxide and ammonia.[1][3][4][7][8] This high reactivity necessitates handling in an inert atmosphere.
-
Thermal Stability: It is thermally stable to high temperatures but will decompose into its constituent elements at very high temperatures.[1]
Barium Pernitride (BaN₂):
-
Reactivity: Also highly reactive with water and air.[13]
-
Electronic Properties: Magnetic susceptibility measurements and band structure calculations indicate that BaN₂ is metallic.[3][4][8][10][11][12]
The Frontier of Barium-Nitrogen Chemistry: Theoretical Predictions
Modern computational materials science has opened a new chapter in the study of barium-nitrogen compounds, predicting a variety of novel phases with intriguing properties, particularly under high-pressure conditions.
Using techniques such as evolutionary algorithms and density functional theory (DFT), researchers have theoretically explored the Ba-N phase diagram at pressures up to 100 GPa.[6] These studies have identified numerous stable and metastable stoichiometries, including nitrogen-rich compounds like BaN₄ and Ba(N₅)₂.[6] The predicted structures often feature polymeric nitrogen chains, rings, and other complex nitrogen networks.[6]
These theoretical investigations are not merely academic exercises; they provide a roadmap for the targeted synthesis of new high-energy-density materials. The stabilization of polynitrogen species within an ionic lattice is a promising strategy for creating next-generation energetic materials.
Applications and Future Outlook
While the high reactivity of barium-nitrogen compounds can be a challenge for practical applications, it also underpins their utility in several areas.
-
Precursor for Other Nitrides: Barium nitride is a valuable precursor for the synthesis of other metal nitrides, including ternary and quaternary compounds.
-
Ammonia Synthesis: The reactivity of barium-nitrogen compounds has been explored in the context of ammonia synthesis. Barium chromium nitride-hydride, for instance, has shown promise as a catalyst for ammonia synthesis under mild conditions.[14]
-
Electronics and Materials Science: Barium nitride has been investigated for its potential in electronic devices and as a component in advanced ceramics.
-
High-Energy-Density Materials: The theoretically predicted nitrogen-rich barium compounds are of great interest as potential high-energy-density materials.
The future of barium-nitrogen chemistry lies at the intersection of high-pressure synthesis and computational materials science. The experimental verification of theoretically predicted phases and the exploration of their properties will undoubtedly lead to new discoveries and applications.
References
-
Vajenine, G. V., Auffermann, G., Prots, Y., Schnelle, W., Kremer, R. K., Simon, A., & Kniep, R. (2001). Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2. Inorganic Chemistry, 40(19), 4866–4870. [Link]
-
Vajenine, G. V., Auffermann, G., Prots, Y., Schnelle, W., Kremer, R. K., Simon, A., & Kniep, R. (2001). Preparation, crystal structure, and properties of barium pernitride, BaN(2). Inorganic chemistry, 40(19), 4866–4870. [Link]
-
What is barium nitride? - Quora. (2016, February 1). Retrieved January 12, 2026, from [Link]
-
Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2 - ACS Publications. (2001, August 10). Retrieved January 12, 2026, from [Link]
-
Vajenine, G. V., Auffermann, G., Prots, Y., Schnelle, W., Kremer, R. K., Simon, A., & Kniep, R. (2001). Preparation, crystal structure, and properties of barium pernitride, BaN(2). Inorganic chemistry, 40(19), 4866–4870. [Link]
-
VIBRATIONAL SPECTROSCOPY IR AND RAMAN. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ba2[Ni3N2]: A Low-Valent Nitridonickelate-Synthesis, Crystal Structure, and Physical Properties. (2005, December 6). Retrieved January 12, 2026, from [Link]
-
Barium nitride (Ba3N2) - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation and Properties of Barium Pernitride, Ba8N4I - ElectronicsAndBooks. (n.d.). Retrieved January 12, 2026, from [Link]
-
IR vs Raman Spectroscopy | Advantages & Limitations - Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]
-
Band Structure and Density of State (DOS) Analysis - YouTube. (2023, March 3). Retrieved January 12, 2026, from [Link]
-
Electronic Band Structure & Projected Density of State (PDOS) | DOS in the single plot using Xmgrace - YouTube. (2021, May 19). Retrieved January 12, 2026, from [Link]
-
4.3: Raman Spectroscopy - Chemistry LibreTexts. (2025, January 5). Retrieved January 12, 2026, from [Link]
-
Barium Nitride Formula - GeeksforGeeks. (2025, July 23). Retrieved January 12, 2026, from [Link]
-
bariumnitride(ba3n2) - ChemBK. (2024, April 10). Retrieved January 12, 2026, from [Link]
-
Thermal Analysis | DSC, TGA, and Melting Point Testing - Robertson Microlit. (n.d.). Retrieved January 12, 2026, from [Link]
- Lattices and Space-Group Theory. (n.d.).
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved January 12, 2026, from [Link]
-
What is barium nitride? - Quora. (2016, February 1). Retrieved January 12, 2026, from [Link]
-
Standard x-ray diffraction powder patterns - NIST Technical Series Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation and Properties of Barium Pernitride, Ba3N4 | Inorganic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to Draw the Lewis Dot Structure for Ba3N2: Barium nitride - YouTube. (2020, December 4). Retrieved January 12, 2026, from [Link]
-
Pressure-Induced Phase Transitions and Electronic Structure Evolution of Ba4Au - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. (2025, February 25). Retrieved January 12, 2026, from [Link]
-
Barium-Nitrogen Phases Under Pressure: Emergence of Structural Diversity and Nitrogen-Rich Compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Barium Titanium Oxynitride from Ammonia-Free Nitridation of Reduced BaTiO 3 - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Band Structure Calculations (PHYS 590B). (2019, April 22). Retrieved January 12, 2026, from [Link]
-
Barium chromium nitride-hydride for ammonia synthesis - MPG.PuRe. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Barium-Vanadium Oxide Nanocomposite Using a Facile thermolysis Approach - Oriental Journal of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thermal decomposition of bulk and supported barium nitrate | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
synthesis of boron nitride by solid state reactions: designation of barium salts effect. (2022, January 10). Retrieved January 12, 2026, from [Link]
-
Nitrogen fixation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. quora.com [quora.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. ijarse.com [ijarse.com]
- 10. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 11. Preparation, crystal structure, and properties of barium pernitride, BaN(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CID 42608478 | Ba3N2 | CID 42608478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 14. nanorh.com [nanorh.com]
Methodological & Application
using Barium nitride as a precursor for ternary nitrides
Barium nitride has proven to be a cornerstone precursor in the exploratory synthesis of novel ternary nitrides. Its high reactivity provides a potent driving force for solid-state reactions, while its utility as a flux component opens pathways to high-quality single crystal growth. The challenges associated with its handling are readily overcome with proper inert atmosphere techniques, making it an invaluable tool for materials scientists. By leveraging the protocols and insights provided in this guide, researchers can effectively utilize Ba₃N₂ to accelerate the discovery and development of next-generation functional nitride materials. [3][14]
References
-
Experimental Synthesis of Theoretically Predicted Multivalent Ternary Nitride Materials. (2022). NREL. [Link]
-
ChemInform Abstract: New Ternary and Quaternary Barium Nitride Halides; Synthesis and Crystal Chemistry. (n.d.). ResearchGate. [Link]
-
Barium Nitride Formula. (2025). GeeksforGeeks. [Link]
-
Ternary Nitride Materials: Fundamentals and Emerging Device Applications. (2021). Annual Review of Materials Research. [Link]
-
New ternary and quaternary barium nitride halides; synthesis and crystal chemistry. (2011). Inorganic Chemistry. [Link]
-
Ammonothermal Crystal Growth of Functional Nitrides for Semiconductor Devices: Status and Potential. (n.d.). PubMed Central. [Link]
-
New ternary and quaternary barium nitride halides; Synthesis and crystal chemistry. (2011). Inorganic Chemistry. [Link]
-
Two-Step Solid-State Synthesis of Ternary Nitride Materials. (2021). ACS Publications. [Link]
-
Novel Nitride Materials Synthesized at High Pressure. (n.d.). MDPI. [Link]
-
(a) GaN crystals grown with the introduction of metal Mn in Li3N flux... (n.d.). ResearchGate. [Link]
-
Two-Step Solid-State Synthesis of Ternary Nitride Materials. (2021). PubMed. [Link]
-
Two-Step Solid-State Synthesis of Ternary Nitride Materials. (2021). PubMed Central. [Link]
-
Chemistry of Ammonothermal Synthesis. (n.d.). MDPI. [Link]
-
(PDF) Novel Nitride Materials Synthesized at High Pressure. (2021). ResearchGate. [Link]
-
High-Pressure Synthesis of Pnictogen Nitrides. (n.d.). PubMed Central. [Link]
-
Experimental Synthesis of Theoretically Predicted Multivalent Ternary Nitride Materials. (2022). ACS Publications. [Link]
-
Ternary Nitride Materials: Fundamentals and Emerging Device Applications. (2021). Annual Reviews. [Link]
-
Progress in Ammonothermal Crystal Growth of Gallium Nitride from 2017–2023: Process, Defects and Devices. (2023). MDPI. [Link]
-
Solid-State Chemistry with Nonmetal Nitrides. (1993). Open Access LMU. [Link]
-
Barium nitride (Ba3N2). (n.d.). PubChem. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 6. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 7. researchgate.net [researchgate.net]
- 8. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Ammonothermal Crystal Growth of Functional Nitrides for Semiconductor Devices: Status and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Two-Step Solid-State Synthesis of Ternary Nitride Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties and Handling of Barium Nitride
An in-depth exploration of Barium Nitride's role in the synthesis and processing of high-performance ceramic materials, this guide offers researchers and materials scientists a comprehensive overview of its applications. Barium Nitride (Ba₃N₂), an inorganic compound of high thermal stability and ionic conductivity, serves as a critical component in specialized material science applications, particularly in the realm of advanced ceramics.[1][2] This document provides detailed protocols and the scientific rationale behind its use as a catalytic precursor for superhard materials and as a sintering aid for dense nitride ceramics.
Barium Nitride is an alkaline earth metal nitride that typically appears as a dark gray, black, or yellowish powder.[3][4] Its utility in high-temperature ceramic processing is primarily due to its significant thermal stability and high density.[2][4] However, its reactivity, especially with moisture, necessitates careful handling to maintain its purity and prevent the formation of undesirable byproducts.
A summary of Barium Nitride's key properties is presented below:
| Property | Value | Source(s) |
| Chemical Formula | Ba₃N₂ | [3][5] |
| Molecular Weight | ~439.99 g/mol | [4][6] |
| Appearance | Dark gray, black, or orange-yellow solid powder | [3][4] |
| Density | ~4.78 g/cm³ | [1][5][7] |
| Purity Available | Up to 99.9% | [1][2] |
| Key Characteristics | High thermal stability, high hardness, excellent heat resistance, high ionic and electrical conductivity. | [1][2][4][7] |
| Reactivity | Reacts with water and moisture to form barium hydroxide (Ba(OH)₂) and ammonia (NH₃). | [1][3][4][5] |
Protocol: Safe Handling and Storage of Barium Nitride Powder
The high reactivity of Ba₃N₂ with atmospheric moisture is a critical consideration for its use in any application. Contamination can lead to the introduction of oxides and hydroxides into the ceramic system, negatively impacting the final properties of the material.
Objective: To ensure the chemical integrity of Ba₃N₂ powder for use in ceramic synthesis and processing.
Materials and Equipment:
-
Barium Nitride (Ba₃N₂) powder (99.7% or higher purity)
-
Inert atmosphere glovebox (N₂ or Ar) with O₂ and H₂O levels <1 ppm
-
Hermetically sealed storage containers
-
Spatulas and weighing boats (ceramic or stainless steel)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
Procedure:
-
Environment Control: All handling of Ba₃N₂ powder, including weighing, mixing, and transferring, must be performed inside a controlled inert atmosphere glovebox.
-
Material Transfer: Upon receipt, immediately transfer the manufacturer's container of Ba₃N₂ into the glovebox antechamber. Purge the antechamber according to the glovebox protocol before bringing the container into the main chamber.
-
Storage: Store the Ba₃N₂ powder inside the glovebox in its original, tightly sealed container. If the original container is compromised, transfer the powder to a new, dry, hermetically sealed container.
-
Dispensing: When dispensing the powder, use clean, dry tools. Promptly and securely reseal the container after use to prevent any atmospheric exposure.
-
Waste Disposal: Dispose of any contaminated Ba₃N₂ or empty containers in accordance with local safety regulations for reactive and barium-containing compounds.[5]
Causality Explanation: An inert atmosphere is non-negotiable because the reaction Ba₃N₂ + 6H₂O → 3Ba(OH)₂ + 2NH₃ introduces oxygen and hydrogen. In high-temperature ceramic sintering, these contaminants can form undesirable oxide or oxynitride phases, altering the final microstructure and degrading mechanical or thermal properties.
Primary Application: Catalyst for Cubic Boron Nitride (c-BN) Synthesis
One of the most significant applications of Ba₃N₂ in advanced ceramics is its role as a catalyst or flux in the high-pressure, high-temperature (HPHT) synthesis of cubic boron nitride (c-BN).[8] c-BN is a superhard material, second only to diamond, with superior thermal and chemical stability, making it invaluable for high-performance abrasives and cutting tools.[9][10]
The direct conversion of the stable hexagonal form of boron nitride (h-BN) to c-BN requires extreme pressures and temperatures.[9] Alkaline earth nitrides, including Ba₃N₂, act as catalysts that lower the energy barrier for this phase transformation, making the synthesis commercially viable.
Mechanism of Action: In the HPHT process, Ba₃N₂ melts and reacts with h-BN to form a molten eutectic solution. Within this flux, the sp²-bonded h-BN dissolves, and the more stable, sp³-bonded c-BN precipitates and grows under thermodynamically favorable conditions. This solvent-catalyst mechanism is more efficient than direct solid-state transformation.[8]
Caption: Workflow for the catalytic synthesis of c-BN using Ba₃N₂.
Protocol: HPHT Synthesis of c-BN using a Ba₃N₂ Catalyst
Objective: To synthesize c-BN crystals from h-BN powder using Ba₃N₂ as a catalyst under HPHT conditions.
Materials and Equipment:
-
High-purity hexagonal boron nitride (h-BN) powder
-
Barium Nitride (Ba₃N₂) powder
-
HPHT apparatus (e.g., cubic anvil or belt-type press)
-
Sample capsule materials (e.g., Tantalum foil, pyrophyllite gaskets)
-
Glovebox (as described in the handling protocol)
-
Mortar and pestle (agate or alumina)
-
Acids for purification (e.g., aqua regia or hot nitric acid)
-
Characterization equipment: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM)
Procedure:
-
Precursor Preparation:
-
Inside an inert atmosphere glovebox, weigh h-BN and Ba₃N₂ powders in a desired molar ratio (e.g., 10:1 to 5:1).
-
Thoroughly mix the powders using a mortar and pestle until a visually homogeneous mixture is achieved.
-
-
Sample Assembly:
-
Press the powder mixture into a dense pellet.
-
Place the pellet inside a tantalum capsule and seal it to prevent interaction with the pressure-transmitting medium.
-
Assemble the capsule within the pressure cell (e.g., pyrophyllite cube) according to the specifications of the HPHT apparatus.
-
-
HPHT Process:
-
Place the assembly into the HPHT press.
-
Increase the pressure to the target value (e.g., 5.0 GPa).
-
Once pressure is stable, ramp up the temperature to the synthesis target (e.g., 1400-1600 °C) at a controlled rate.
-
Hold at the target pressure and temperature for a set duration (e.g., 15-30 minutes) to allow for dissolution and crystallization.
-
Quench the sample by turning off the power, allowing for rapid cooling, before slowly releasing the pressure.
-
-
Sample Recovery and Purification:
-
Carefully retrieve the capsule from the pressure cell.
-
Mechanically extract the sintered product.
-
Crush the product gently. Purify the c-BN crystals by dissolving the residual catalyst and untransformed h-BN using a suitable acid bath. Caution: This step should be performed in a fume hood with appropriate PPE.
-
Wash the remaining crystals with deionized water and dry them.
-
-
Characterization:
-
Confirm the phase transformation from h-BN to c-BN using XRD.
-
Observe the morphology, size, and quality of the synthesized c-BN crystals using SEM.
-
Causality Explanation: The choice of capsule material, like tantalum, is critical as it must be chemically inert to the molten Ba₃N₂/BN flux at extreme temperatures and pressures. The rapid cooling (quenching) step is essential to preserve the high-pressure c-BN phase, preventing its potential back-transformation to the more stable h-BN phase at lower pressures but still high temperatures.[11]
Application as a Sintering Aid for Nitride Ceramics
Achieving full density in covalent ceramics like silicon nitride (Si₃N₄) through solid-state sintering is difficult due to low self-diffusion coefficients. Sintering aids are used to create a liquid phase at high temperatures, which promotes densification through particle rearrangement and solution-reprecipitation mechanisms.[12] While oxides like Y₂O₃ and Al₂O₃ are common, nitrides can also be effective.[13]
Hypothesized Mechanism for Ba₃N₂: Ba₃N₂ can function as a potent sintering aid for Si₃N₄. It reacts with the amorphous silica (SiO₂) that naturally exists on the surface of Si₃N₄ particles, along with other oxide additives, to form a low-viscosity barium-silicate or barium-aluminosilicate oxynitride liquid phase at the sintering temperature. This liquid phase effectively wets the Si₃N₄ grains, facilitating their rearrangement and promoting the transformation from α-Si₃N₄ to elongated β-Si₃N₄ grains, which can lead to in-situ reinforcement and improved fracture toughness.[14][15]
Caption: Liquid phase sintering of Si₃N₄ assisted by Ba₃N₂.
Protocol: Pressureless Sintering of Si₃N₄ with a Ba₃N₂ Additive
Objective: To fabricate a dense Si₃N₄ ceramic using Ba₃N₂ as a primary component of the sintering aid system.
Materials and Equipment:
-
High-purity α-Si₃N₄ powder (>90% α-phase)
-
Ba₃N₂ powder
-
Co-additives (e.g., Al₂O₃, Y₂O₃) as needed
-
Planetary ball mill with Si₃N₄ grinding media
-
Solvent (e.g., anhydrous isopropanol)
-
Drying oven, Sieving equipment
-
Uniaxial and Cold Isostatic Press (CIP)
-
High-temperature furnace with a controlled nitrogen atmosphere
-
Characterization equipment: Archimedes' method for density, XRD, SEM
Procedure:
-
Powder Processing:
-
Calculate the weight percentages of the sintering aids (e.g., 5 wt% Ba₃N₂, 2 wt% Al₂O₃).
-
In a glovebox, add the Si₃N₄ and additive powders to a milling jar with Si₃N₄ balls and anhydrous isopropanol.
-
Mill for an extended period (e.g., 24 hours) to ensure homogeneous mixing and deagglomeration.
-
-
Granulation:
-
Dry the resulting slurry in a rotary evaporator or drying oven under a vacuum or flowing nitrogen.
-
Gently crush the dried cake and pass it through a sieve to obtain a granulated powder with good flowability.
-
-
Green Body Formation:
-
Pour the granulated powder into a steel die and uniaxially press it into a preliminary shape (e.g., at 100 MPa).
-
Place the uniaxially pressed part into a latex bag, seal it under vacuum, and subject it to cold isostatic pressing (e.g., at 250 MPa) to achieve higher and more uniform green density.
-
-
Sintering:
-
Place the green body in a boron nitride crucible inside the high-temperature furnace.
-
Heat the sample under a flowing high-purity nitrogen atmosphere according to a defined schedule (e.g., heat to 1750 °C at 10 °C/min, hold for 2 hours, and cool).
-
-
Characterization:
-
Measure the bulk density of the sintered sample using Archimedes' method and calculate the relative density.
-
Perform XRD analysis to confirm the complete transformation of α- to β-Si₃N₄ and identify the crystalline phases in the grain boundaries.
-
Use SEM on a polished and etched cross-section to observe the microstructure, including grain size, morphology, and the distribution of the intergranular phase.
-
Causality Explanation: A high-purity nitrogen atmosphere is crucial during sintering to create a positive overpressure of N₂, which suppresses the thermal decomposition of Si₃N₄ (Si₃N₄(s) ⇌ 3Si(l) + 2N₂(g)) at high temperatures. The use of co-additives like Al₂O₃ or Y₂O₃ with Ba₃N₂ allows for tailoring the properties (e.g., melting point, viscosity) of the liquid phase to optimize densification and control the final microstructure.
Summary and Future Outlook
Barium Nitride is a highly effective and versatile compound in the field of advanced ceramics. Its primary, well-established application is as a catalyst for the synthesis of cubic boron nitride, enabling the production of this vital superhard material under more accessible industrial conditions. Furthermore, its properties make it a strong candidate as a sintering aid for producing dense, high-performance silicon nitride ceramics, offering a potential alternative to more common oxide-based systems.
Future research may focus on:
-
Detailed investigation of the Ba-Si-Al-O-N phase diagram to optimize sintering aid compositions for Si₃N₄ and related ceramics.
-
Exploring the use of Ba₃N₂ in the reactive synthesis of other functional barium-containing ceramics, such as those for electronic or optical applications.[7][16]
-
Development of Ba₃N₂-based composites for applications requiring high thermal and chemical stability.
The continued exploration of Ba₃N₂ and other alkaline earth nitrides will undoubtedly open new avenues for the design and fabrication of next-generation advanced ceramic materials.
References
- High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Wobomaterials.
- What is barium nitride? (2016, February 1). Quora.
- CAS 12047-79-9: Barium nitride (Ba3N2). (n.d.). CymitQuimica.
- Barium Nitride Powder. (n.d.). Nanorh.
- High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Wobomaterials.
- 12047-79-9 BARIUM NITRIDE Ba3N2, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). ChemicalBook.
- Barium Nitride Powder, Ba3N2, CAS 12047-79-9. (n.d.). Heeger Materials.
- Barium nitride (Ba3N2) - PubChem. (n.d.). National Institutes of Health.
- Advanced Ceramics: Background, Types, and Applications. (2025, December 3). Matmatch.
- Influence of Superstoichiometric Boron on the Synthesis of Cubic Boron Nitride. (n.d.). Springer.
- Synthesis of Boron Nitride. (2023, September 26). AZoNano.
- Classification and Application of Advanced Ceramics. (2024, March 19). Mascera Technology.
- Synthesis of Silicon Nitride–Barium Aluminosilicate Self-Reinforced Ceramic Composite by a Two-Step Pressureless Sintering. (2025, August 7). ResearchGate.
- Synthesis of silicon nitride-barium aluminosilicate self-reinforced ceramic composite by a two-step pressureless sintering. (2005, November 1). DeepDyve.
- Synthesis of cubic boron nitride in the system of Mg3N2-hBN or Ca3N2-hBN. (n.d.). ResearchGate.
- The generally accepted phase diagram of boron nitride is shown in... (n.d.). ResearchGate.
- Boron nitride. (n.d.). Wikipedia.
- Cubic Boron Nitride (CBN) - An In-Depth Exploration. (2025, March 13). Advanced Abrasives.
- Silicon Nitride Ceramics: Structure, Synthesis, Properties, and Biomedical Applications. (2023, July 21). MDPI.
- Pressureless Sintering of Si3N4 Ceramic Using AlN and Rare‐Earth Oxides. (n.d.). ResearchGate.
- In situ Reinforced Silicon Nitride — Barium Aluminosilicate Composite. (n.d.). ResearchGate.
Sources
- 1. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 2. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 3. quora.com [quora.com]
- 4. CAS 12047-79-9: Barium nitride (Ba3N2) | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. heegermaterials.com [heegermaterials.com]
- 8. borey-i.narod.ru [borey-i.narod.ru]
- 9. Boron nitride - Wikipedia [en.wikipedia.org]
- 10. preciseceramic.com [preciseceramic.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nanorh.com [nanorh.com]
Application Notes & Protocols: Barium Nitride Nanoparticles for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium nitride (Ba₃N₂) is an inorganic compound that, in its nanoparticle form, presents a compelling frontier in the field of catalysis.[1] The reduction to the nanoscale dramatically increases the surface area and reactivity of this material, unlocking potential applications in various chemical transformations.[1] With high thermal stability and unique electronic properties, barium nitride nanoparticles are emerging as versatile catalysts.[2] Their demonstrated activity in hydrogenation, oxidation, and carbon dioxide reduction reactions positions them as materials of significant interest for green chemistry and sustainable energy applications.[1] Furthermore, the role of metal nitrides in facilitating ammonia synthesis under milder conditions than the traditional Haber-Bosch process highlights a particularly promising avenue of research.[3][4]
These application notes provide a comprehensive guide to the synthesis, characterization, and utilization of barium nitride nanoparticles in catalytic applications, with a specific focus on ammonia synthesis as a model reaction. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Physicochemical Properties of Barium Nitride
Barium nitride is an ionic compound with the chemical formula Ba₃N₂.[5] It typically appears as an orange-yellow solid.[5] Key properties relevant to its catalytic applications are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | Ba₃N₂ | [6] |
| Molecular Weight | 439.994 g/mol | [5] |
| Density | 4.78 g/cm³ | [2][5] |
| Crystal Structure | Anti-bixbyite (cubic) | [7] |
| Reactivity | Reacts with water to produce ammonia and barium hydroxide. | [2][5] |
Synthesis of Barium Nitride Nanoparticles
The synthesis of high-purity, well-defined barium nitride nanoparticles is crucial for achieving optimal catalytic performance. Two common methods are thermal decomposition and ammonolysis.
Protocol 1: Thermal Decomposition of a Barium Precursor
This method involves the controlled heating of a barium-containing precursor in an inert atmosphere.[8] The choice of precursor and heating profile are critical for controlling particle size and morphology.
Rationale: Thermal decomposition offers a straightforward route to producing monodispersed nanoparticles by carefully controlling nucleation and growth kinetics.[9][10]
Experimental Workflow:
Figure 1: Workflow for thermal decomposition synthesis.
Step-by-Step Methodology:
-
Precursor Preparation: In an inert atmosphere glovebox, carefully weigh a desired amount of a suitable barium precursor (e.g., barium azide, Ba(N₃)₂). Safety Note: Barium compounds are toxic and azides can be explosive. Handle with extreme caution.
-
Furnace Setup: Place the precursor in a quartz boat and position it in the center of a tube furnace. Purge the furnace tube with a high-purity inert gas (e.g., argon) for at least 30 minutes to remove any residual oxygen and moisture.
-
Thermal Decomposition: Program the furnace to ramp up to the decomposition temperature of the precursor (for Ba(N₃)₂, this is typically in the range of 150-200°C) at a controlled rate (e.g., 5°C/min). Hold at the decomposition temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion.
-
Cooling and Collection: Allow the furnace to cool down to room temperature under the inert gas flow. Carefully transfer the resulting barium nitride nanoparticle powder into a sealed vial inside the glovebox.
-
Characterization: Characterize the synthesized nanoparticles using the techniques outlined in the "Characterization of Barium Nitride Nanoparticles" section.
Protocol 2: Ammonolysis of a Barium Compound
Ammonolysis involves the reaction of a barium compound with ammonia gas at elevated temperatures.[11] This method is particularly effective for producing metal nitrides.
Rationale: The high reactivity of ammonia at elevated temperatures facilitates the nitridation of the barium precursor, leading to the formation of barium nitride.
Experimental Workflow:
Figure 2: Workflow for ammonolysis synthesis.
Step-by-Step Methodology:
-
Precursor Preparation: Place a known amount of a suitable barium precursor (e.g., barium oxide, BaO) in a ceramic boat within a tube furnace.
-
System Purge: Purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Ammonolysis: Heat the furnace to the desired reaction temperature (typically 600-800°C) under a continuous flow of anhydrous ammonia gas. The flow rate and reaction time will need to be optimized based on the specific precursor and desired particle characteristics.
-
Cooling and Passivation: After the reaction is complete, cool the furnace to room temperature under an inert gas flow to prevent re-oxidation of the barium nitride.
-
Product Collection: Once at room temperature, carefully transfer the product to an inert atmosphere glovebox for storage and further handling.
-
Characterization: Analyze the synthesized nanoparticles using appropriate characterization techniques.
Characterization of Barium Nitride Nanoparticles
Thorough characterization is essential to understand the physical and chemical properties of the synthesized nanoparticles, which in turn dictate their catalytic performance.[12]
| Technique | Information Provided |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, and crystallite size (using the Scherrer equation).[13] |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology.[12] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of barium and nitrogen.[13] |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area. |
Catalytic Application: Ammonia Synthesis
Metal nitrides, including alkaline earth metal nitrides like barium nitride, have shown promise as catalysts for ammonia synthesis, potentially operating under milder conditions than the conventional Haber-Bosch process.[4][14] The proposed mechanism often involves the lattice nitrogen participating in the reaction.[3][15] Some studies suggest a chemical looping approach where the metal nitride is first hydrogenated to produce ammonia, followed by re-nitridation.[4][14] Barium hydride (BaH₂) has also been investigated as a co-catalyst or promoter with transition metals like nickel and cobalt, significantly enhancing their low-temperature activity for ammonia synthesis.[16][17][18]
Protocol 3: Catalyst Performance Testing for Ammonia Synthesis
This protocol outlines a general procedure for evaluating the catalytic activity of barium nitride nanoparticles for ammonia synthesis in a fixed-bed flow reactor.
Rationale: A fixed-bed reactor allows for continuous operation and straightforward measurement of reactant conversion and product formation rates, providing key metrics for catalyst performance such as activity, selectivity, and stability.[19][20]
Experimental Workflow:
Figure 3: Workflow for catalyst performance testing.
Step-by-Step Methodology:
-
Catalyst Bed Preparation: Mix a known mass of barium nitride nanoparticles with an inert diluent (e.g., quartz sand or boron nitride) to ensure uniform temperature distribution and prevent pressure drop. Load the mixture into a stainless-steel fixed-bed reactor.
-
Reactor Setup and Leak Test: Assemble the reactor system and perform a thorough leak test at a pressure higher than the intended operating pressure.
-
System Purge: Purge the entire system with a high-purity inert gas (e.g., argon) to remove any contaminants.
-
Catalyst Activation (if required): Depending on the synthesis method and surface state of the nanoparticles, a pre-treatment step under a specific gas flow (e.g., hydrogen or nitrogen) at an elevated temperature may be necessary to activate the catalyst.
-
Reaction Initiation: Introduce the reactant gas mixture (a stoichiometric ratio of N₂ and H₂) into the reactor at the desired flow rate. Ramp the reactor temperature and pressure to the target reaction conditions (e.g., 300-500°C and 1-10 bar).
-
Steady-State Operation: Allow the reaction to reach a steady state, which is indicated by a constant product concentration in the effluent gas stream.
-
Product Analysis: Analyze the composition of the outlet gas stream using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to quantify the concentrations of N₂, H₂, and NH₃.
-
Data Analysis: Calculate the ammonia synthesis rate, turnover frequency (TOF), and apparent activation energy to evaluate the catalyst's performance.[19]
Safety and Handling
Barium nitride and its precursors are hazardous materials that require careful handling.
-
Toxicity: Barium compounds are toxic if ingested or inhaled.[5]
-
Reactivity with Water: Barium nitride reacts with moisture to produce flammable and toxic ammonia gas.[2][5]
-
Handling: Always handle barium nitride nanoparticles in an inert atmosphere glovebox.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[22]
References
-
Barium Nitride Nanoparticles - Nanorh.
-
Recent Advances in Ammonia Synthesis Modeling and Experiments on Metal Nitrides and Other Catalytic Surfaces - MDPI.
-
Chemical looping of metal nitride catalysts: low-pressure ammonia synthesis for energy storage - ScienceOpen.
-
Design Principle of Molybdenum-Based Metal Nitrides for Lattice Nitrogen-Mediated Ammonia Production | JACS Au - ACS Publications.
-
Recent Advances in Ammonia Synthesis Modeling and Experiments on Metal Nitrides and Other Catalytic Surfaces - Preprints.org.
-
Chemical looping of metal nitride catalysts: low-pressure ammonia synthesis for energy storage - NIH.
-
Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2 - ACS Publications.
-
BARIUM NITRIDE | 12047-79-9 - ChemicalBook.
-
High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity.
-
Barium Nitride Formula - GeeksforGeeks.
-
Barium nitride (Ba3N2) - PubChem - NIH.
-
Barium Titanium Oxynitride from Ammonia-Free Nitridation of Reduced BaTiO 3 - MDPI.
-
Barium hexaferrite nanoparticles embedded on graphitic carbon nitride for visible light photocatalytic degradation | Request PDF - ResearchGate.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J.
-
Material Safety Data Sheet - ldycdn.com.
-
Safety data sheet - CPAChem.
-
Nanoparticle Characterization and Application: An Overview.
-
Safety Data Sheet - SDS US.
-
Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC - NIH.
-
X-Ray diffraction pattern of the as-synthesized material by ammonolysis... - ResearchGate.
-
Barium Hydride-Mediated Nitrogen Transfer and Hydrogenation for Ammonia Synthesis: A Case Study of Cobalt | ACS Catalysis.
-
Barium hydride activates Ni for ammonia synthesis catalysis.
-
Synthesis of Nano materials - YouTube.
-
Synthesis of nanoparticle by thermal decomposition method - ResearchGate.
-
A novel facile synthesis of metal nitride@metal oxide (BN/Gd2O3) nanocomposite and their antibacterial and anticancer activities - Trepo.
-
Barium hydride activates Ni catalyst for ammonia synthesis | Request PDF - ResearchGate.
-
Boron Nitride-Based Nanomaterials: Synthesis and Application in Rechargeable Batteries.
-
Synthesis and Characterization of Barium Oxide Nanoparticles - ResearchGate.
-
Barium hydride activates Ni for ammonia synthesis catalysis - RSC Publishing.
-
Thermal decomposition of bulk and supported barium nitrate | Request PDF - ResearchGate.
-
Refinery Catalyst Testing.
-
Barium Hydride-Mediated Nitrogen Transfer and Hydrogenation for Ammonia Synthesis: A Case Study of Cobalt | Semantic Scholar.
-
(PDF) Ten Guidelines for Catalyst Testing - ResearchGate.
-
quality principles for catalyst testing during process development - ResearchGate.
-
Unveiling Versatile Applications and Toxicity Considerations of Graphitic Carbon Nitride.
-
A Review of Transition Metal Nitride-Based Catalysts for Electrochemical Nitrogen Reduction to Ammonia - MDPI.
Sources
- 1. nanorh.com [nanorh.com]
- 2. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 6. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 8. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijcmas.com [ijcmas.com]
- 13. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 14. Chemical looping of metal nitride catalysts: low-pressure ammonia synthesis for energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Barium hydride activates Ni for ammonia synthesis catalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 19. rds.avantium.com [rds.avantium.com]
- 20. researchgate.net [researchgate.net]
- 21. materion.com [materion.com]
- 22. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]
- 23. fr.cpachem.com [fr.cpachem.com]
Application Notes and Protocols for the Deposition of Barium Nitride (Ba₃N₂) Thin Films
Introduction: The Promise and Challenge of Barium Nitride Thin Films
Barium Nitride (Ba₃N₂), an alkaline earth metal nitride, is emerging as a material of interest for various applications in electronics and optics.[1] Its properties, while not as extensively studied as other nitrides, suggest potential for use in semiconductor devices, as a precursor for ternary and quaternary nitrides, and in optical coatings. However, the synthesis of high-quality, crystalline Ba₃N₂ thin films presents significant challenges, primarily due to the high reactivity of barium and the thermodynamic considerations of nitride formation.[2]
These application notes provide a comprehensive guide for researchers and scientists on the primary techniques for depositing Ba₃N₂ thin films. While established, detailed protocols for Ba₃N₂ are not widely published, this document synthesizes field-proven insights from the deposition of analogous nitride materials and barium-containing compounds to propose robust starting points for process development. We will delve into the causality behind experimental choices for each technique, offering a scientifically grounded framework for achieving successful Ba₃N₂ thin film growth.
Core Deposition Techniques for Barium Nitride Thin Films
The selection of a deposition technique for Ba₃N₂ is critical and depends on the desired film quality, thickness, and substrate compatibility. The primary methods adaptable for Ba₃N₂ synthesis are Reactive Sputtering, Molecular Beam Epitaxy (MBE), Pulsed Laser Deposition (PLD), and Chemical Vapor Deposition (CVD). Each technique offers a unique set of advantages and challenges.
Reactive Sputtering of Barium Nitride
Reactive sputtering is a versatile physical vapor deposition (PVD) technique well-suited for depositing compound thin films.[3] It involves sputtering a metallic barium target in a mixed atmosphere of an inert gas (like Argon) and a reactive gas (Nitrogen). The sputtered barium atoms react with the nitrogen plasma species en route to the substrate and on the substrate surface to form a Ba₃N₂ film.
Causality of Experimental Choices:
The key to successful reactive sputtering of Ba₃N₂ lies in controlling the "target poisoning" effect.[4] This is a phenomenon where the reactive nitrogen gas forms a nitride layer on the barium target itself, which can alter the sputtering rate and plasma impedance. Therefore, the ratio of Argon to Nitrogen flow is a critical parameter to optimize. A higher nitrogen partial pressure promotes the formation of stoichiometric Ba₃N₂, but excessive nitrogen can lead to significant target poisoning and an unstable process. The substrate temperature is another crucial parameter, as it provides the necessary thermal energy for adatom mobility, promoting crystallinity and densification of the growing film.
Experimental Workflow for Reactive Sputtering of Ba₃N₂
Caption: Workflow for Ba₃N₂ deposition by MBE.
Protocol for MBE of Ba₃N₂:
-
Substrate Preparation:
-
Prepare a suitable single-crystal substrate (e.g., GaN, SiC) with an atomically clean surface. This may involve chemical cleaning followed by in-situ thermal desorption in the UHV chamber.
-
-
System Preparation:
-
Ensure the MBE chamber is at a base pressure of < 1 x 10⁻⁹ Torr.
-
Thoroughly outgas the barium effusion cell before growth.
-
-
Growth Parameters:
-
Heat the substrate to a temperature in the range of 400°C to 700°C. The optimal temperature will depend on the substrate and desired film quality.
-
Heat the barium effusion cell to a temperature that provides the desired Ba flux. The beam equivalent pressure (BEP) of Ba should be monitored with an ion gauge.
-
Introduce high-purity N₂ gas into the RF plasma source and ignite the plasma. The plasma power and N₂ flow rate will determine the flux of active nitrogen species.
-
-
Growth Process:
-
Once the substrate temperature and source fluxes are stable, open the shutters for both the barium cell and the nitrogen plasma source simultaneously to begin deposition.
-
The growth can be monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED) to observe the crystal structure and growth mode.
-
-
Post-Growth:
-
After achieving the desired thickness, close the source shutters and cool the sample under UHV.
-
| Parameter | Proposed Starting Range | Rationale |
| Ba Effusion Cell Temp. | 400 - 550 °C | Controls the flux of barium atoms. |
| N₂ Plasma Power | 200 - 500 W | Cracks N₂ into reactive nitrogen species. |
| Substrate Temp. | 400 - 700 °C | Critical for adatom mobility and achieving epitaxial growth. |
| Base Pressure | < 1 x 10⁻⁹ Torr | Essential to prevent oxidation of the highly reactive barium. |
| Growth Rate | 0.1 - 1 µm/hour | Slower growth rates generally lead to higher quality films. |
Pulsed Laser Deposition (PLD) of Barium Nitride
Pulsed Laser Deposition (PLD) is a PVD technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. [5][6]A key advantage of PLD is its ability to achieve stoichiometric transfer of material from the target to the substrate. [7] Causality of Experimental Choices:
For Ba₃N₂ deposition, a stoichiometric Ba₃N₂ target is required. The laser fluence (energy per unit area) must be optimized to ensure congruent ablation of the target. The background nitrogen pressure is critical; it compensates for any nitrogen loss during ablation and deposition and helps to thermalize the ablated species. The substrate temperature plays a vital role in the crystallinity of the deposited film.
Protocol for PLD of Ba₃N₂:
-
Target and Substrate Preparation:
-
Synthesize and press a high-density, stoichiometric Ba₃N₂ target.
-
Prepare the substrate as described for other techniques.
-
-
Chamber Setup:
-
Mount the target and substrate in the PLD chamber.
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
-
Deposition Parameters:
-
Backfill the chamber with high-purity N₂ to a pressure of 1-100 mTorr.
-
Heat the substrate to a temperature between 400°C and 700°C.
-
Use a pulsed excimer laser (e.g., KrF, 248 nm) with a fluence of 1-3 J/cm² on the rotating target.
-
The laser repetition rate can be varied (e.g., 1-10 Hz) to control the deposition rate.
-
-
Deposition Process:
-
Initiate the laser ablation of the target to deposit the Ba₃N₂ film.
-
-
Post-Deposition:
-
Cool the sample in a nitrogen atmosphere or vacuum.
-
| Parameter | Proposed Starting Range | Rationale |
| Target | Stoichiometric Ba₃N₂ | PLD offers good stoichiometric transfer. |
| Laser | KrF Excimer (248 nm) | Commonly used for PLD of nitrides and oxides. |
| Laser Fluence | 1 - 3 J/cm² | To ensure congruent ablation of the target. |
| Background Gas | N₂ at 1 - 100 mTorr | Compensates for nitrogen loss and thermalizes the plasma plume. |
| Substrate Temp. | 400 - 700 °C | Promotes crystalline film growth. |
| Target-Substrate Dist. | 4 - 8 cm | Affects deposition uniformity and rate. |
Chemical Vapor Deposition (CVD) of Barium Nitride
Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor gases on a heated substrate to form a thin film. [8]For Ba₃N₂, this would require a volatile barium precursor and a nitrogen-containing precursor.
Causality of Experimental Choices:
The main challenge for CVD of Ba₃N₂ is the selection of suitable precursors. [9]Barium precursors like beta-diketonates (e.g., Ba(tmhd)₂) have been explored for CVD of barium-containing oxides, but their use for nitrides is less common and carries a risk of carbon and oxygen incorporation. [10][11]The nitrogen source is typically ammonia (NH₃) due to its higher reactivity compared to N₂ at typical CVD temperatures. The substrate temperature must be high enough to decompose the precursors and drive the surface reactions, but not so high as to cause gas-phase reactions or damage the substrate. The ratio of the precursors (e.g., N:Ba ratio) is a critical parameter for controlling the stoichiometry of the film.
Protocol for CVD of Ba₃N₂:
-
Precursor and Substrate Handling:
-
Handle the barium precursor (e.g., a barium β-diketonate) in an inert atmosphere (glovebox) due to its air sensitivity.
-
Prepare the substrate as previously described.
-
-
CVD Reactor Setup:
-
Load the substrate into the CVD reactor.
-
Heat the barium precursor to a temperature sufficient to generate adequate vapor pressure.
-
Use a carrier gas (e.g., Ar or N₂) to transport the precursor vapor to the reaction chamber.
-
-
Deposition Parameters:
-
Heat the substrate to a temperature between 500°C and 800°C.
-
Introduce ammonia (NH₃) as the nitrogen source. The NH₃ to barium precursor flow rate ratio should be high to ensure a nitrogen-rich environment.
-
Maintain a reactor pressure in the range of 1-100 Torr.
-
-
Deposition Process:
-
Introduce the precursor vapors into the reactor to begin deposition.
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
After deposition, stop the precursor flow and cool the substrate under a flow of inert gas.
-
| Parameter | Proposed Starting Range | Rationale |
| Ba Precursor | Barium β-diketonates (e.g., Ba(tmhd)₂) | Volatile barium source, though oxygen-free alternatives are preferable if available. |
| N Precursor | Ammonia (NH₃) | More reactive nitrogen source than N₂ at CVD temperatures. |
| Carrier Gas | Ar or N₂ | Transports the Ba precursor to the reaction zone. |
| Substrate Temp. | 500 - 800 °C | Provides energy for precursor decomposition and surface reactions. |
| Reactor Pressure | 1 - 100 Torr | Influences reaction kinetics and film uniformity. |
| NH₃:Ba Precursor Ratio | High (e.g., >100:1) | Promotes the formation of the nitride phase and suppresses impurity incorporation. |
Characterization of Ba₃N₂ Thin Films
Once a film is deposited, thorough characterization is essential to confirm the formation of Ba₃N₂ and to assess its quality.
Workflow for Ba₃N₂ Film Characterization
Caption: Characterization workflow for Ba₃N₂ thin films.
Protocols for Characterization:
-
X-Ray Diffraction (XRD):
-
Mount the sample on the XRD stage.
-
Perform a θ-2θ scan over a wide angular range (e.g., 20-80°) to identify the crystalline phases present in the film.
-
Compare the resulting diffraction pattern with the standard powder diffraction file for Ba₃N₂ to confirm its formation and determine the film's crystal orientation. [12]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Load the sample into the UHV analysis chamber of the XPS system.
-
Perform an initial survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans of the Ba 3d and N 1s core level regions. [1][13] 4. The binding energies of these peaks will confirm the presence of barium and nitrogen and provide information about their chemical bonding states, helping to distinguish between Ba₃N₂ and other species like barium oxide or carbonate.
-
Argon ion sputtering can be used to remove surface contaminants and perform depth profiling to assess the film's bulk composition. [14]
-
-
Scanning Electron Microscopy (SEM):
-
Mount the sample on an SEM stub using conductive tape.
-
If the film is insulating, apply a thin conductive coating (e.g., carbon or gold) to prevent charging.
-
Acquire top-down images to investigate the surface morphology, grain size, and presence of defects.
-
Acquire cross-sectional images (by cleaving the sample) to measure the film thickness and examine the film's columnar structure or density.
-
References
-
Gordon Research Group, Harvard University. New liquid precursors for chemical vapor deposition. Link
- Lowndes, D. H., Geohegan, D. B., Puretzky, A. A., Norton, D. P., & Rouleau, C. M. (1996). Synthesis of Novel Thin-Film Materials by Pulsed Laser Deposition. Science, 273(5277), 898-903.
- Widjaja, Y., & Musgrave, C. B. (2007). Atomic layer deposition and chemical vapor deposition precursor selection method application to strontium and barium precursors. Journal of Chemical Physics, 127(8), 084301.
- Zhang, X. (2012).
- Gordon, R. G. (1998). New Liquid Precursors for Chemical Vapor Deposition. MRS Proceedings, 495, 63.
-
Oak Ridge National Laboratory. Pulsed Laser Deposition of Thin Films. Link
-
Acquired and fitted XPS spectra of the Ba 3d region for (a) UVPLD. ResearchGate. Link
- Paudel, T. R., & Paudyal, D. (2021). Latest Development on Pulsed Laser Deposited Thin Films for Advanced Luminescence Applications.
- Salluzzo, M., & Miletto, C. (2023). A practical guide to pulsed laser deposition.
-
Sigma-Aldrich. Solution & Vapor Deposition Precursors. Link
-
Ahn Lab, Yale University. MBE Growth of Oxides. Link
- Cho, A. Y. (2013). Development of molecular beam epitaxy technology for III–V compound semiconductor heterostructure devices. Journal of Vacuum Science & Technology B, 31(4), 040901.
-
Kintek Solution. What Is A Precursor For A Chemical Vapour Deposition? The Essential Compound For Thin Film Growth. Link
- Simsek, B., Ceran, O. B., & Sara, O. N. (2021). Difficulties in Thin Film Synthesis.
-
Characterization of nitride coatings by XPS. ResearchGate. Link
- Simsek, B., Ceran, O. B., & Sara, O. N. (2021). Difficulties in Thin Film Synthesis. OUCI.
- Tang, L. (2014). Growth of III-Nitrides by molecular beam epitaxy. Purdue University.
- Moseley, M. W. (2012). Study of III-nitride growth kinetics by molecular-beam epitaxy. Georgia Institute of Technology.
-
A Review of Thin-Film Growth, Properties, Applications, and Future Prospects. MDPI. Link
- Wang, G. (2020). Molecular beam epitaxy of AlGaN nanowires: source configuration and correlated material properties and device characteristics. CrystEngComm, 22(3), 373-388.
- A. J. M. Welkie, D. G. (2013). Silicon Nitride Based Coatings Grown by Reactive Magnetron Sputtering. Semantic Scholar.
-
Boron nitride thin films synthesized by reactive sputtering. ResearchGate. Link
-
An Accurate Quantitative X-ray Photoelectron Spectroscopy Study of Pure and Homogeneous ZrN Thin Films Deposited Using BPDMS. MDPI. Link
-
Fabrication of Bariumtrisulphide Thin Films as Precursors for Chalcogenide Perovskites. ResearchGate. Link
-
Study of the Layer-Type BST Thin Film with X-ray Diffraction and X-ray Photoelectron Spectroscopy. PMC. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. web.ornl.gov [web.ornl.gov]
- 6. A practical guide to pulsed laser deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What Is A Precursor For A Chemical Vapour Deposition? The Essential Compound For Thin Film Growth - Kintek Solution [kindle-tech.com]
- 9. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 10. Atomic layer deposition and chemical vapor deposition precursor selection method application to strontium and barium precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of the Layer-Type BST Thin Film with X-ray Diffraction and X-ray Photoelectron Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Barium Nitride as a Dopant in Optical Materials
Section 1: Foundational Principles & Strategic Rationale
The selection of a dopant precursor is a critical decision in the synthesis of high-performance optical materials, such as phosphors for solid-state lighting and scintillators. Barium Nitride (Ba₃N₂) presents itself as a specialized but highly effective precursor for introducing barium (Ba²⁺) ions into a host lattice. Its primary advantage over conventional precursors like barium carbonate (BaCO₃) or barium chloride (BaCl₂) lies in its chemical reactivity and the ancillary role of the nitride ion.
Barium nitride is a reactive, yellowish-brown ceramic powder with the chemical formula Ba₃N₂.[1][2] Unlike more common barium salts, Ba₃N₂ can serve a dual function in high-temperature solid-state syntheses. Firstly, it is a source of barium ions for doping. Secondly, the nitride component can create a reducing environment or be incorporated into the host lattice, particularly in the synthesis of (oxy)nitride phosphors.[3][4] This incorporation can favorably alter the crystal field environment of the luminescent centers (e.g., Eu²⁺, Ce³⁺), leading to desirable shifts in excitation and emission spectra.[4][5] The covalent nature of metal-nitrogen bonds, compared to metal-oxygen bonds, often results in a stronger nephelauxetic effect and greater crystal field splitting, which can stabilize the 5d orbitals of rare-earth activators and lead to longer-wavelength emissions.[5]
However, the high reactivity of barium nitride, particularly its vigorous reaction with water to form barium hydroxide and ammonia, necessitates stringent handling protocols under inert atmosphere.[1][6]
Comparative Analysis of Barium Precursors
To contextualize the strategic selection of Ba₃N₂, the following table compares its properties against more conventional barium sources used in solid-state synthesis.
| Property | Barium Nitride (Ba₃N₂) | Barium Carbonate (BaCO₃) | Barium Chloride (BaCl₂) |
| Primary Function | Ba²⁺ dopant source; Nitriding agent | Ba²⁺ dopant source | Ba²⁺ dopant source; Flux agent |
| Decomposition Temp. | Decomposes > 900 °C[2] | ~1300 °C | Melts at 962 °C |
| Atmosphere | Requires inert or N₂/H₂ atmosphere | Air or reducing atmosphere | Air or inert atmosphere |
| Key Advantage | Enables (oxy)nitride formation; Can create a reducing environment | Low cost; Stable in air | Acts as a flux to promote crystal growth |
| Key Disadvantage | Highly moisture-sensitive; Requires inert gas handling[1][7] | High decomposition temp.; CO₂ byproduct can be undesirable | Can introduce halide impurities; Volatile at high temps |
| Ideal Application | Synthesis of nitride or oxynitride phosphors with red-shifted emissions.[4] | General synthesis of oxide-based phosphors. | Low-temperature synthesis; Flux-assisted crystal growth.[8] |
Section 2: Synthesis & Doping Protocol via Solid-State Reaction
The high-temperature solid-state reaction method is the most common technique for preparing doped silicate, aluminate, and (oxy)nitride phosphors.[9][10] This protocol details the synthesis of a Europium-doped barium silicate phosphor (Ba₂SiO₄:Eu²⁺), a representative green-yellow phosphor for white LEDs, using Ba₃N₂ as the barium precursor.
Pre-Synthesis & Safety Precautions
Safety Warning: Barium nitride is toxic if ingested and reacts with moisture to release ammonia.[7][11] All handling must be performed in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox).[12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]
Materials & Reagents:
-
Barium Nitride (Ba₃N₂, 99.5% purity)
-
Silicon Dioxide (SiO₂, fumed, 99.8% purity)
-
Europium (III) Oxide (Eu₂O₃, 99.99% purity)
-
High-purity ethanol
-
Alumina crucibles
-
Tube furnace with gas flow control
Step-by-Step Synthesis Protocol
-
Glovebox Preparation: Ensure the glovebox oxygen and moisture levels are below 1 ppm before introducing reagents.
-
Stoichiometric Calculation: Calculate the molar ratios of the precursors for the target composition, e.g., Ba₁.₉₈Eu₀.₀₂SiO₄. The nitride source requires careful stoichiometric consideration to achieve the desired metal ratios.
-
Weighing: Inside the glovebox, accurately weigh the calculated amounts of Ba₃N₂, SiO₂, and Eu₂O₃.
-
Homogenization: Combine the powders in an agate mortar. Add a small amount of high-purity ethanol to form a slurry and grind thoroughly for at least 30 minutes to ensure atomic-level mixing.
-
Drying: Allow the ethanol to evaporate completely inside the glovebox. The resulting powder should be fine and homogeneous.
-
Loading: Loosely pack the dried powder into an alumina crucible. Do not compact the powder, as this can impede gas exchange during sintering.
-
Sintering:
-
Transfer the crucible to a tube furnace, ensuring the inert atmosphere is maintained during transfer.
-
Purge the furnace tube with a reducing atmosphere (e.g., 5% H₂ / 95% N₂) for at least 1 hour.
-
Step 1 (Calcination): Ramp the temperature to 600 °C at a rate of 5 °C/min and hold for 2 hours. This step helps to initiate the reaction and remove any volatile impurities.
-
Step 2 (High-Temperature Sintering): Ramp the temperature to 1200-1400 °C at a rate of 5 °C/min and hold for 4-6 hours. The reducing atmosphere is critical to ensure the reduction of Eu³⁺ to the desired luminescent Eu²⁺ state.
-
-
Cooling: Cool the furnace naturally to room temperature under the reducing atmosphere.
-
Post-Processing: Once at room temperature, transfer the sintered cake back to the glovebox. Gently grind the product into a fine powder for characterization.
Causality and Experimental Insights
-
Why an Inert Atmosphere? Ba₃N₂ reacts readily with air and moisture.[6] Handling in a glovebox prevents the formation of BaO and Ba(OH)₂, ensuring the purity of the final product.
-
Why a Reducing Atmosphere? For most silicate and aluminate phosphors, the desired activator is Eu²⁺, not Eu³⁺. The hydrogen in the forming gas atmosphere reduces Eu₂O₃ to EuO, allowing Eu²⁺ to incorporate into the Ba²⁺ sites in the host lattice.
-
The Role of Temperature: The high sintering temperature is necessary to overcome the kinetic barriers of solid-state diffusion, allowing the individual oxide and nitride precursors to react and form a single, crystalline phase.[10] Insufficient temperature or time will result in an incomplete reaction and poor luminescence.[10]
Section 3: Characterization Workflow
A systematic characterization workflow is essential to validate the successful synthesis and doping of the optical material.
Caption: Standard characterization workflow for synthesized phosphor materials.
Expected Outcomes & Data Interpretation
| Technique | Parameter Measured | Successful Doping Indication |
| XRD | Crystal Structure | A single-phase pattern matching the target host (e.g., Ba₂SiO₄). No peaks from precursor materials (Ba₃N₂, SiO₂) should be present.[9] |
| PL | Excitation & Emission Spectra | For Ba₂SiO₄:Eu²⁺, a broad excitation band in the UV-blue region (350-450 nm) and a broad green-yellow emission peak centered around 505-530 nm.[13] |
| SEM/EDX | Morphology & Composition | Homogeneous particles, often in the micron range. EDX should confirm the presence of Ba, Si, O, and Eu in the correct stoichiometric ratios.[9] |
| XPS | Elemental Valence States | A significant peak corresponding to the Eu²⁺ state, confirming successful reduction from the Eu³⁺ precursor. |
| Quantum Yield | Luminescence Efficiency | High internal and external quantum efficiency values, indicating efficient conversion of absorbed light to emitted light. |
Section 4: Advanced Applications & Logical Framework
The use of nitride-containing precursors like Ba₃N₂ is particularly advantageous in the synthesis of advanced (oxy)nitride phosphors. These materials are crucial for developing high-color-rendering-index (high-CRI) white LEDs.
The overarching logic is that substituting oxygen with less electronegative nitrogen in the host lattice increases the covalency of the bonds surrounding the activator ion (e.g., Eu²⁺).[5] This enhanced covalency leads to a more significant crystal field splitting of the activator's 5d orbitals, lowering the energy of the 5d→4f transition. The result is a desirable red-shift in the emission spectrum.
Caption: Causality chain from Ba₃N₂ precursor choice to enhanced WLED performance.
By precisely controlling the nitrogen content, researchers can tune the emission color of phosphors like (Ba,Sr)₂Si₅N₈:Eu²⁺ across the yellow-to-red spectrum, filling the "red gap" in conventional phosphor-converted LEDs and enabling the creation of warm-white light with excellent color fidelity.[5]
Section 5: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Luminescence Intensity | 1. Incomplete reaction. 2. Incorrect activator valence (Eu³⁺ instead of Eu²⁺). 3. Concentration quenching. | 1. Increase sintering temperature or duration. Improve precursor grinding. 2. Ensure a strongly reducing atmosphere (check for leaks, increase H₂ concentration). 3. Synthesize a series with lower dopant concentrations to find the optimum. |
| Impurity Phases in XRD | 1. Precursor contamination (e.g., BaO from moisture exposure). 2. Incorrect stoichiometry. 3. Sintering temperature too low. | 1. Handle Ba₃N₂ strictly in a high-purity glovebox. 2. Recalculate and re-weigh precursors carefully. 3. Increase sintering temperature. |
| Emission Color is Wrong | 1. Insufficient nitrogen incorporation (for oxynitrides). 2. Activator in the wrong valence state. | 1. Increase nitrogen partial pressure in the furnace. 2. Verify reducing atmosphere is effective via XPS. |
References
- Enhancement of Long-Persistent Phosphorescence by Solid-State Reaction and Mixing of Spectrally Different Phosphors. (n.d.). National Institutes of Health.
- What is barium nitride? (2016, February 1). Quora.
- BARIUM NITRIDE | 12047-79-9. (n.d.). ChemicalBook.
- Barium nitride (Ba3N2) SDS, 12047-79-9 Safety Data Sheets. (n.d.). ECHEMI.
- Structural, Compositional and Photoluminescence Studies of Li4SrCa(SiO4)2: Eu3+ Red Phosphor Synthesized by Solid State Reaction Method. (n.d.). Journal of Ravishankar University.
- Photoluminescence Studies of Europium (III) Doped Di-Barium Magnesium Silicate Phosphors. (2022, February 4). Research and Reviews.
- Preparation of Rare Earth Doped Silicate Material with High Temperature Solid State Reaction Method and the Research on Luminesc. (n.d.). Aidic.
- Synthesis and properties of rare earth doped lamp phosphors. (n.d.). Indian Academy of Sciences.
- Photoluminescence Studies of Europium (III) Doped Di-Barium Magnesium Silicate Phosphors. (n.d.). Open Access Journals - Research and Reviews.
- Material Safety Data Sheet. (2015, May 5). ldycdn.com.
- Safety Data Sheet. (2019, March 12). SDS US.
- High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.).
- Europium-Doped Barium Chloride Storage Phosphor Plate Synthesized by Pulsed Laser Deposition. (n.d.). OSTI.GOV.
- Optical Properties of (Oxy)Nitride Materials: A Review. (n.d.). ResearchGate.
- Rare-Earth Activated Nitride Phosphors: Synthesis, Luminescence and Applications. (n.d.). MDPI.
- Review—Narrow-Band Emission of Nitride Phosphors for Light-Emitting Diodes: Perspectives and Opportunities. (n.d.).
Sources
- 1. quora.com [quora.com]
- 2. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 7. echemi.com [echemi.com]
- 8. osti.gov [osti.gov]
- 9. jru-b.com [jru-b.com]
- 10. ias.ac.in [ias.ac.in]
- 11. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]
- 12. materion.com [materion.com]
- 13. aidic.it [aidic.it]
Application Note & Protocol: Synthesis of Barium Nitride (Ba₃N₂) from Barium Metal
For: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Barium nitride (Ba₃N₂) is an inorganic compound that serves as a valuable precursor in the synthesis of more complex ternary and quaternary nitrides, which are materials of interest in electronics, ceramics, and as dopants in optical materials.[1] This application note provides a detailed experimental protocol for the synthesis of barium nitride via the direct reaction of barium metal with nitrogen gas. The underlying chemical principles, safety precautions, and characterization methods are discussed to ensure a comprehensive understanding and successful execution of the synthesis.
Barium nitride is a yellow-orange solid with the chemical formula Ba₃N₂.[2][3] It is highly reactive, particularly with water, with which it reacts to form barium hydroxide and ammonia.[1][2][4] The direct synthesis from its constituent elements is a common method for producing high-purity barium nitride.[5][6] The reaction is as follows:
3Ba(s) + N₂(g) → Ba₃N₂(s) [3][7]
This reaction is typically carried out at elevated temperatures to overcome the activation energy required to break the strong triple bond of dinitrogen.[5]
Health & Safety Precautions
Extreme caution must be exercised throughout this procedure.
-
Barium Metal: Barium is a soft, silvery metal that is highly reactive.[3] It is flammable and can ignite spontaneously in air or upon contact with water.[8] It reacts readily with water to release flammable hydrogen gas.[9] Barium compounds are also toxic if ingested.[10]
-
Handling: Always handle barium metal under an inert atmosphere, such as in an argon-filled glovebox.[9] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including flame-retardant gloves, safety goggles, and a lab coat.[9][11]
-
Fire: In case of fire, use a Class D dry powder extinguisher. DO NOT USE WATER, CARBON DIOXIDE, OR FOAM. [8]
-
-
Barium Nitride: Barium nitride is harmful if swallowed or inhaled.[10][12] It can cause skin and eye irritation.[3] It reacts with moisture to produce ammonia gas.
-
Nitrogen Gas: While generally inert, high concentrations of nitrogen can displace oxygen and act as an asphyxiant. Ensure proper ventilation.
Experimental Setup and Reagents
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Barium Metal (Ba) | 99.7% or higher | Major chemical supplier | Store under mineral oil or argon.[9] |
| Nitrogen Gas (N₂) | High Purity (99.99%+) | Local gas supplier | |
| Argon Gas (Ar) | High Purity (99.99%+) | Local gas supplier | For inert atmosphere handling. |
| Mineral Oil | Anhydrous | Major chemical supplier | For rinsing barium metal. |
| Anhydrous Hexane | Reagent Grade | Major chemical supplier | For washing barium metal. |
Equipment
-
Glovebox: With an argon atmosphere (<1 ppm O₂, <1 ppm H₂O).
-
Tube Furnace: Capable of reaching at least 800°C with temperature control.
-
Quartz or Alumina Tube: To serve as the reaction vessel.
-
Boat: Made of a material that is inert to barium at high temperatures (e.g., molybdenum, tantalum, or alumina).
-
Gas Flow Control: Mass flow controllers for nitrogen and argon.
-
Schlenk Line: For inert gas manipulation outside the glovebox.
-
Vacuum Pump: To evacuate the reaction tube.
Detailed Experimental Protocol
Preparation of Barium Metal
-
Transfer to Glovebox: Transfer the container of barium metal stored under mineral oil into the antechamber of an argon-filled glovebox.
-
Cleaning the Barium:
-
Inside the glovebox, remove a piece of barium metal from the oil.
-
Using a scalpel or spatula, carefully scrape off the outer oxide layer to expose a fresh, silvery surface.
-
Cut the cleaned barium into small pieces or shavings to increase the surface area for reaction.
-
Place the barium pieces in a beaker and wash with anhydrous hexane to remove any residual mineral oil. Perform this washing step two to three times.
-
Allow the hexane to fully evaporate from the barium pieces inside the glovebox.
-
Synthesis of Barium Nitride
-
Loading the Reaction Boat:
-
Weigh the desired amount of cleaned, dry barium metal and place it into an inert reaction boat (e.g., molybdenum).
-
Place the loaded boat into the center of the quartz or alumina reaction tube.
-
-
Assembling the Apparatus:
-
Seal the reaction tube and connect it to a gas manifold that allows for switching between vacuum, argon, and nitrogen flow.
-
Position the tube within the tube furnace.
-
-
Purging the System:
-
Evacuate the reaction tube using the vacuum pump.
-
Backfill the tube with high-purity argon gas.
-
Repeat this evacuation and backfilling cycle at least three times to ensure the removal of atmospheric oxygen and moisture.
-
-
Reaction Conditions:
-
Begin flowing high-purity nitrogen gas through the reaction tube at a controlled rate (e.g., 50-100 sccm).
-
Program the tube furnace to heat to the reaction temperature. The synthesis of barium nitride can be achieved at temperatures ranging from 260°C to 600°C.[2] A more complete conversion can be achieved by heating to 700-750°C.[6]
-
A suggested temperature program is to ramp to 750°C at a rate of 10°C/min and hold for 4-6 hours.
-
-
Cooling and Product Recovery:
-
After the reaction period, turn off the furnace and allow the system to cool to room temperature under a continued flow of nitrogen gas.
-
Once at room temperature, switch the gas flow back to argon.
-
Transfer the sealed reaction tube into the antechamber of the glovebox.
-
Inside the glovebox, carefully remove the reaction boat containing the barium nitride product. The product should be an orange-yellow solid.[2][3]
-
Grind the product into a fine powder using a mortar and pestle.
-
Store the barium nitride powder in a tightly sealed container inside the glovebox.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Ba₃N₂.
Characterization of Barium Nitride
To confirm the successful synthesis and purity of the barium nitride, the following characterization techniques are recommended:
-
X-Ray Diffraction (XRD): XRD is the primary method to identify the crystalline phases present in the product. The obtained diffraction pattern should be compared with the standard pattern for Ba₃N₂ from a crystallographic database. This will confirm the formation of the desired product and identify any unreacted barium or barium oxide (BaO) impurities.
-
Elemental Analysis: Combustion analysis can be used to determine the nitrogen content of the product, which can be compared to the theoretical value for Ba₃N₂ (wt% N ≈ 6.37%).
-
Handling for Characterization: Due to its air and moisture sensitivity, samples for characterization must be prepared in an inert atmosphere. For XRD, a sealed, air-tight sample holder should be used.
Discussion
The direct nitridation of barium metal is a straightforward method for producing barium nitride. The key to a successful synthesis is the rigorous exclusion of oxygen and water from the reaction system. Any residual oxygen can lead to the formation of barium oxide as a significant impurity. The use of a glovebox for handling the air-sensitive barium metal and the final product is crucial.
The reaction temperature and time are important parameters that can be optimized. While the reaction can proceed at lower temperatures, higher temperatures ensure a more complete conversion of the barium metal to the nitride.[6] The flow of nitrogen gas should be maintained throughout the heating and cooling process to provide the reactant and prevent backflow of air into the system.
References
- Quora. (2016, February 1).
- High Pressure Research. (2008, December 16).
- Frontiers in Chemistry. (2020). A Comprehensive Review on the Synthesis and Energy Applications of Nano-structured Metal Nitrides.
- GeeksforGeeks. (2025, July 23). Barium Nitride Formula.
- ChemicalBook. (n.d.). BARIUM NITRIDE | 12047-79-9.
- ESPI Metals. (n.d.).
- PubChem. (n.d.). Barium nitride (Ba3N2).
- Stanford Advanced Materials. (n.d.). High-Performance Barium Nitride (Ba3N2).
- Philosophical Transactions of the Royal Society A. (2019, June 17).
- Nanoscale. (2021, November 15). Precursor chemistry of metal nitride nanocrystals.
- Sigma-Aldrich. (2024, September 7).
- ResearchGate. (2019, June).
- Lab Alley. (2024, December 17).
- New Jersey Department of Health. (n.d.). Barium - Hazardous Substance Fact Sheet.
- Brainly. (2023, October 10). How many moles of barium metal react to produce 0.100 mole of barium nitride according to the balanced.
- Matweb. (2019, March 12).
- Filo. (2024, December 22). 3Ba(s) + N2(g) → Ba3N2(s) How many moles of barium metal react to prod...
- Chegg.com. (2017, April 3). Solved 3Ba(s)+N2(g)→Ba3N2(s) How many moles of barium metal.
- Wikipedia. (n.d.).
- Brainly. (2023, April 5). Translate the following balanced chemical equation into words. Ba3N2(aq) + 6H2O(l) → 3Ba(OH)2(s) + 2NH3(g).
- MDPI. (n.d.).
- ACS Publications. (2022, February 1).
- ResearchGate. (2025, November 13). Barium chromium nitride-hydride for ammonia synthesis | Request PDF.
Sources
- 1. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 2. quora.com [quora.com]
- 3. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 4. brainly.com [brainly.com]
- 5. Frontiers | A Comprehensive Review on the Synthesis and Energy Applications of Nano-structured Metal Nitrides [frontiersin.org]
- 6. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 7. brainly.com [brainly.com]
- 8. nj.gov [nj.gov]
- 9. Barium - ESPI Metals [espimetals.com]
- 10. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. materion.com [materion.com]
- 13. media.laballey.com [media.laballey.com]
Application Notes & Protocols for the Safe Handling of Barium Nitride (Ba₃N₂) Powder
Introduction: The Nature of Barium Nitride
Barium nitride (Ba₃N₂) is a reactive inorganic compound that serves as a valuable precursor and reagent in various fields of advanced materials science and chemical synthesis.[1] As a solid, it typically appears as a yellow-orange powder.[1] Its utility is rooted in its chemical reactivity, particularly its behavior as a nitride ion source. However, the very properties that make it useful also necessitate stringent handling and safety protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to manage the risks associated with Barium nitride powder, ensuring personnel safety and experimental integrity. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each critical step.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with Barium nitride is the foundation of its safe use. The compound is classified under the Globally Harmonized System (GHS) with several significant hazard warnings.[2][3] The primary risks are its acute toxicity and high reactivity, especially with moisture.
2.1 GHS Hazard Summary
The following table summarizes the GHS classification for Barium nitride.[2][3][4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 3/4) | ☠️ | Danger | H300/H301: Fatal or Toxic if swallowed.[2][3][5] |
| Acute Toxicity, Inhalation (Category 4) | ❗ | Warning | H332: Harmful if inhaled.[2][3][4] |
| Water-Reactive Substance | 💧 | Warning | EUH029: Contact with water liberates toxic gas. Water reactive.[4] |
2.2 Primary Causality of Hazards
-
Acute Toxicity: The toxicity of Barium nitride is primarily due to the bioavailability of barium ions (Ba²⁺) upon ingestion or inhalation. Soluble barium compounds are known to cause gastroenteritis, muscle spasms, and cardiac disorders.[6][7] Ingestion is particularly dangerous and can be fatal.[2][3]
-
Reactivity with Water: The most immediate and significant handling hazard is Barium nitride's vigorous reaction with water, including atmospheric moisture.[1][4] This hydrolysis reaction produces barium hydroxide and ammonia gas (NH₃).[1][8][9]
Engineering and Administrative Controls: The First Line of Defense
Before relying on personal protective equipment, robust engineering and administrative controls must be implemented to minimize exposure potential.
-
Designated Work Area: All work with Barium nitride powder must be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Inert Atmosphere Glovebox: The primary engineering control for handling Barium nitride powder is a glovebox maintained under an inert atmosphere (e.g., Argon or Nitrogen). This is not merely a recommendation but a critical requirement to prevent the exothermic and hazardous reaction with air and moisture.[4][10]
-
Chemical Fume Hood: If a glovebox is absolutely not feasible for a specific short-duration task, a certified chemical fume hood with high flow rates must be used as a minimum alternative, though this significantly increases risk.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[4][11]
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[11][12]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling Barium nitride powder, even when using a glovebox.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[13] Always use a double-gloving technique, especially when working outside of a glovebox. Inspect gloves for any signs of degradation or punctures before use.
-
Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[4][14] A full-face shield should also be worn over the goggles to protect against splashes or powder dispersal.[13]
-
Respiratory Protection: When handling the powder outside of a glovebox or during a spill, a NIOSH-approved respirator is required.[4] A full-facepiece respirator with P100 (high-efficiency particulate) filters is recommended.[6][14][15] A self-contained breathing apparatus (SCBA) may be necessary for emergency response.[15]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[14] For larger quantities or spill cleanup, a disposable chemical-resistant suit (e.g., Tyvek®) should be used.[15]
Standard Operating Protocol for Handling Barium Nitride Powder
This protocol details the step-by-step methodology for safely handling Barium nitride powder in a research setting. The causality for each step is explained to reinforce safe practices.
5.1 Pre-Handling Preparations
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for Barium nitride.[11]
-
Prepare the Work Area: Ensure the inert atmosphere glovebox is purged and operating at the correct pressure with low oxygen and moisture levels (<1 ppm). Decontaminate the antechamber and the glovebox interior.
-
Assemble All Materials: Place all necessary equipment (spatulas, weigh boats, sample vials, waste container) inside the glovebox via the antechamber. This prevents the need to open the glovebox during the procedure, maintaining the inert atmosphere.
-
Don PPE: Put on all required PPE as detailed in Section 4.0 before approaching the glovebox.
5.2 Handling and Transfer Protocol (Inside Glovebox)
-
Introduce the Reagent: Transfer the sealed Barium nitride container into the glovebox through the antechamber.
-
Equilibrate: Allow the container to sit in the glovebox for several minutes to equilibrate with the internal atmosphere.
-
Open the Container: Slowly and carefully open the Barium nitride container. Be mindful of any potential pressure differences.
-
Dispense the Powder: Use a clean, dry spatula to carefully dispense the required amount of powder onto a weigh boat or into a tared vial.
-
Causality: Performing this action slowly minimizes the generation of airborne dust particles within the glovebox, reducing the risk of contamination and inhalation exposure should a breach occur.
-
-
Seal the Container: Immediately and tightly reseal the main Barium nitride container to protect it from any residual atmospheric contaminants.
-
Transfer and Seal Sample: Securely seal the vial containing the weighed sample.
-
Initial Decontamination: Wipe down the exterior of the sample vial and the main reagent container with a cloth lightly dampened with an appropriate inert solvent (e.g., anhydrous hexane) to remove any adhering powder particles before removing them from the glovebox.
5.3 Post-Handling and Decontamination
-
Waste Management: Place all contaminated disposable items (weigh boats, wipes, gloves) into a designated, sealed waste container inside the glovebox.
-
Remove Materials: Transfer the sealed sample vial, the main reagent container, and the sealed waste container out of the glovebox via the antechamber.
-
Final Cleanup: Wipe down the exterior of all removed items again.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid self-contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[13]
Storage and Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store Barium nitride in a tightly sealed container in a cool, dry, and well-ventilated area.[5][16] It must be stored under an inert gas.[4] The storage location should be a locked cabinet or area accessible only to authorized personnel.[5]
-
Incompatible Materials: Keep Barium nitride away from water, acids, and strong oxidizing agents.[4][6] Do not store it near combustible materials.[5][16]
Emergency Procedures
Immediate and correct response to an emergency is vital.
7.1 Spill Response Protocol
A minor spill is one that can be safely managed by trained local personnel without risk of significant exposure. For any major spill, evacuate the area and contact emergency response personnel immediately.
Caption: Workflow for handling a minor Barium nitride powder spill.
7.2 First Aid Measures
-
Inhalation: Remove the individual to fresh air immediately.[3][17] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4][16] Seek immediate medical attention.[3]
-
Skin Contact: Brush off any loose powder immediately.[4] Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention from an ophthalmologist.[5]
-
Ingestion: DO NOT INDUCE VOMITING. [16] Rinse the mouth with water.[3][5] Never give anything by mouth to an unconscious person.[3] Call a poison control center or physician immediately; this is a life-threatening emergency.[3][5][16]
Waste Disposal
All waste containing Barium nitride, including grossly contaminated PPE, spill cleanup materials, and residual powder, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and durable container.[14]
-
Do not mix Barium nitride waste with other waste streams, especially aqueous or acidic waste.
-
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[12][14][15]
References
-
PubChem. Barium nitride (Ba3N2). National Institutes of Health (NIH). [Link]
-
Carl ROTH. Safety Data Sheet: barium nitrate. [Link]
-
American Elements. Safety Data Sheet: Barium Nitride (Ba3N2). [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Barium nitrate (as Ba). [Link]
-
Materion. Material Safety Data Sheet - Barium Nitride. [Link]
-
Lab Alley. SAFETY DATA SHEET - Barium Nitrate. [Link]
-
Chem-Supply. Barium Standard 1000 mg/L - SAFETY DATA SHEET. [Link]
-
GeeksforGeeks. Barium Nitride Formula. (2023-07-25). [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Control and Prevention. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Barium Nitrate. [Link]
-
Brainly. Translate the following balanced chemical equation into words. Ba3N2(aq) + 6H2O(l) → 3Ba(OH)2(s) + 2NH3(g). [Link]
-
Transtutors. Barium nitride (Ba3N2) and water (H2O) react to produce... [Link]
-
De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First! [Link]
-
ChemReg.net. GHS Classification - ID308 Barium nitrate. [Link]
Sources
- 1. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. materion.com [materion.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Barium nitrate (as Ba) [cdc.gov]
- 7. chemreg.net [chemreg.net]
- 8. brainly.com [brainly.com]
- 9. (Solved) - Barium nitride (Ba 3 N 2 ) and water (H 2 O) react to produce... (1 Answer) | Transtutors [transtutors.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. ddpsinc.com [ddpsinc.com]
- 12. Safety Precautions and Regulations for Barium Nitrate - SUNWAY [jysunway.com]
- 13. chemsupply.com.au [chemsupply.com.au]
- 14. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]
- 15. nj.gov [nj.gov]
- 16. fishersci.com [fishersci.com]
- 17. media.laballey.com [media.laballey.com]
Barium Nitride: A Promising Material for High-Temperature Electronic Devices
Introduction: The Need for High-Temperature Electronics and the Potential of Barium Nitride
The demand for electronic devices capable of operating reliably in extreme temperature environments is rapidly growing, driven by advancements in aerospace, automotive, and energy sectors. Traditional silicon-based electronics face significant performance degradation and failure at elevated temperatures. This has spurred research into alternative materials with superior thermal stability and robust electronic properties. Barium nitride (Ba₃N₂), an alkaline earth metal nitride, has emerged as a compelling candidate for such demanding applications.[1][2] This inorganic compound exhibits high thermal stability and strong ionic conductivity, making it suitable for components in high-temperature and high-stress environments.[1][2]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and engineers interested in exploring the potential of barium nitride for high-temperature electronic devices. We will delve into the fundamental properties of Ba₃N₂, outline detailed procedures for its synthesis in thin-film form, and provide protocols for its characterization at elevated temperatures.
Fundamental Properties of Barium Nitride
A thorough understanding of the intrinsic properties of barium nitride is crucial for designing and fabricating reliable high-temperature electronic devices.
Physical and Chemical Properties:
Barium nitride is typically an orange-yellow to black solid powder.[1][3] It is an ionic compound formed between the alkaline earth metal barium and nitrogen.[1] A key characteristic of Ba₃N₂ is its high reactivity with water, decomposing to form barium hydroxide and ammonia.[1][2] This highlights the necessity of handling and processing barium nitride in inert or high-vacuum environments to prevent degradation.
| Property | Value | Reference |
| Chemical Formula | Ba₃N₂ | [4] |
| Molar Mass | 439.99 g/mol | [4] |
| Appearance | Orange-yellow to black powder | [1][3] |
| Density | 4.78 g/cm³ | [1][2] |
| Thermal Stability | High, reported to be stable above 1000°C in inert atmospheres | [5] |
| Reactivity | Reacts with water and moisture | [1][2] |
Electronic Properties:
While extensive experimental data on the electronic properties of barium nitride is still emerging, its ionic nature suggests a wide bandgap, a critical attribute for high-temperature semiconductor applications. The ionic conductivity of Ba₃N₂ is also a significant property that could be harnessed in specific device architectures.[1][2] Further research is needed to fully elucidate the electronic band structure, charge carrier mobility, and dielectric properties of Ba₃N₂ thin films at various temperatures.
Synthesis of Barium Nitride Thin Films for Electronic Devices
The fabrication of high-quality barium nitride thin films is a critical step in the development of electronic devices. Physical Vapor Deposition (PVD) techniques, such as reactive sputtering and molecular beam epitaxy (MBE), are well-suited for this purpose, offering precise control over film thickness, composition, and crystallinity.
Protocol 1: Reactive Magnetron Sputtering of Barium Nitride Thin Films
Reactive sputtering is a versatile technique for depositing compound thin films. In this process, a metallic barium target is sputtered in a nitrogen-containing plasma, leading to the formation of a barium nitride film on a substrate.
Experimental Workflow:
Figure 1: Reactive Sputtering Workflow for Ba₃N₂ Thin Films.
Step-by-Step Methodology:
-
Sputtering Target Preparation:
-
Utilize a high-purity (≥99.5%) metallic barium sputtering target.[6] Due to barium's reactivity, handle the target in an inert atmosphere (e.g., a glovebox) to prevent oxidation.
-
Mechanically clamp the target to a sputtering gun compatible with reactive gases.
-
-
Substrate Preparation:
-
Choose a suitable substrate material that is stable at high deposition and operating temperatures, such as sapphire (Al₂O₃), silicon carbide (SiC), or alumina (Al₂O₃) wafers.
-
Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
For silicon-based substrates, a final dip in a dilute hydrofluoric acid (HF) solution may be used to remove the native oxide layer.
-
-
Deposition Process:
-
Mount the cleaned substrate onto a substrate holder capable of resistive heating.
-
Load the substrate holder and the barium target into the sputtering chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to minimize contamination.
-
Introduce high-purity argon (Ar) and nitrogen (N₂) gases into the chamber using mass flow controllers. A typical Ar:N₂ flow ratio to start with is 4:1, but this should be optimized.
-
Set the substrate temperature to the desired value, typically in the range of 400-800°C for nitride thin film growth.
-
Apply DC or RF power to the barium target to ignite the plasma. A typical power density is in the range of 1-5 W/cm².
-
Pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface.
-
Open the shutter to begin the deposition of the barium nitride film on the substrate. The deposition time will determine the final film thickness.
-
After deposition, turn off the sputtering power and gas flow, and allow the substrate to cool down to room temperature under vacuum.
-
Key Causality Behind Experimental Choices:
-
High Vacuum: A high vacuum environment is essential to prevent the incorporation of impurities, such as oxygen, into the growing film, which can significantly degrade its electronic properties and thermal stability.
-
Substrate Temperature: The substrate temperature influences the adatom mobility on the growing film surface, which in turn affects the film's crystallinity, grain size, and defect density. Higher temperatures generally lead to more crystalline films.
-
Nitrogen Partial Pressure: The partial pressure of nitrogen gas is a critical parameter that determines the stoichiometry of the deposited barium nitride film. Insufficient nitrogen will lead to a metal-rich film, while excessive nitrogen can lead to the formation of other nitride phases or increased stress in the film.
-
Sputtering Power: The sputtering power affects the deposition rate and the energy of the sputtered atoms arriving at the substrate. Higher power can increase the deposition rate but may also lead to film damage if not properly controlled.
Protocol 2: Molecular Beam Epitaxy (MBE) of Barium Nitride Thin Films
MBE is an ultra-high vacuum deposition technique that allows for the growth of high-purity, single-crystal thin films with atomic-level precision. This method is particularly suitable for fabricating high-performance electronic devices.
Experimental Workflow:
Figure 2: MBE Workflow for Ba₃N₂ Thin Film Growth.
Step-by-Step Methodology:
-
Source and Substrate Preparation:
-
Load high-purity (≥99.99%) solid barium into a standard effusion cell.
-
Use a radio frequency (RF) plasma source to generate reactive nitrogen species from high-purity nitrogen gas.
-
Prepare a suitable single-crystal substrate, such as sapphire (Al₂O₃) or silicon carbide (SiC), following a rigorous cleaning procedure as described in the sputtering protocol.
-
-
Growth Process:
-
Introduce the prepared substrate into the MBE growth chamber.
-
Evacuate the chamber to an ultra-high vacuum (UHV) pressure of <10⁻⁹ Torr.
-
Thoroughly degas the barium effusion cell and the substrate at temperatures higher than their respective growth temperatures to remove any adsorbed contaminants.
-
Heat the substrate to the desired growth temperature, typically in the range of 600-900°C.
-
Open the shutter of the barium effusion cell to provide a stable flux of barium atoms onto the substrate surface. The flux can be monitored using a quartz crystal microbalance or a beam flux monitor.
-
Ignite the nitrogen plasma source and control the flow of nitrogen gas to provide a flux of reactive nitrogen species.
-
Monitor the growth in real-time using Reflection High-Energy Electron Diffraction (RHEED) to ensure epitaxial growth and a smooth surface morphology.
-
After achieving the desired film thickness, close the source shutters and cool the substrate down under UHV.
-
Key Causality Behind Experimental Choices:
-
Ultra-High Vacuum: UHV is paramount in MBE to achieve the highest possible film purity by minimizing the incorporation of background gases.
-
Effusion Cells and Plasma Source: The use of effusion cells for the metallic source and a plasma source for the reactive gas allows for precise and independent control over the elemental fluxes, enabling fine-tuning of the film's stoichiometry.
-
RHEED: In-situ RHEED is a powerful tool for monitoring the crystal structure and surface morphology of the film during growth. A streaky RHEED pattern is indicative of two-dimensional, layer-by-layer growth, which is desirable for high-quality electronic devices.
Characterization of Barium Nitride Thin Films at High Temperatures
To evaluate the suitability of barium nitride thin films for high-temperature electronic devices, a comprehensive suite of characterization techniques must be employed to probe their structural, electrical, and thermal properties at elevated temperatures.
Protocol 3: High-Temperature Electrical Characterization
A. Four-Point Probe and Van der Pauw Method for Resistivity Measurement
The Van der Pauw method is a standard technique for measuring the resistivity of thin films of arbitrary shape.[7][8]
Experimental Setup:
Figure 3: Schematic of a High-Temperature Four-Point Probe Setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Fabricate four ohmic contacts on the corners of the barium nitride thin film sample. This can be done by depositing a metallic contact (e.g., Ti/Au) through a shadow mask using e-beam evaporation or sputtering.
-
Wire bond the contacts to a ceramic sample holder suitable for high-temperature measurements.
-
-
Measurement Procedure:
-
Place the sample holder in a high-temperature probe station or a tube furnace with electrical feedthroughs.
-
Purge the measurement chamber with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the film and contacts.
-
Connect the four probes to a current source and a voltmeter.
-
Ramp the temperature to the desired measurement point and allow it to stabilize.
-
Apply a known DC current (I₁₂) between two adjacent contacts and measure the voltage (V₃₄) across the other two contacts.
-
Apply the same current (I₂₃) between the next pair of adjacent contacts and measure the voltage (V₄₁) across the remaining two contacts.
-
Calculate the resistances R₁ = V₃₄ / I₁₂ and R₂ = V₄₁ / I₂₃.
-
The sheet resistance (Rₛ) can be calculated using the Van der Pauw equation: exp(-πR₁/Rₛ) + exp(-πR₂/Rₛ) = 1
-
The resistivity (ρ) is then calculated as ρ = Rₛ * t, where t is the film thickness.
-
Repeat the measurements at different temperatures to obtain the temperature-dependent resistivity.
-
B. Seebeck Coefficient Measurement
The Seebeck coefficient provides information about the dominant charge carrier type (electrons or holes) and the electronic band structure of the material.
Step-by-Step Methodology:
-
Sample and Setup:
-
Use a similar sample and high-temperature setup as for the resistivity measurement, but with two thermocouples placed at a known distance on the film.
-
Incorporate a small heater at one end of the sample to create a temperature gradient.
-
-
Measurement Procedure:
-
Establish a stable average temperature for the sample.
-
Apply power to the small heater to create a small temperature difference (ΔT) across the two thermocouples.
-
Measure the voltage difference (ΔV) between the two voltage probes (which can be the thermocouple wires themselves).
-
The Seebeck coefficient (S) is calculated as S = -ΔV / ΔT.
-
Repeat the measurement at various average temperatures.
-
Protocol 4: High-Temperature Structural and Thermal Stability Characterization
A. High-Temperature X-ray Diffraction (HT-XRD)
HT-XRD is used to study the crystal structure and phase stability of the barium nitride film at elevated temperatures.[9][10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Mount the barium nitride thin film on a high-temperature sample stage within an XRD chamber equipped with a heating element and an inert gas environment.
-
-
Measurement Procedure:
-
Acquire an XRD pattern at room temperature.
-
Ramp the temperature to the desired setpoint and allow it to stabilize.
-
Acquire another XRD pattern at the elevated temperature.
-
Repeat this process at several temperatures to monitor for any phase transitions, changes in lattice parameters (thermal expansion), or decomposition.
-
For air-sensitive samples, a sealed chamber with a controlled inert atmosphere is crucial.[11]
-
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about its thermal stability and decomposition behavior.[11]
Step-by-Step Methodology:
-
Sample Preparation:
-
For thin films, a sufficient amount of material may need to be scraped from the substrate. Alternatively, TGA can be performed on Ba₃N₂ powder.
-
Place a small amount of the sample (typically 5-10 mg) in a TGA crucible (e.g., alumina).
-
-
Measurement Procedure:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 1200°C).
-
Record the sample weight as a function of temperature.
-
A significant weight loss indicates decomposition of the material. For air-sensitive samples, the entire TGA instrument can be housed within a glovebox.[12]
-
Potential Applications and Future Outlook
The unique properties of barium nitride open up possibilities for its use in a variety of high-temperature electronic devices, including:
-
High-Temperature Sensors: The temperature-dependent electrical properties of Ba₃N₂ could be utilized in the fabrication of robust temperature sensors for harsh environments.
-
Gate Dielectrics in High-Power Transistors: Its expected wide bandgap and high thermal stability make it a potential candidate for a gate dielectric material in high-power, high-frequency transistors based on other wide-bandgap semiconductors like gallium nitride (GaN) or silicon carbide (SiC).
-
Substrates for High-Temperature Electronics: Barium nitride's thermal stability could make it a suitable substrate material for the growth of other high-temperature electronic materials.
While barium nitride shows significant promise, further research is needed to fully realize its potential. Key areas for future investigation include:
-
Doping Studies: Controlled doping of barium nitride to modulate its electrical conductivity is essential for creating active electronic devices.
-
Device Fabrication and Integration: Developing reliable fabrication processes for integrating barium nitride into complex device structures is a critical next step.
-
Long-Term Stability and Reliability Testing: Extensive testing is required to evaluate the long-term performance and reliability of barium nitride-based devices under realistic high-temperature operating conditions.
Conclusion
Barium nitride is a material with significant potential for revolutionizing high-temperature electronics. Its inherent thermal stability and promising electronic properties make it a compelling area of research. The protocols and application notes provided in this guide offer a solid foundation for scientists and engineers to begin exploring the synthesis, characterization, and application of this exciting material. Through continued research and development, barium nitride could play a pivotal role in enabling the next generation of electronic devices for extreme environments.
References
-
High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Wobo Materials. Retrieved January 13, 2026, from [Link]
-
Barium nitride (Ba3N2). (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
What is barium nitride? (2016, February 1). Quora. Retrieved January 13, 2026, from [Link]
-
High-Temperature X-Ray Diffraction and Complementary Thermal Analysis. (n.d.). Sandia National Laboratories. Retrieved January 13, 2026, from [Link]
- Van Valkenburg, A., & McMurdie, H. F. (1947). High-temperature x-ray diffraction apparatus. Journal of Research of the National Bureau of Standards, 38(4), 415-418.
- Margulies, L., Kramer, M. J., McCallum, R. W., & Lograsso, T. A. (2000). New high temperature furnace for structure refinement by powder diffraction in controlled atmospheres using synchrotron radiation. Review of Scientific Instruments, 71(5), 2063-2067.
- Pushin, V. G., Kourov, N. I., Kuranov, A. V., & Shalaeva, E. V. (2020).
-
Analysis of Air and Moisture Sensitive Substances by Thermogravimetric Analysis. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]
-
List of Thermal Expansion Coefficients (CTE) for Natural and Engineered Materials. (n.d.). AzoM. Retrieved January 13, 2026, from [Link]
-
Molecular Beam Epitaxy of Nitrides for Advanced Electronic Materials. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Thermal Expansion Coefficient of Metals & Materials. (n.d.). American Elements. Retrieved January 13, 2026, from [Link]
-
Molecular Beam Epitaxy for New Generation Nitride Devices. (2021). eScholarship. Retrieved January 13, 2026, from [Link]
-
Thermogravimetric analysis of carbon nitrides under nitrogen atmosphere... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
van der Pauw Method. (n.d.). UniversityWafer, Inc. Retrieved January 13, 2026, from [Link]
-
Van der Pauw method. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Molecular Beam Epitaxy of Transition Metal Nitrides for Superconducting Device Applications. (2019). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Dielectric Constant Values for Common Materials. (n.d.). Clipper Controls. Retrieved January 13, 2026, from [Link]
-
Coefficient of Thermal Expansion for Various Materials at Different Temperatures. (n.d.). Bal Seal Engineering. Retrieved January 13, 2026, from [Link]
-
Thermal Coefficients of Expansion. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis and Characterization of Boron Nitride Thin Films Deposited by High-Power Impulse Reactive Magnetron Sputtering. (2024). MDPI. Retrieved January 13, 2026, from [Link]
-
Boron nitride thin films synthesized by reactive sputtering. (2001). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Frequency dependence of the (a) dielectric constant and (b) ac... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Frequency and Temperature Dependence of Dielectric Constant of Epoxy/BaTiO3 Composite Embedded Capacitor Films (ECF). (2004). SciSpace. Retrieved January 13, 2026, from [Link]
-
What is the formula for barium nitride? (2015, July 31). Quora. Retrieved January 13, 2026, from [Link]
-
Thermogravimetric analysis (TGA) data for the samples nitrided at 700 C... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Molecular beam epitaxy of AlGaN nanowires: source configuration and correlated material properties and device characteristics. (2025). CrystEngComm. Retrieved January 13, 2026, from [Link]
-
Reactive DC Magnetron Sputtering of Ultrathin Superconducting Niobium Nitride Films. (2015). DSpace@MIT. Retrieved January 13, 2026, from [Link]
-
Choice of Gas Effects Results in the TGA. (n.d.). Materials Characterization Lab. Retrieved January 13, 2026, from [Link]
-
Modified Reactive Sputter Deposition of Titanium Nitride Thin Films via HIPIMS with Kick-Pulse and Improvement of the Structure-Zone Model. (2019). Digital Commons @ Cal Poly. Retrieved January 13, 2026, from [Link]
-
study of frequency dependence of dielectric constant and ferroelectric to paraelectric phase transition of batio3 by. (n.d.). NISER. Retrieved January 13, 2026, from [Link]
-
Air Sensitive X-ray Diffraction (XRD). (n.d.). Henry Royce Institute. Retrieved January 13, 2026, from [Link]
-
Barium Ba Sputtering Targets. (n.d.). Kurt J. Lesker Company. Retrieved January 13, 2026, from [Link]
-
SPUTTERING TARGETS. (n.d.). ITL Vacuum. Retrieved January 13, 2026, from [Link]
-
Sputtering Targets. (n.d.). Princeton Scientific Corporation. Retrieved January 13, 2026, from [Link]
Sources
- 1. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 3. CAS 12047-79-9: Barium nitride (Ba3N2) | CymitQuimica [cymitquimica.com]
- 4. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. shop.nanografi.com [shop.nanografi.com]
- 7. hzdr.de [hzdr.de]
- 8. researchgate.net [researchgate.net]
- 9. High-Temperature X-Ray Diffraction and Complementary Thermal Analysis | Department of Energy [energy.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
potential use of Ba3N2 in energy storage systems
Application Note & Protocol
Topic: Barium Nitride (Ba₃N₂): A Versatile Precursor and Potential Material for Advanced Energy Storage Systems
Audience: Researchers, scientists, and materials development professionals.
Abstract: Barium Nitride (Ba₃N₂), an alkaline earth nitride, is primarily recognized for its role as a reactive precursor in the synthesis of advanced materials. While not conventionally utilized directly in energy storage, its intrinsic properties—such as high thermal stability and potential ionic conductivity—present intriguing, underexplored avenues for research in next-generation energy systems.[1][2][3] This guide provides a comprehensive overview of Ba₃N₂'s known characteristics, hypothesizes its potential applications in solid-state batteries and thermal energy storage, and details its established utility as a precursor for functional nitride synthesis. Detailed protocols for its synthesis, handling, and characterization are provided to equip researchers with the foundational knowledge to explore this promising material.
Introduction to Barium Nitride (Ba₃N₂)
Barium Nitride is an inorganic compound composed of barium and nitrogen, with the chemical formula Ba₃N₂.[4] It typically appears as a dark gray, black, or yellowish solid.[4][5] Due to the significant difference in electronegativity between barium and nitrogen, it is considered an ionic compound, consisting of barium cations (Ba²⁺) and nitride anions (N³⁻).[6]
Key Physicochemical Properties
A summary of the key properties of Barium Nitride is presented in Table 1. The material is noted for its high thermal stability and its vigorous, exothermic reaction with water to produce barium hydroxide and ammonia gas, a characteristic that necessitates handling in an inert atmosphere.[4][5][6]
| Property | Value / Description | Source(s) |
| Chemical Formula | Ba₃N₂ | [4][6] |
| Molar Mass | 439.99 g/mol | [6] |
| Appearance | Dark gray, black, or orange-yellow solid powder | [4][5] |
| Density | ~4.78 g/cm³ | [2][6] |
| Thermal Stability | High; fusible above 1000 °C | [4][5] |
| Reactivity | Reacts violently with water and moisture. | [5][6] |
| Key Hazard | Flammable upon reaction with water, liberating ammonia. | [6] |
Table 1: Summary of key physicochemical properties of Barium Nitride.
Synthesis Protocol: Solid-State Reaction
Causality: The most direct synthesis route involves the reaction of elemental barium with nitrogen gas at elevated temperatures. The inert atmosphere is critical to prevent the formation of barium oxide (BaO), which is a competing and thermodynamically favorable reaction.
Protocol 1: Synthesis of Ba₃N₂
-
Preparation: Load 5 grams of high-purity barium metal into an alumina boat. Place the boat inside a quartz tube furnace.
-
Inerting: Seal the furnace and purge with high-purity argon (Ar) gas for at least 30 minutes to remove all residual oxygen and moisture.
-
Nitridation: Switch the gas flow to high-purity nitrogen (N₂). Heat the furnace to 600 °C at a ramp rate of 10 °C/min.[4]
-
Reaction: Hold the temperature at 600 °C for 4-6 hours to ensure complete conversion of barium to barium nitride.
-
Cooling: Cool the furnace naturally to room temperature under a continuous N₂ flow.
-
Handling & Storage: Transfer the resulting Ba₃N₂ powder inside an argon-filled glovebox to prevent reaction with air and moisture. Store in a sealed container under an inert atmosphere.
Hypothetical Application 1: Solid-State Electrolytes
Solid-state batteries (SSBs) represent a paradigm shift in energy storage, promising higher energy densities and enhanced safety over conventional liquid-electrolyte batteries.[7][8] A key component is the solid electrolyte, which must exhibit high ionic conductivity and a wide electrochemical stability window.
Rationale for Consideration
While comprehensive data is lacking, some sources note Ba₃N₂ possesses "strong ionic conductivity".[2][3] Furthermore, related alkaline earth sub-nitrides like Ba₂N have been theoretically shown to contain excess electrons, suggesting interesting electronic properties that warrant investigation in the parent nitride.[9] The hypothesis is that the Ba²⁺ cation could be mobile within the nitride lattice, or that the material could be doped to create ionic vacancies, thereby facilitating ion transport.
Proposed Experimental Workflow
The following workflow is proposed to validate the potential of Ba₃N₂ as a solid-state electrolyte.
Figure 1: Proposed workflow for evaluating Ba₃N₂ as a solid-state electrolyte.
Protocol 2: Ionic Conductivity Measurement
-
Pellet Fabrication: Using a hydraulic press, compact the synthesized Ba₃N₂ powder in a 10 mm die at 200-300 MPa to form a dense pellet. All handling must be performed in a glovebox.
-
Sintering: Transfer the pellet to a tube furnace and sinter at 800-900 °C under a nitrogen atmosphere for 2-4 hours to improve grain boundary contact.
-
Electrode Deposition: Sputter coat both faces of the sintered pellet with an ion-blocking electrode, such as gold (Au) or platinum (Pt), to a thickness of ~50 nm.
-
EIS Measurement: Assemble the pellet in a Swagelok-type cell and transfer it to an electrochemical workstation. Perform AC Electrochemical Impedance Spectroscopy (EIS) over a frequency range of 1 MHz to 0.1 Hz at various temperatures (e.g., 25 °C to 200 °C).
-
Data Analysis: Model the resulting Nyquist plot to extract the bulk resistance (R_b) of the material. Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the pellet thickness and A is the electrode area.
Hypothetical Application 2: Thermal Energy Storage (TES)
Materials for thermal energy storage must possess high thermal stability, high heat capacity, and good thermal conductivity.[10] Boron Nitride (BN) is a well-known material for thermal management due to its excellent thermal conductivity.[11][12]
Rationale for Consideration
Barium Nitride exhibits high thermal stability, with a melting point above 1000 °C.[4] This makes it a candidate for high-temperature sensible heat storage applications. While its thermal conductivity is not widely reported, its ceramic nature suggests it could be engineered into composites to enhance heat transfer properties, similar to strategies used for BN-based composites.[12][13]
Protocol 3: Thermal Property Characterization
-
Sample Preparation: Prepare a dense, sintered pellet of Ba₃N₂ as described in Protocol 2 (Steps 1 & 2).
-
Differential Scanning Calorimetry (DSC): Place a small, known mass of the Ba₃N₂ sample into an alumina crucible. Use a DSC instrument to measure the heat flow to the sample as it is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting data can be used to calculate the specific heat capacity (Cp).
-
Laser Flash Analysis (LFA): Use a laser flash apparatus to measure the thermal diffusivity (α) of the sintered pellet. The front face of the pellet is heated by a short laser pulse, and the temperature rise on the rear face is measured by an infrared detector.
-
Conductivity Calculation: Calculate the thermal conductivity (k) using the equation: k = α * ρ * Cp, where ρ is the measured density of the pellet.
Established Application: Precursor for Ammonothermal Synthesis
Perhaps the most immediate and validated application of Ba₃N₂ in advanced materials is as a precursor for the synthesis of other functional nitrides, such as Gallium Nitride (GaN).[14] GaN is a wide-bandgap semiconductor critical for LEDs and high-power electronics. The ammonothermal method uses supercritical ammonia as a solvent to grow high-quality crystals, and mineralizers are required to increase the solubility of the nutrient material.[15][16][17][18] Barium-containing compounds, derived from Ba₃N₂, have been successfully used as mineralizers in this process.[14]
Figure 2: Workflow for using Ba₃N₂ as a precursor in the ammonothermal synthesis of GaN.
Protocol 4: Ammonothermal Synthesis of GaN using a Ba₃N₂-derived Mineralizer
-
Safety Note: This process involves high pressures and temperatures and must be conducted in a specialized high-pressure autoclave by trained personnel.
-
Mineralizer Synthesis: Inside an inert atmosphere glovebox, react synthesized Ba₃N₂ powder with liquid ammonia to form barium amide, Ba(NH₂)₂. This is a highly reactive intermediate.
-
Autoclave Loading: Place high-purity gallium metal (nutrient) and GaN seed crystals in the appropriate zones within the high-pressure autoclave. Add the Ba(NH₂)₂ mineralizer.
-
Sealing and Synthesis: Seal the autoclave. Fill with ammonia, which will act as the solvent. Heat the autoclave to create supercritical conditions (e.g., 400-600 °C, 100-300 MPa).[18] A temperature gradient between the nutrient and seed zones drives the dissolution and recrystallization process.
-
Crystal Growth: Maintain the conditions for an extended period (days to weeks) to allow for the growth of high-quality GaN crystals on the seeds.[14]
-
Recovery: After cooling and depressurizing the autoclave, recover the grown GaN crystals for subsequent processing and characterization.
Summary and Future Outlook
Barium Nitride is a material with untapped potential in the field of energy storage. While its high reactivity presents handling challenges, its intrinsic thermal stability and hypothesized ionic conductivity make it a compelling subject for fundamental research. The most promising avenues for investigation are:
-
Fundamental Electrochemical Properties: A thorough investigation into the ionic and electronic conductivity of pure and doped Ba₃N₂ is essential to validate its potential as a solid-state electrolyte.
-
Thermal Properties: Detailed characterization of its thermal conductivity and heat capacity at high temperatures will clarify its suitability for thermal energy storage applications.
-
Precursor Chemistry: Expanding its use as a precursor to synthesize other ternary or quaternary nitrides could lead to the discovery of novel electrode or electrolyte materials.
By providing these foundational protocols and conceptual frameworks, we hope to stimulate further research into the properties and applications of Barium Nitride, potentially unlocking new solutions for advanced energy storage systems.
References
- Quora. (2016, February 1). What is barium nitride? [Online forum post].
-
Stanford Advanced Materials. (n.d.). High-Performance Barium Nitride (Ba3N2). Retrieved from [Link]
- Walsh, A., & Scanlon, D. O. (2013). Electron excess in alkaline earth sub-nitrides: 2D electron gas or 3D electride? Journal of Materials Chemistry C, 1(21), 3525-3528. DOI:10.1039/C3TC30690A
-
ResearchGate. (n.d.). The Ammonothermal Crystal Growth of Gallium Nitride—A Technique on the Up Rise. Retrieved from [Link]
-
ResearchGate. (n.d.). Ammonothermal Synthesis of GaN using Ba(NH2)2 as mineralizer. Retrieved from [Link]
-
Paskova, T. (Ed.). (2020). Ammonothermal Crystal Growth of Functional Nitrides for Semiconductor Devices: Status and Potential. PMC. Retrieved from [Link]
-
Frontiers. (2022). Theoretical Study of Alkaline-Earth Metal (Be, Mg, and Ca)-Substituted Aluminum Nitride Nanocages With High Stability and Large Nonlinear Optical Responses. Retrieved from [Link]
-
MDPI. (2016). Chemistry of Ammonothermal Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-state battery. Retrieved from [Link]
-
AIP Publishing. (2016). Optical and electronic properties of conductive ternary nitrides with rare- or alkaline-earth elements. Journal of Applied Physics. Retrieved from [Link]
-
Sensors and Materials. (n.d.). Ammonothermal Bulk GaN Growth and Its Processing. Retrieved from [Link]
-
DTIC. (n.d.). Boron Nitride and Its Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic and vibrational hyperpolarizabilities of alkali‐ and alkaline‐earth‐doped boron nitride nanotubes. Retrieved from [Link]
-
Stanford Advanced Materials. (n.d.). High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. Retrieved from [Link]
-
Semantic Scholar. (2016). Optical and electronic properties of conductive ternary nitrides with rare- or alkaline-earth elements. Retrieved from [Link]
-
AZoNano. (2023). Boron Nitride Nanomaterials in Energy Storage Systems. Retrieved from [Link]
-
MDPI. (2024). Nanomaterials for Energy Storage Systems—A Review. Retrieved from [Link]
-
YouTube. (2026, January 5). The world's first true production-ready SOLID-state battery lasts for 100000 cycles. Retrieved from [Link]
-
BlueSolutions. (n.d.). Solid-State Battery: Superior Performance & Sustainability. Retrieved from [Link]
-
Advanced Ceramic Materials. (n.d.). Boron Nitride: The Game-Changing Material for Thermal Management. Retrieved from [Link]
-
R&D World. (2025, February 22). All-solid-state battery cathode achieves 2x the capacity of lithium-ion. Retrieved from [Link]
-
MDPI. (n.d.). Advances in the Field of Graphene-Based Composites for Energy–Storage Applications. Retrieved from [Link]
-
NIH. (n.d.). Effect of Boron Nitride on the Heat Transfer and Heat Storage of Poly(ethylene glycol)/Expanded Vermiculite Composite Phase-Change Materials. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Heat Transfer Enhancement in Thermal Energy Storage Gels by Size Engineering of Boron Nitride Towards 5G Chip Thermal Management. Retrieved from [Link]
-
PubMed. (2025, April 25). High-temperature energy storage properties of polyetherimide composites with tailored boron nitride quantum dots. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Renewable highest capacity VB(2)/air energy storage. Retrieved from [Link]
Sources
- 1. nanorh.com [nanorh.com]
- 2. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 3. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 4. quora.com [quora.com]
- 5. CAS 12047-79-9: Barium nitride (Ba3N2) | CymitQuimica [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Solid-state battery - Wikipedia [en.wikipedia.org]
- 8. Solid-State Battery : Superior Performance & Sustainability - BlueSolutions [blue-solutions.com]
- 9. Electron excess in alkaline earth sub- nitrides : 2D electron gas or 3D electride? - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C3TC30690A [pubs.rsc.org]
- 10. preciseceramic.com [preciseceramic.com]
- 11. Effect of Boron Nitride on the Heat Transfer and Heat Storage of Poly(ethylene glycol)/Expanded Vermiculite Composite Phase-Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-temperature energy storage properties of polyetherimide composites with tailored boron nitride quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ammonothermal Crystal Growth of Functional Nitrides for Semiconductor Devices: Status and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemistry of Ammonothermal Synthesis [mdpi.com]
- 18. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phase-Pure Barium Nitride (Ba₃N₂)
Welcome to the technical support guide for the synthesis of phase-pure barium nitride (Ba₃N₂). This resource is designed for researchers and scientists encountering challenges in obtaining this highly reactive material with high purity. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field experience.
Section 1: Core Challenges in Barium Nitride Synthesis
Synthesizing phase-pure Ba₃N₂ is notoriously difficult due to several key factors:
-
Extreme Reactivity of Barium: Barium metal is exceptionally reactive and oxophilic, meaning it has a strong affinity for oxygen.[1] Any trace amounts of oxygen or moisture in the reaction environment will lead to the formation of highly stable barium oxide (BaO) or hydroxide (Ba(OH)₂) as significant impurities.[1][2]
-
Air and Moisture Sensitivity: Both the barium precursor and the final Ba₃N₂ product are highly sensitive to air and moisture.[3][4] Ba₃N₂ readily reacts with water to produce barium hydroxide and ammonia gas, compromising the integrity of the sample.[2][3][5][6][7]
-
High Temperature Requirements: The direct nitridation of barium metal requires elevated temperatures (typically 260-600°C) to achieve a reasonable reaction rate.[2][8] However, these high temperatures also accelerate unwanted side reactions with any contaminants present.
-
Inert Atmosphere Integrity: Maintaining a scrupulously inert atmosphere (typically high-purity nitrogen or argon) throughout the handling, reaction, and characterization stages is critical and challenging.[4][9]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems encountered during Ba₃N₂ synthesis in a question-and-answer format.
Category A: Precursor, Handling, and Storage
Question 1: My barium metal precursor has a dark or yellowish coating. Can I still use it?
Answer: A dark or yellowish coating indicates the formation of barium oxide or peroxide on the metal's surface due to exposure to air.[1] Using this precursor directly will introduce significant oxygen contamination into your final product.
Troubleshooting Protocol:
-
Mechanical Cleaning: Inside an argon-filled glovebox, carefully scrape off the surface layer using a clean scalpel or file until a silvery-white, metallic luster is revealed.[1] This should be done immediately before weighing and loading the reactant.
-
Chemical Cleaning: For more thorough cleaning, the barium can be briefly washed with a non-reactive, anhydrous solvent like hexane to remove surface oils, followed by drying under vacuum. This must be done with extreme caution in an inert atmosphere.
-
Proper Storage: Always store barium metal under mineral oil or in a tightly sealed container under a high-purity argon atmosphere to prevent oxidation.[9]
Question 2: What are the essential handling procedures for barium and barium nitride?
Answer: All handling must be performed under a dry, inert atmosphere (<1 ppm O₂, H₂O), typically within a high-integrity glovebox.[4][9] Barium compounds can be toxic, and the fine powders are pyrophoric, igniting spontaneously in air.[1]
Workflow for Safe Handling:
Caption: Inert atmosphere handling workflow for Ba and Ba₃N₂.
Category B: Reaction Conditions and Impurity Control
Question 3: My final product is a yellow, grey, or off-white powder instead of the expected black/dark grey. What went wrong?
Answer: The color of your product is a primary indicator of purity. Phase-pure Ba₃N₂ is typically a black or dark grey solid.[3] Off-colors strongly suggest contamination:
-
Yellow/Yellowish: Often indicates the presence of barium oxide (BaO) or the formation of an oxynitride phase.[2]
-
Grey/Off-White: Can be a mixture of BaO and unreacted barium metal.
-
Orange-Yellow: Some literature describes pure Ba₃N₂ as orange-yellow, but this is less common and may depend on crystallinity and particle size.[2][10] Black is the more accepted color for the bulk material.[3][11]
Troubleshooting Decision Tree:
Caption: Troubleshooting guide for off-color Ba₃N₂ product.
Question 4: My XRD analysis shows peaks for BaO and other unexpected phases. How can I prevent their formation?
Answer: The presence of BaO is the most common issue, arising from oxygen contamination. Other phases like barium subnitrides (e.g., Ba₂N) or hydrides (BaH₂) can also form under specific conditions.
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Formation Cause | Prevention Strategy |
| Barium Oxide (BaO) | Reaction with trace O₂ or H₂O in the nitrogen gas stream or adsorbed on reactor walls. | 1. Use UHP (99.999%) grade nitrogen with an in-line oxygen/moisture trap. 2. Thoroughly degas the reactor tube under high vacuum (>10⁻⁵ Torr) at high temperature before the reaction. 3. Ensure all precursor handling is done in a high-integrity glovebox. |
| Barium Subnitrides | Can form at lower temperatures or under nitrogen-deficient conditions.[12] | 1. Ensure a sufficient and continuous flow of nitrogen gas throughout the reaction. 2. Follow a proven temperature profile, allowing sufficient time at the optimal nitridation temperature (e.g., 450-600°C). |
| Barium Hydride (BaH₂) | Reaction with hydrogen gas. Hydrogen can be a contaminant in the nitrogen stream or evolve from hydrocarbon residues. | 1. Use a nitrogen source certified to be low in hydrogen. 2. If using ammonia as a precursor, ensure complete decomposition and removal of residual hydrogen.[13] |
Category C: Synthesis Protocols & Characterization
Question 5: Can you provide a baseline protocol for the direct nitridation of barium metal?
Answer: Certainly. This protocol outlines the synthesis of Ba₃N₂ from barium metal and nitrogen gas. It is a foundational method that requires meticulous attention to atmospheric purity.
Standard Operating Procedure (SOP): Direct Nitridation of Barium
-
Preparation (Glovebox):
-
Transfer a quartz or alumina boat and barium metal (ingot or dendritic form) into an argon-filled glovebox.
-
Mechanically scrape the surface of the barium to expose a fresh, silvery surface.
-
Weigh the desired amount of cleaned barium (e.g., 1.0 g) into the boat.
-
Place the boat into the center of a quartz tube furnace reactor. Seal the reactor assembly inside the glovebox.
-
-
System Purging:
-
Remove the sealed reactor from the glovebox and connect it to a gas manifold equipped with a vacuum pump and a high-purity nitrogen source.
-
Evacuate the reactor to a high vacuum (<10⁻⁴ Torr).
-
Backfill with high-purity nitrogen gas.
-
Repeat this evacuate/backfill cycle at least 3-5 times to ensure all residual air is removed.
-
-
Reaction:
-
Begin a slow, continuous flow of high-purity nitrogen gas through the reactor tube.
-
Heat the furnace to the target temperature (e.g., 500°C) at a controlled ramp rate (e.g., 5°C/min).
-
Hold at the target temperature for an extended period (e.g., 8-12 hours) to ensure complete nitridation. The balanced reaction is: 3Ba(s) + N₂(g) → Ba₃N₂(s).[14]
-
The product should transform from silvery metal to a black powder.
-
-
Cooldown and Recovery:
-
Turn off the furnace and allow the reactor to cool to room temperature under a continuous nitrogen flow.
-
Once cool, close the reactor valves, disconnect from the manifold, and immediately transfer the entire assembly back into the glovebox.
-
Open the reactor inside the glovebox and carefully transfer the black Ba₃N₂ product into a pre-weighed, airtight vial for storage.
-
Question 6: How do I properly prepare my Ba₃N₂ sample for XRD analysis without decomposition?
Answer: Preparing an air-sensitive sample for XRD is critical for obtaining accurate data. Any exposure to the ambient atmosphere will lead to the formation of Ba(OH)₂ and BaCO₃ (from CO₂ in the air), obscuring your true result.
Protocol: Air-Free XRD Sample Preparation
-
Glovebox Preparation: Inside a glovebox, finely grind a small amount of the Ba₃N₂ product using an agate mortar and pestle.
-
Sample Holder: Use a zero-background sample holder (e.g., single crystal silicon) or a standard glass slide. Create a shallow well in the center of the holder using a small amount of inert vacuum grease.
-
Loading: Carefully press the finely ground Ba₃N₂ powder into the greased well, ensuring a flat, level surface.
-
Sealing: Cover the sample with an air-tight dome or a Kapton®/Mylar® film. The film must be taut and sealed around the edges with vacuum grease or epoxy to create an inert environment.
-
Transfer: Quickly transfer the sealed sample holder from the glovebox to the diffractometer and begin analysis immediately.
Section 3: References
-
Quora. (2015). What is the formula for barium nitride?[Link]
-
WOBO. (n.d.). High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. [Link]
-
WOBO. (n.d.). High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. [Link]
-
ChemAnalyst. (n.d.). BARIUM NITRIDE (CAS 12047-79-9, Ba3N2). [Link]
-
ESPI Metals. (n.d.). Barium Safety Data Sheet. [Link]
-
Brainly. (2018). Write the complete balanced equation for the reaction between barium metal (Ba) and nitrogen gas (N2). [Link]
-
ResearchGate. (n.d.). Barium-Nitrogen Phases Under Pressure: Emergence of Structural Diversity and Nitrogen-Rich Compounds. [Link]
-
Quora. (2016). What is barium nitride?[Link]
-
ResearchGate. (n.d.). New Ternary and Quaternary Barium Nitride Halides; Synthesis and Crystal Chemistry. [Link]
-
PubMed. (2011). New ternary and quaternary barium nitride halides; synthesis and crystal chemistry. [Link]
-
GeeksforGeeks. (2024). Barium Nitride Formula. [Link]
-
ResearchGate. (2022). Transition‐Metal‐Free Barium Hydride Mediates Dinitrogen Fixation and Ammonia Synthesis. [Link]
Sources
- 1. Barium Industrial Applications_Chemicalbook [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. CAS 12047-79-9: Barium nitride (Ba3N2) | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 8. quora.com [quora.com]
- 9. Barium - ESPI Metals [espimetals.com]
- 10. nanorh.com [nanorh.com]
- 11. strem.com [strem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. brainly.com [brainly.com]
Technical Support Center: Optimizing Nitrogen Pressure for Barium Nitride (Ba₃N₂) Synthesis
Welcome to the technical support center for the synthesis of barium nitride (Ba₃N₂). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this highly reactive inorganic compound. Here, we provide in-depth, field-proven insights into the critical role of nitrogen pressure in achieving high-purity, crystalline Ba₃N₂. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of nitrogen pressure in the synthesis of Ba₃N₂?
A1: In the direct nitridation of barium metal (3Ba + N₂ → Ba₃N₂), nitrogen pressure is a critical kinetic and thermodynamic parameter. The partial pressure of nitrogen gas directly influences the concentration of reactant molecules at the surface of the barium metal. A sufficient nitrogen pressure is necessary to ensure a continuous supply of nitrogen to the reaction interface, driving the reaction forward.
Thermodynamically, the formation of Ba₃N₂ from its elements is favorable. However, the kinetics of this gas-solid reaction are highly dependent on both temperature and the availability of nitrogen. Insufficient nitrogen pressure can lead to slow or incomplete reactions, while excessively high pressures, though not commonly problematic in standard lab setups, can influence the formation of different nitrogen-rich phases under extreme conditions.[1]
Q2: What is the typically recommended nitrogen pressure for standard laboratory synthesis of Ba₃N₂?
A2: For most laboratory-scale syntheses of Ba₃N₂ via direct nitridation, operating at or slightly above atmospheric pressure is the standard and most practical approach. This is often described in literature as conducting the reaction in a "purged N₂ gas stream."[2] This method ensures a constant, positive pressure of high-purity nitrogen, which serves two main purposes:
-
Reactant Supply: It provides an ample supply of nitrogen to the reaction zone.
-
Inert Atmosphere: It effectively prevents the back-diffusion of atmospheric oxygen and moisture, which would otherwise lead to the formation of barium oxide (BaO) and barium hydroxide (Ba(OH)₂), common contaminants in Ba₃N₂ synthesis.
Q3: Can Ba₃N₂ be synthesized under low-pressure (sub-atmospheric) conditions?
A3: Yes, synthesis under low pressure is not only possible but is a key strategy in specific applications, such as the production of nanoparticulate Ba₃N₂. A gas-phase condensation method, for instance, involves evaporating barium metal in a low-pressure nitrogen atmosphere. In this setup, the vaporized barium atoms react with nitrogen gas to form Ba₃N₂ molecules, which then nucleate and grow into nanoparticles.[1] The particle size can be controlled by modulating the nitrogen pressure and the evaporation rate.[1]
However, for bulk synthesis, operating at very low pressures can be counterproductive, as it may lead to an insufficient supply of nitrogen, resulting in an incomplete reaction.
Q4: What is the significance of the high-pressure studies (GPa range) on the Ba-N system?
A4: High-pressure studies, typically conducted in diamond anvil cells, explore the barium-nitrogen phase diagram under extreme conditions and are primarily of theoretical and fundamental materials science interest. These studies have revealed the existence of a variety of nitrogen-rich barium compounds, such as BaN₂, BaN₄, and Ba(N₅)₂, which are not stable at ambient pressure.[3] In these high-pressure regimes, the extreme compression forces the nitrogen atoms into polymeric structures, such as chains and rings.[3][4]
For the typical researcher aiming to synthesize the standard Ba₃N₂ compound, these high-pressure phases are not a practical concern. However, this research underscores the rich and complex chemistry of the barium-nitrogen system.
Troubleshooting Guide: Nitrogen Pressure-Related Issues in Ba₃N₂ Synthesis
This section addresses common problems encountered during the synthesis of Ba₃N₂ that can be traced back to the nitrogen pressure and atmosphere control.
Issue 1: The product is a mixture of Ba₃N₂ and unreacted Barium.
-
Question: I've followed the temperature protocol, but my final product contains significant amounts of unreacted barium metal. What could be the cause?
-
Answer: This is a classic sign of an incomplete reaction, often linked to an insufficient supply of nitrogen.
-
Causality: The nitridation of barium is a surface reaction. As a layer of Ba₃N₂ forms on the surface of the barium metal, it can act as a diffusion barrier, slowing down the reaction rate. A continuous and sufficient supply of nitrogen at the reaction interface is crucial to overcome this barrier and drive the reaction to completion.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure your reaction tube and gas lines are completely sealed to prevent nitrogen loss and air ingress.
-
Increase Nitrogen Flow Rate: A static nitrogen atmosphere might not be sufficient. Using a gentle, continuous flow of nitrogen can help maintain a high partial pressure of N₂ at the reaction site and carry away any potential volatile impurities. The effect of nitrogen flow rate on the properties of other metal nitride coatings has been documented, showing its importance in the reaction kinetics.[5]
-
Optimize Temperature Profile: Sometimes, a slow reaction rate is mistaken for a pressure issue. As the reaction slows, increasing the temperature to the higher end of the recommended range (700-750°C) can enhance the diffusion of nitrogen through the product layer.[2]
-
Consider a Two-Step Temperature Profile: A lower initial temperature (e.g., 450°C) can facilitate a more controlled initial reaction, especially as barium undergoes a crystalline transformation that makes its lattice structure more accessible to nitrogen.[2] This can be followed by a higher temperature step to ensure complete conversion. This two-step approach is also beneficial in the synthesis of other complex nitrides.[5]
-
-
Issue 2: The product is contaminated with Barium Oxide (BaO).
-
Question: My Ba₃N₂ product has a whitish or grayish tint, and characterization confirms the presence of BaO. How can I prevent this?
-
Answer: The presence of BaO is a strong indicator of oxygen contamination during the synthesis, which is highly sensitive to the purity and integrity of the nitrogen atmosphere.
-
Causality: Barium is a highly reactive alkaline earth metal and will readily react with any oxygen present, often preferentially over nitrogen, especially at elevated temperatures. The formation of BaO is thermodynamically very favorable.
-
Troubleshooting Steps:
-
Use High-Purity Nitrogen: Employ nitrogen gas of at least 99.99% purity. Using a lower grade can introduce significant oxygen contamination.
-
Purge the System Thoroughly: Before heating, purge the reaction tube with a high flow of nitrogen for an extended period to remove all residual air.
-
Maintain a Positive Nitrogen Pressure: Ensure a continuous, gentle flow of nitrogen throughout the heating and cooling phases of the experiment. This creates a positive pressure that prevents air from leaking into the system.
-
Check for Oxygen Getters: For highly sensitive syntheses, an in-line oxygen trap can be used to further purify the nitrogen gas stream.
-
-
Data Summary: Influence of Nitrogen Pressure Regimes on Ba₃N₂ Synthesis
| Pressure Regime | Typical Pressure Range | Primary Application | Expected Outcome for Ba₃N₂ | Key Considerations |
| Low Pressure | < 1 atm | Nanoparticle Synthesis | Formation of Ba₃N₂ nanoparticles via gas-phase condensation.[1] | Requires a vacuum system and precise control of barium evaporation rate and nitrogen partial pressure. |
| Atmospheric Pressure | ~1 atm | Standard Bulk Synthesis | Formation of bulk, polycrystalline Ba₃N₂.[2] | Easiest to implement in a standard laboratory setting. Requires a continuous flow of high-purity nitrogen to prevent contamination. |
| High Pressure | GPa range | Fundamental Research | Formation of nitrogen-rich phases (e.g., BaN₂, BaN₄).[3] Ba₃N₂ itself undergoes phase transitions.[3] | Requires specialized equipment like diamond anvil cells. Not applicable for routine Ba₃N₂ synthesis. |
Experimental Protocol: Atmospheric Pressure Synthesis of Ba₃N₂
This protocol outlines a standard method for synthesizing Ba₃N₂ via direct nitridation of barium metal at atmospheric pressure.
Materials and Equipment:
-
Barium metal (high purity)
-
High-purity nitrogen gas (≥99.99%)
-
Tube furnace with temperature controller
-
Quartz or alumina reaction tube
-
Gas flow controller
-
Schlenk line or similar inert atmosphere setup
-
Nickel or molybdenum boat
Procedure:
-
Preparation: In an inert atmosphere glovebox, cut a piece of barium metal and place it into a nickel or molybdenum boat.
-
System Assembly: Place the boat containing the barium metal into the center of the reaction tube. Assemble the tube furnace setup, ensuring all connections are gas-tight.
-
Purging: Connect the reaction tube to the nitrogen gas supply. Purge the system with a high flow of nitrogen for at least 30 minutes to remove any residual air and moisture.
-
Reaction:
-
Reduce the nitrogen flow to a gentle, steady stream (e.g., 50-100 sccm) to maintain a positive pressure.
-
Begin heating the furnace to 560°C and hold for several hours.[2]
-
If the reaction appears to slow (indicated by a decrease in nitrogen uptake if being monitored), increase the temperature to 700-750°C to drive the reaction to completion.[2]
-
-
Cooling: After the reaction is complete, turn off the furnace and allow the system to cool to room temperature under a continuous, gentle flow of nitrogen.
-
Product Recovery: Once at room temperature, transfer the product to an inert atmosphere glovebox for storage and handling. Ba₃N₂ is highly sensitive to moisture and air.[6]
Visualization of Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common issues in Ba₃N₂ synthesis related to the nitrogen atmosphere.
Sources
thermal decomposition behavior of Barium nitride
Answering the user's request.## Technical Support Center: Thermal Decomposition of Barium Nitride (Ba₃N₂)
Welcome to the technical support center for the thermal analysis of barium nitride (Ba₃N₂). This guide is designed for researchers, scientists, and professionals who are investigating the thermal properties of this highly reactive material. As a compound with significant applications in the synthesis of ternary metal nitrides and as a dopant in optical materials, a thorough understanding of its thermal behavior is critical for experimental success and safety.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental thermal decomposition reaction of pure barium nitride (Ba₃N₂)?
The thermal decomposition of pure barium nitride is a straightforward dissociation into its constituent elements: barium metal and nitrogen gas.[1] The balanced chemical equation for this reaction is:
Ba₃N₂ (s) → 3Ba (l/g) + N₂ (g)
This reaction is endothermic and requires significant thermal energy to break the strong ionic bonds within the barium nitride crystal lattice. The physical states of the resulting barium (liquid or gas) will depend on the temperature and pressure conditions of the experiment, as barium melts at 727°C (1000 K) and boils at 1897°C (2170 K).
Q2: At what temperature does barium nitride thermally decompose?
The decomposition of barium nitride occurs at very high temperatures. Literature suggests that Ba₃N₂ is metastable and begins to sublime in the temperature range of 915°C to 1050°C.[2] It decomposes into barium metal and nitrogen gas when heated beyond this range.[2] Some sources also note that it is fusible above 1000°C.[4] Therefore, experiments designed to study its complete decomposition should be planned for temperatures exceeding 1000°C.
Q3: My TGA curve shows an unexpected mass gain at lower temperatures (200-500°C). What is happening?
This is a classic indicator of sample contamination from atmospheric exposure. Barium nitride is extremely reactive with both oxygen and moisture (water vapor).[5] The initial mass gain is most likely due to the formation of barium oxide (BaO) or barium hydroxide (Ba(OH)₂) from reactions with residual air or moisture in the analysis chamber.
-
Reaction with Oxygen: 2Ba₃N₂ + 3O₂ → 6BaO + 2N₂
-
Reaction with Water: Ba₃N₂ + 6H₂O → 3Ba(OH)₂ + 2NH₃[1][6][7]
The formation of these heavier compounds (molar mass of BaO is ~153.33 g/mol and Ba(OH)₂ is ~171.34 g/mol , compared to the 'N₂' part of Ba₃N₂) results in a net mass increase.
Q4: I detected the smell of ammonia (NH₃) during sample preparation or the initial stages of my experiment. Is this related to the thermal decomposition?
The smell of ammonia is a definitive sign of the reaction between barium nitride and water.[1][6][7] It is not a product of the primary thermal decomposition of pure Ba₃N₂. This indicates that your sample has been exposed to moisture at some point, either during storage, handling, or within the experimental apparatus. This reaction is highly problematic as it consumes the primary material and forms barium hydroxide, which will have its own distinct thermal decomposition pathway.
Q5: How do I handle and store barium nitride to prevent contamination and ensure experimental accuracy?
Proper handling and storage are paramount for obtaining reliable data. Barium nitride is classified as a water-reactive substance that can cause skin and eye irritation and is harmful if inhaled or swallowed.[1][5][8]
Core Handling & Storage Protocol:
-
Inert Atmosphere: All handling, weighing, and loading of Ba₃N₂ into sample crucibles must be performed inside a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen) with oxygen and moisture levels below 1 ppm.
-
Storage: Store barium nitride in a tightly sealed container within a desiccator or a glovebox.[5] The material should be stored under an inert gas like argon.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious gloves, safety glasses, and a lab coat.[1][8] Avoid breathing in the powder.[5]
Below is a workflow diagram for proper sample handling.
Caption: Troubleshooting decision tree for Ba₃N₂ thermal analysis.
Experimental Protocol: TGA of Barium Nitride
This protocol outlines the key steps for performing a successful thermogravimetric analysis of Ba₃N₂.
Objective: To determine the onset of thermal decomposition and verify the decomposition products of a Ba₃N₂ sample.
Materials:
-
Barium Nitride (Ba₃N₂) powder
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (Argon or Nitrogen, 99.999% or higher)
-
Alumina or Platinum crucibles
-
Glovebox with <1 ppm O₂ and H₂O
Procedure:
-
Glovebox Preparation: Transfer the sealed container of Ba₃N₂, TGA crucibles, and necessary tools into the glovebox antechamber. Purge the antechamber thoroughly before transferring items into the main chamber.
-
Sample Preparation: Inside the glovebox, carefully weigh 5-10 mg of Ba₃N₂ powder directly into a pre-tared TGA crucible.
-
TGA Loading: Place the loaded crucible onto the TGA balance mechanism. If your TGA model has a sealed transport container, load the crucible into it before removing it from the glovebox.
-
Instrument Setup:
-
Immediately transfer the sample to the TGA.
-
Begin purging the TGA furnace with the high-purity inert gas at a high flow rate (e.g., 100 mL/min) for at least 60 minutes to remove all atmospheric contaminants.
-
-
Thermal Program:
-
Set the gas flow to the analysis rate (e.g., 50 mL/min).
-
Equilibrate at a starting temperature (e.g., 30°C) for 10 minutes.
-
Ramp the temperature from 30°C to 1200°C at a heating rate of 10°C/min.
-
Hold at 1200°C for 15 minutes to ensure complete decomposition.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition from the derivative of the TGA curve (DTG).
-
Calculate the final residual mass and compare it to the theoretical mass of barium (Ba) based on the initial mass of Ba₃N₂.
-
Summary of Barium Nitride Properties
| Property | Value | Source(s) |
| Chemical Formula | Ba₃N₂ | [1][10] |
| Molar Mass | 439.99 g/mol | [2][11] |
| Appearance | Orange-yellow solid | [1][4][11] |
| Density | 4.78 g/cm³ | [1][11] |
| Decomposition Reaction | Ba₃N₂ → 3Ba + N₂ | [1] |
| Decomposition Temp. Range | > 915°C | [2] |
| Hazard | Water-reactive, irritant | [1][5] |
References
- GeeksforGeeks. (2025-07-23). Barium Nitride Formula.
- ChemicalBook. (n.d.). BARIUM NITRIDE.
- Wikipedia. (n.d.). Barium nitrite.
- Heeger Materials. (n.d.). Barium Nitride Powder, Ba3N2, CAS 12047-79-9.
- Wikipedia. (n.d.). Barium nitrate.
- EvitaChem. (n.d.). Buy Barium nitride (Ba3N2) (EVT-392999) | 12047-79-9.
- Safety Data Sheet - SDS US. (2019-03-12). Barium Nitride (Ba3N2).
- Toppr. (n.d.). State true or false. The thermal decomposition reaction of Ba ( N 3 ) 2 is as follows.
- ACS Publications. (n.d.). Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2.
- Chegg.com. (2023-01-28). Solved Barium nitride (Ba3N2) and water (H2O) react to.
- Nanorh. (n.d.). Barium Nitride Powder.
- Vedantu. (n.d.). What happens on thermal decomposition of Ba(N3)2.
- brainly.com. (2023-12-13). A chemist carries out reactions of barium and barium nitride, Ba₃N₂.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Barium hydride 99%.
- ldycdn.com. (2015-05-05). Material Safety Data Sheet.
- PubChem - NIH. (n.d.). Barium nitride (Ba3N2).
- Quora. (2016-02-01). What is barium nitride?.
Sources
- 1. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 3. nanorh.com [nanorh.com]
- 4. quora.com [quora.com]
- 5. materion.com [materion.com]
- 6. chegg.com [chegg.com]
- 7. brainly.com [brainly.com]
- 8. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. heegermaterials.com [heegermaterials.com]
Technical Support Center: Barium Nitride (Ba₃N₂) Synthesis
Welcome to the technical support guide for Barium Nitride (Ba₃N₂) synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this highly reactive inorganic compound. Barium nitride's utility as a chemical reagent and a precursor for advanced materials is significant, but its synthesis is fraught with challenges, primarily due to its extreme sensitivity to atmospheric contaminants.[1][2]
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve problems but to prevent them. We will address common contamination issues in a direct question-and-answer format, providing field-tested insights and robust troubleshooting strategies.
Troubleshooting Guide: Common Contamination Issues
This section addresses the most frequent problems encountered during the synthesis of Ba₃N₂. Each entry details the likely causes and provides step-by-step protocols for resolution.
Q1: My final product has a whitish or grayish tint instead of the expected orange-yellow color. XRD analysis confirms the presence of Barium Oxide (BaO). What went wrong?
A1: This is the most common issue in Ba₃N₂ synthesis and points directly to oxygen contamination.
-
Expertise & Experience: Barium is a highly electropositive alkaline earth metal, exhibiting a strong affinity for oxygen. The synthesis of barium nitride is a competition between the desired reaction with nitrogen and the parasitic reaction with any available oxygen. The formation of barium oxide (BaO) is often thermodynamically more favorable than barium nitride, especially in the presence of even trace amounts of O₂ or water vapor. Burning barium metal in the air, for instance, results in a mixture of the oxide and nitride.[3] The high reactivity with water, leading to barium hydroxide and ammonia, further highlights its sensitivity.[1][3]
-
Causality - The Contamination Pathway: Oxygen contamination can be introduced from several sources:
-
Atmospheric Leaks: Micro-leaks in your glovebox, Schlenk line, or reactor seals.
-
Impure Inert Gas: Using a low-grade nitrogen or argon supply that contains unacceptable levels of O₂ or H₂O.
-
Adsorbed Contaminants: Oxygen and moisture adsorbed onto the surfaces of your reactor, crucible, or even the barium precursor itself.
-
Precursor Impurity: The starting barium metal may have a pre-existing oxide layer on its surface.
-
-
Trustworthiness - A Self-Validating Protocol:
Protocol 1: Rigorous Inert Atmosphere Maintenance
-
Glovebox Preparation:
-
Ensure your inert gas glovebox is operating under a slight positive pressure to prevent atmospheric ingress.[4]
-
Before starting, purge the antechamber with a minimum of three vacuum/refill cycles.[5]
-
Continuously monitor the glovebox atmosphere. For Ba₃N₂ synthesis, aim for O₂ and H₂O levels below 1 ppm .[4] Use dedicated sensors for real-time monitoring.[6]
-
-
Gas Purity:
-
Use ultra-high purity (UHP, 99.999%) nitrogen or argon gas. While nitrogen is the reactant, argon is often recommended as the inert atmosphere for handling the highly reactive barium metal to prevent premature, low-temperature nitridation.[5]
-
Incorporate an in-line gas purifier to remove any residual O₂ and H₂O from your gas supply.
-
-
Apparatus Preparation:
-
All glassware, crucibles (nickel boats are often used), and utensils must be rigorously dried.[2] Bake them in a vacuum oven at >150°C for at least 12 hours and transfer them directly into the antechamber while still hot.
-
Before introducing barium, assemble your reaction apparatus inside the glovebox and heat it under vacuum (or with a flow of hot inert gas) to drive off any adsorbed surface contaminants.
-
Protocol 2: Barium Precursor Surface Purification
-
Mechanical Cleaning: Inside the glovebox, use a clean scalpel or file to mechanically scrape the surface of the barium metal chunks. The goal is to remove the dull, gray oxide layer to expose the shiny, metallic bulk.
-
Solvent Washing (Optional): For finer barium powders, a wash with an anhydrous, deoxygenated, non-reactive solvent (like toluene) can help remove surface oils and some loosely adhered oxides. This must be followed by rigorous drying under vacuum within the glovebox.
-
-
Visualization: Oxygen Contamination Pathway
Here is a diagram illustrating the common entry points for oxygen contamination during the synthesis process.
Caption: Pathway of Oxygen Contamination in Ba₃N₂ Synthesis.
Q2: My reaction seems incomplete. XRD shows significant amounts of unreacted Barium metal alongside the Ba₃N₂ product. What should I adjust?
A2: Incomplete conversion is typically a result of kinetic limitations, stemming from either insufficient temperature, reaction time, or poor gas-solid contact.
-
Expertise & Experience: The direct nitridation of barium metal is a gas-solid reaction: 3Ba(s) + N₂(g) → Ba₃N₂(s).[7] Initially, the reaction occurs on the fresh metal surface. As a layer of barium nitride forms, further reaction requires either the diffusion of nitrogen through this product layer or the diffusion of barium outwards. This process can become self-limiting if the conditions are not optimized.
-
Causality - Kinetic Barriers:
-
Temperature: The reaction rate is highly temperature-dependent. While reactions can begin at lower temperatures, achieving full conversion often requires temperatures in the range of 700-1000°C.[2][8]
-
Reaction Time: Insufficient time at the target temperature will not allow the diffusion process to complete, leaving a core of unreacted metal.
-
Nitrogen Flow/Pressure: A static or low-flow nitrogen environment can lead to localized depletion of N₂ gas at the reaction surface.
-
Particle Size: Large chunks of barium metal have a low surface-area-to-volume ratio, making it much harder for the reaction to proceed to the core.
-
-
Trustworthiness - A Self-Validating Protocol:
Protocol 3: Optimizing Reaction Kinetics
-
Increase Surface Area: Instead of large chunks, use barium powder, shavings, or small pieces to maximize the surface area available for reaction.
-
Temperature Programming:
-
Implement a two-stage heating profile. Start with a dwell at a lower temperature (e.g., 450-500°C) for an initial period (1-2 hours) to initiate the reaction.[2] A crystalline transformation in barium at this temperature can make the lattice structure looser and more reactive.[2]
-
Ramp up to a higher temperature (e.g., 750-900°C) and hold for an extended period (4-8 hours or longer) to drive the reaction to completion.
-
-
Ensure Nitrogen Supply:
-
Use a continuous, slow flow of UHP nitrogen gas through your tube furnace or reactor. This ensures the partial pressure of N₂ at the reaction surface remains high and helps carry away any potential volatile impurities.
-
-
Intermediate Grinding: For stubborn reactions, a powerful (though laborious) technique is to cool the sample after an initial reaction period, transfer it to a mortar and pestle inside the glovebox, grind the partially reacted material to expose fresh barium surfaces, and then subject it to a second round of heating under nitrogen.
-
-
Data Presentation: Reaction Parameter Comparison
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Temperature | < 600°C | 700 - 1000°C | Overcomes kinetic barriers and diffusion limitations.[2][8] |
| Barium Form | Large Chunks (>1 cm) | Powder / Shavings | Maximizes surface-area-to-volume ratio for efficient gas-solid reaction. |
| N₂ Atmosphere | Static / Sealed Tube | Slow, Continuous Flow | Prevents localized N₂ depletion at the reaction surface. |
| Reaction Time | < 2 hours | 4 - 8+ hours | Allows for complete diffusion of reactants through the product layer. |
Frequently Asked Questions (FAQs)
Q: Should I use Nitrogen or Argon as the inert gas in my glovebox? A: This is a critical point. While nitrogen is the reactant for the synthesis, it can react with highly reactive metals like barium even at room temperature over time. For handling and preparing the pure barium precursor, Argon is the preferred inert gas .[5] It is heavier than nitrogen and completely inert under these conditions. You can switch to a nitrogen atmosphere once the barium is loaded into the reactor and you are ready to begin the synthesis heating ramp.
Q: How can I be sure my starting Barium metal is pure enough? A: Always source high-purity (≥99.9%) barium metal. Even so, a surface oxide layer is almost inevitable. The mechanical cleaning protocol described in A1 is essential. For ultimate purity, consider vacuum distillation or sublimation of the barium metal before use, although this requires specialized equipment.
Q: What analytical techniques are essential for quality control? A:
-
Powder X-ray Diffraction (XRD): This is non-negotiable. It is the primary method to confirm the formation of the Ba₃N₂ phase and to identify crystalline impurities like BaO and unreacted Ba.
-
Inductively Coupled Plasma (ICP-AES or ICP-MS): To quantify trace metallic impurities in your final product.[9][10]
-
Elemental Analysis (CHNO/S): To determine the precise nitrogen content and check for unintentional carbon or hydrogen (from hydrolysis) contamination.
Q: I see evidence of Barium Subnitrides (e.g., Ba₂N) in my analysis. Is this a problem? A: The Ba-N phase diagram can be complex.[11] The formation of subnitrides like Ba₂N can occur under certain temperature and nitrogen pressure conditions. While they are distinct chemical compounds, their presence indicates that the synthesis conditions were not optimal for the exclusive formation of Ba₃N₂. These subnitrides can be useful as precursors for other materials, such as ternary nitride halides.[12] If Ba₃N₂ is your sole target, you may need to adjust your temperature and reaction time to favor its formation.
-
Visualization: Troubleshooting Decision Tree
This flowchart provides a logical sequence for diagnosing issues in your synthesis.
Caption: Decision Tree for Troubleshooting Ba₃N₂ Synthesis.
References
- Synthesis of Nanoparticulate Forms of Ba₃N₂. (n.d.). Benchchem.
- Buy Barium nitride (Ba3N2) (EVT-392999) | 12047-79-9. (n.d.). EvitaChem.
- Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements. (n.d.). PST.
- High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). WOBO.
- New ternary and quaternary barium nitride halides; synthesis and crystal chemistry. (2011). Inorganic Chemistry, 50(19), 9545-53.
- Glovebox safety guidelines. (n.d.). EPFL.
- Inert Atmosphere Glove Box – Inert Glove Box. (2017). Cleatech Scientific.
- What is barium nitride? (2016). Quora.
- Write the complete balanced equation for the reaction between barium metal (Ba) and nitrogen gas (N2). (2018). brainly.com.
- Barium Nitride Powder, Ba3N2, CAS 12047-79-9. (n.d.). Heeger Materials.
- Techniques for removing heavy metal impurities from barium sulfite. (n.d.). Benchchem.
- Process for preparing pure barium nitrate crystals. (n.d.). Google Patents.
- Barium Extraction Process. (2025). Santech.
- Ba (Barium) Binary Alloy Phase Diagrams. (n.d.). ASM Digital Library.
- Common Analytical Techniques Used for Residual Impurity Analysis. (n.d.). BioPharm International.
- Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- ANALYTICAL METHODS. (n.d.). NCBI.
Sources
- 1. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 2. heegermaterials.com [heegermaterials.com]
- 3. quora.com [quora.com]
- 4. cleatech.com [cleatech.com]
- 5. epfl.ch [epfl.ch]
- 6. Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements [processsensing.com]
- 7. brainly.com [brainly.com]
- 8. Buy Barium nitride (Ba3N2) (EVT-392999) | 12047-79-9 [evitachem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dl.asminternational.org [dl.asminternational.org]
- 12. New ternary and quaternary barium nitride halides; synthesis and crystal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Barium Azide Decomposition
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the thermal decomposition of barium azide (Ba(N₃)₂). As a potent energetic material, barium azide serves as a critical precursor for generating high-purity nitrogen gas and elemental barium.[1][2][3] However, achieving optimal yield and ensuring safety requires a nuanced understanding of the decomposition process. This document provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
The thermal decomposition of barium azide is a solid-state reaction that proceeds via a complex mechanism involving an induction period, nucleation, and nucleus growth.[1][4] The overall reaction is:
Ba(N₃)₂ (s) → Ba (s) + 3N₂ (g)[1]
This process is initiated at approximately 160°C, with the potential for deflagration at 217°C and explosive decomposition at 225°C.[1] Understanding and controlling the factors that influence this reaction is paramount for both safety and experimental success.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that can arise during the thermal decomposition of barium azide, providing potential causes and actionable solutions.
Question 1: Why is my nitrogen gas yield significantly lower than the theoretical maximum?
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Decomposition | The decomposition temperature may be too low or the heating duration insufficient. The decomposition of barium azide is an endothermic process, requiring sustained energy input to break the chemical bonds.[5] Gradually increase the temperature within the stable range (160-200°C) and extend the heating time. Monitor the gas evolution to determine the reaction endpoint. |
| Side Reactions | The presence of oxygen or water vapor in the reaction atmosphere can lead to the formation of barium oxide (BaO) or barium hydroxide (Ba(OH)₂), consuming the barium reactant and reducing the nitrogen yield. Ensure the reaction is conducted under a high-purity inert atmosphere (e.g., argon or helium) or in a high-vacuum environment. |
| Formation of Barium Nitride | At higher temperatures, a competing reaction can occur, forming barium nitride (Ba₃N₂).[6][7] This reaction, 3Ba(N₃)₂ → Ba₃N₂ + 8N₂, has a different stoichiometry and will reduce the yield of elemental barium and the volume of nitrogen produced per mole of barium azide.[6][7] Maintain the decomposition temperature at the lower end of the effective range to favor the formation of elemental barium. |
Question 2: The resulting barium metal is discolored (e.g., gray or black) instead of having a silvery-white appearance. What is the cause?
| Potential Cause | Recommended Solution & Explanation |
| Oxide or Nitride Formation | As mentioned previously, residual oxygen or nitrogen in the reaction chamber can react with the highly reactive freshly formed barium metal, leading to the formation of barium oxide or barium nitride, which can discolor the product.[6] Improve the inertness of your reaction setup by thoroughly purging with high-purity inert gas or achieving a higher vacuum. |
| Carbon Contamination | If using an oil-based vacuum pump, backstreaming of oil vapor can introduce carbonaceous impurities that contaminate the barium product at high temperatures. Utilize a liquid nitrogen trap between the reaction chamber and the vacuum pump to prevent oil backstreaming. |
| Incomplete Decomposition | A grayish appearance can sometimes indicate a mixture of unreacted barium azide and barium metal. Ensure the decomposition has gone to completion by monitoring for the cessation of nitrogen evolution. |
Question 3: The decomposition reaction is proceeding too rapidly or appears uncontrollable. How can I moderate the reaction rate?
| Potential Cause | Recommended Solution & Explanation |
| Rapid Heating Rate | A rapid increase in temperature can lead to an uncontrolled, almost explosive, decomposition. Employ a programmable furnace with a slow and controlled heating ramp rate (e.g., 1-5°C per minute) to allow for a more gradual and manageable decomposition. |
| "Runaway" Reaction | The thermal decomposition of barium azide is autocatalytic, meaning the metallic barium product catalyzes further decomposition.[7] This can lead to a rapid acceleration of the reaction rate. Using a smaller initial quantity of barium azide can help mitigate the risk of a runaway reaction. |
| Crystal Size and Morphology | Finely ground barium azide has a higher surface area, which can lead to a faster and potentially more vigorous decomposition compared to larger crystals.[4] Consider using as-received, un-ground crystals if the reaction is too rapid. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the thermal decomposition of barium azide?
The initial decomposition of barium azide begins at around 160°C.[8] For a controlled decomposition to yield high-purity nitrogen and barium, a temperature range of 160°C to 200°C is generally recommended. Exceeding this range significantly increases the risk of deflagration or explosion.[1]
Q2: Is it safe to handle dry barium azide?
No. Dry barium azide is a shock-sensitive explosive and should be handled with extreme caution.[6][9] It is significantly less sensitive when wetted.[6] It is often supplied and should be stored in a wetted state, typically with at least 50% water.[9][10] Always use non-sparking tools and avoid grinding, scraping, or any action that could cause friction or impact when handling barium azide.[11][12]
Q3: Can catalysts be used to improve the decomposition process?
The decomposition is autocatalyzed by the barium metal product.[7] While external catalysts are not typically employed for the purpose of generating pure nitrogen and barium, research has shown that pre-irradiation with UV or gamma rays can shorten the induction period and increase the decomposition rate by creating defect sites in the crystal lattice.[13] Some metal salts can also sensitize organic azides to decomposition, a principle that may have relevance to inorganic azides as well.[14]
Q4: How should I store barium azide in the laboratory?
Barium azide should be stored in its original, tightly sealed container in a cool, well-ventilated area.[11] Crucially, it should be kept wetted to reduce its explosive sensitivity.[10][12] Store it away from sources of heat, ignition, shock, and incompatible materials such as strong acids and certain metal salts.[12]
Q5: What is the proper disposal method for barium azide?
Barium azide is highly toxic and explosive and must be disposed of as hazardous waste according to institutional and regulatory guidelines.[6][11] A common method for destroying azides is through treatment with an acidified sodium nitrite solution (nitrous acid).[6] The resulting barium salts can then be precipitated as barium sulfate. Never mix barium azide directly with ammonium sulfate, as this can form the sensitive explosive, ammonium azide.[6]
Experimental Protocols
Protocol 1: Controlled Thermal Decomposition of Barium Azide for High-Purity Nitrogen Generation
Objective: To safely decompose barium azide to produce high-purity nitrogen gas.
Materials:
-
Anhydrous barium azide (handle with extreme care)
-
Tube furnace with programmable temperature controller
-
Quartz or ceramic reaction tube
-
High-vacuum system with a pressure gauge
-
Gas-tight fittings
-
High-purity argon or helium gas
-
Liquid nitrogen trap (if using an oil-based pump)
-
Gas collection system or mass flow controller
Procedure:
-
Safety First: Ensure all handling of barium azide is performed in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[11] Use only non-sparking tools.[12]
-
Sample Preparation: Carefully place a small, accurately weighed amount of anhydrous barium azide into a ceramic or quartz boat.
-
Apparatus Setup: Insert the boat into the center of the reaction tube. Assemble the reaction tube within the tube furnace and connect it to the vacuum/gas manifold.
-
Purging: Evacuate the system to a high vacuum (<10⁻⁵ torr) and then backfill with high-purity inert gas. Repeat this cycle at least three times to ensure a completely inert atmosphere.
-
Decomposition:
-
Under a gentle flow of inert gas or under vacuum, begin heating the furnace to 160°C with a slow ramp rate (e.g., 2-5°C/min).
-
Hold the temperature at 160-180°C and monitor the pressure or gas flow. A steady increase indicates the evolution of nitrogen.
-
Continue heating until the gas evolution ceases, indicating the completion of the reaction.
-
-
Cooling and Collection:
-
Once the reaction is complete, turn off the furnace and allow the system to cool to room temperature under the inert atmosphere.
-
The collected nitrogen gas can be directed to its intended application.
-
The resulting barium metal should be handled under an inert atmosphere due to its high reactivity.
-
Visualizing the Decomposition Pathway and Troubleshooting
Decomposition and Side-Reaction Pathways
Caption: Primary and side reaction pathways in barium azide decomposition.
Troubleshooting Workflow for Low Nitrogen Yield
Caption: A logical workflow for troubleshooting low nitrogen yield.
References
- Barium Azide (CAS 18810-58-7): Properties and Handling for Research. (n.d.).
- Wischin, A. (1939). The thermal decomposition of crystals of barium azide. SciSpace.
- Barium azide. (2021). Sciencemadness Wiki.
- Barium azide. (n.d.). In Wikipedia.
- Thermal Decomposition of Gamma-Irradiated Barium Azide. (n.d.). ASTM Digital Library.
- BARIUM AZIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Barium azide (Ba(N3)2) SDS. (n.d.). ECHEMI.
- Barium Azide Safe Handling and Emergency Response Technical Support Center. (n.d.). Benchchem.
- An In-depth Technical Guide to the Thermal Decomposition Mechanism of Barium Azide. (n.d.). Benchchem.
- p-Block Elements. (n.d.). Smart Achievers.
- A thermal decomposition method that yields very pure nitrogen uses the following as reactant(s):. (n.d.). Allen.
- The thermal decomposition of crystals of barium azide. (n.d.). Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences.
- The thermal decomposition of barium azide produces class 11 chemistry CBSE. (n.d.). Vedantu.
- Application Notes and Protocols: Barium Azide in Solid-State Chemistry Research. (n.d.). Benchchem.
- Decomposition of organic azides. (2008). Google Patents.
- On the Decomposition of Metallic Azides. (n.d.). AIP Publishing.
- Thermal Decomposition of UV-irradiated Barium Azide. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. smartachievers.online [smartachievers.online]
- 3. A thermal decomposition method that yields very pure nitrogen uses the following as reactant(s): [allen.in]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. The thermal decomposition of barium azide produces class 11 chemistry CBSE [vedantu.com]
- 6. Barium azide - Sciencemadness Wiki [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Barium azide - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. nj.gov [nj.gov]
- 13. dl.astm.org [dl.astm.org]
- 14. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]
Technical Support Center: Barium Nitride (Ba₃N₂) Reactivity with Water
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving the reaction of barium nitride with water. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Introduction to Barium Nitride Reactivity
Barium nitride (Ba₃N₂) is a highly reactive inorganic compound that serves as a precursor in various synthetic pathways. Its reaction with water is vigorous and exothermic, yielding barium hydroxide (Ba(OH)₂) and ammonia (NH₃) gas. The balanced chemical equation for this hydrolysis reaction is:
Ba₃N₂(s) + 6H₂O(l) → 3Ba(OH)₂(aq) + 2NH₃(g) [1][2][3][4]
This reaction is fundamental to understanding the handling and application of barium nitride. The strong basicity of the nitride anion (N³⁻) drives this rapid and often energetic reaction. This guide will address common challenges and questions that arise during its use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between barium nitride and water so vigorous?
A1: The high reactivity stems from the strong basicity of the nitride ion (N³⁻). This ion readily accepts protons from water molecules in a highly exothermic reaction, leading to the formation of ammonia and hydroxide ions. The significant release of heat can cause the reaction mixture to boil and rapidly evolve ammonia gas, which can lead to pressure buildup if not properly vented.
Q2: What are the primary products of the reaction?
A2: The reaction of barium nitride with water produces barium hydroxide, which is a strong base, and ammonia gas.[1][2][3][4] The barium hydroxide will be in solution, and its solubility is dependent on temperature.
Q3: Is barium nitride sensitive to atmospheric moisture?
A3: Yes, barium nitride is highly sensitive to atmospheric moisture. It will react with water vapor present in the air, leading to the formation of a layer of barium hydroxide and the release of ammonia. This can result in the degradation of the barium nitride sample over time and may impact the stoichiometry of your intended reaction. Therefore, it is crucial to handle and store barium nitride under an inert atmosphere (e.g., in a glovebox or under dry argon or nitrogen).
Q4: What are the main safety concerns when working with barium nitride and water?
A4: The primary safety concerns are:
-
Rapid Gas Evolution: The rapid production of ammonia gas can cause a dangerous buildup of pressure in a closed system.
-
Exothermic Reaction: The significant heat generated can cause thermal burns and may lead to the boiling of the solvent, potentially causing splashes of the corrosive reaction mixture.
-
Corrosive and Toxic Products: Barium hydroxide is a corrosive strong base, and ammonia gas is toxic and has a pungent, irritating odor. Barium compounds are also toxic if ingested.
-
Inhalation Hazard: The ammonia gas produced is a respiratory irritant. All work should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: The reaction is too vigorous and difficult to control.
Causality: This is the most common issue and is a direct consequence of the high exothermicity of the barium nitride hydrolysis reaction. The rate of the reaction is highly dependent on the surface area of the barium nitride and the rate of addition of water.
Step-by-Step Solution:
-
Control the Temperature:
-
Protocol: Begin the reaction at a low temperature by cooling the reaction vessel in an ice bath (0 °C). This will significantly slow down the reaction rate.
-
Rationale: The rate of a chemical reaction is highly dependent on temperature. By lowering the initial temperature, you reduce the kinetic energy of the reactants, thus moderating the reaction rate.
-
-
Control the Rate of Water Addition:
-
Protocol: Add water dropwise to a suspension of barium nitride in an inert, anhydrous solvent (e.g., toluene or hexane). This allows for better heat dissipation and control over the reaction rate.
-
Rationale: By adding the water slowly, you limit the amount of reactant available at any given time, which in turn controls the rate of heat and gas evolution.
-
-
Increase the Solvent Volume:
-
Protocol: Use a larger volume of an inert, anhydrous solvent to create a more dilute suspension of barium nitride.
-
Rationale: A larger solvent volume provides a greater heat sink, helping to absorb the heat generated by the reaction and preventing a rapid temperature increase.
-
-
Consider Particle Size:
-
Protocol: If possible, use larger particles or granules of barium nitride rather than a fine powder.
-
Rationale: The reaction rate is proportional to the surface area of the solid reactant. Larger particles have a smaller surface area-to-volume ratio, which will slow down the reaction.
-
Issue 2: The reaction is incomplete, or the yield of barium hydroxide is low.
Causality: An incomplete reaction can be due to several factors, including insufficient water, poor mixing, or the formation of a passivating layer on the barium nitride surface.
Step-by-Step Solution:
-
Ensure Stoichiometric Amount of Water:
-
Protocol: Carefully calculate and add the stoichiometric amount of water required for the reaction (6 moles of water for every 1 mole of barium nitride). It may be beneficial to add a slight excess of water to ensure complete reaction.
-
Rationale: As with any chemical reaction, having the correct ratio of reactants is crucial for achieving a complete reaction.
-
-
Improve Mixing:
-
Protocol: Use efficient mechanical stirring to ensure that the barium nitride particles are well-suspended in the solvent and come into contact with the water.
-
Rationale: In a solid-liquid reaction, efficient mixing is essential to bring the reactants together and to break up any clumps of the solid reactant.
-
-
Address Potential Passivation:
-
Protocol: If the barium nitride has been exposed to air, a thin layer of barium hydroxide may have formed on the surface, which can inhibit the reaction with water. Consider grinding the barium nitride (under an inert atmosphere) to expose a fresh surface before use.
-
Rationale: A passivating layer acts as a barrier, preventing the reactant from reaching the bulk of the material. Exposing a fresh surface can overcome this issue.
-
-
Monitor the Reaction Progress:
-
Protocol: The reaction can be monitored by testing the pH of the aqueous phase, which should be strongly basic due to the formation of barium hydroxide. Alternatively, the disappearance of the solid barium nitride can be visually monitored. For more quantitative analysis, the concentration of barium ions in solution can be determined by titration with a standardized EDTA solution using Methyl Thymol Blue as an indicator.[5]
-
Rationale: Monitoring the reaction progress allows you to determine when the reaction is complete and to identify if it has stalled.
-
Issue 3: Difficulty in handling the reaction mixture and isolating the product.
Causality: The reaction produces a mixture of solid barium hydroxide (if the solution becomes saturated), an aqueous solution of barium hydroxide, and dissolved ammonia. Separating the desired product can be challenging.
Step-by-Step Solution:
-
Managing Ammonia:
-
Protocol: The evolved ammonia gas can be safely vented through a bubbler containing a dilute acid solution (e.g., dilute HCl or H₂SO₄) to neutralize it.
-
Rationale: This prevents the release of ammonia into the laboratory atmosphere and allows for safe handling of the reaction.
-
-
Isolating Barium Hydroxide:
-
Protocol: Barium hydroxide has a higher solubility in hot water than in cold water. To isolate solid barium hydroxide, the reaction can be performed at a higher temperature to ensure all the product is dissolved, followed by filtration to remove any unreacted starting material or insoluble impurities. The barium hydroxide can then be crystallized by cooling the filtrate.
-
Rationale: This is a standard recrystallization technique used to purify solid compounds based on their temperature-dependent solubility.
-
-
Considering the Effect of Ammonia on Solubility:
-
Protocol: Be aware that the presence of ammonia can affect the solubility of barium hydroxide. While data is limited, it is a factor to consider, especially when trying to maximize the yield of crystallized barium hydroxide.
-
Rationale: The common ion effect and changes in the polarity of the solvent due to dissolved ammonia can influence the solubility of the product.
-
Experimental Protocols
Protocol 1: Controlled Hydrolysis of Barium Nitride
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to an acid trap.
-
Inert Atmosphere: Purge the entire apparatus with dry argon or nitrogen.
-
Reactant Addition: Under a positive pressure of inert gas, add the desired amount of barium nitride to the flask, followed by an anhydrous, inert solvent (e.g., toluene) to create a stirrable slurry.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Water Addition: Add the stoichiometric amount of deionized water to the dropping funnel and add it dropwise to the stirred suspension of barium nitride over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for an additional 1-2 hours to ensure completion.
-
Workup: The resulting mixture can then be worked up as required for the subsequent steps of your synthesis.
Protocol 2: Safe Quenching of Excess Barium Nitride
-
Setup: In a fume hood, place the container with the excess barium nitride in a larger secondary container.
-
Inert Solvent: Add an anhydrous, high-boiling point, inert solvent (e.g., toluene) to the barium nitride to create a dilute suspension.
-
Cooling: Cool the container in an ice bath.
-
Quenching Agent: Slowly and cautiously add a less reactive protic solvent, such as isopropanol, dropwise with stirring. Isopropanol reacts less vigorously with water-reactive substances than water.
-
Completion: Continue adding isopropanol until the gas evolution ceases.
-
Final Quench: Once the reaction with isopropanol is complete, slowly add a 1:1 mixture of isopropanol and water, followed by pure water to ensure all the barium nitride has reacted.
-
Disposal: The resulting basic solution should be neutralized with a dilute acid (e.g., HCl) before disposal according to your institution's hazardous waste guidelines.
Visualizations
Logical Relationship: Factors Affecting Reaction Vigor
Caption: Factors influencing the vigor of barium nitride hydrolysis.
Experimental Workflow: Controlled Hydrolysis
Caption: Workflow for the controlled hydrolysis of barium nitride.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Controls the exothermic reaction rate. |
| Solvent | Anhydrous, inert (e.g., toluene, hexane) | Prevents premature reaction and acts as a heat sink. |
| Water Addition | Dropwise | Controls the rate of reaction and heat/gas evolution. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture. |
| Stirring | Mechanical, efficient | Ensures good mixing for a complete reaction. |
References
-
Brainly. (2023, April 5). Translate the following balanced chemical equation into words. Ba3N2(aq) + 6H2O(l) → 3Ba(OH)2(s) + 2NH3(g). Retrieved from [Link]
-
Chegg. (2023, January 28). Solved Barium nitride (Ba3N2) and water (H2O) react to. Retrieved from [Link]
-
Gauth. (n.d.). Resuelto:Barium nitride and water combine to produce barium hydroxide and ammonia according to the. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 13). Barium hydroxide. Retrieved from [Link]
-
Study.com. (n.d.). Barium nitride (Ba_3N_2) is an ionic solid composed of barium cations and nitride anions.... Retrieved from [Link]
-
Transtutors. (2023, April 30). Barium nitride (Ba 3 N 2 ) and water (H 2 O) react to produce... Retrieved from [Link]
-
YouTube. (2020, February 25). How to Balance Ba3N2 + H2O = Ba(OH)2 + NH3. Retrieved from [Link]
-
Quora. (2016, February 1). What is barium nitride?. Retrieved from [Link]
-
Determination of Barium: Direct Titration using Methyl Thymol Blue as indicator. (2014, February 16). Retrieved from [Link]
Sources
Technical Support Center: Process Optimization for Ba₃N₂ Nanoparticle Synthesis
Welcome to the technical support center for the synthesis of barium nitride (Ba₃N₂) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental workflow. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis process.
Frequently Asked Questions (FAQs)
Q1: My Ba₃N₂ nanoparticle synthesis is resulting in low yield. What are the primary factors I should investigate?
A1: Low yield in Ba₃N₂ nanoparticle synthesis can often be attributed to several critical factors. Firstly, incomplete reaction of the barium precursor is a common issue. This can be due to insufficient reaction temperature or time. Secondly, the purity of the nitrogen source is paramount; contaminants like oxygen or water can lead to the formation of barium oxide or hydroxide instead of the desired nitride.[1] Lastly, consider the potential for product loss during the collection and purification stages.
Q2: I am observing significant particle aggregation in my final product. How can I achieve better dispersion?
A2: Particle aggregation is a common challenge in nanoparticle synthesis, driven by high surface energy.[2][3] To mitigate this, consider the following:
-
Surfactants/Capping Agents: The introduction of a suitable surfactant or capping agent during synthesis can prevent aggregation by creating repulsive forces between particles.[4]
-
Solvent System: The choice of solvent can significantly impact nanoparticle stability. Ensure the solvent provides adequate dispersion and does not promote agglomeration.
-
Post-synthesis Sonication: Applying ultrasonication to the nanoparticle suspension can help break up agglomerates. However, this should be optimized to avoid fracturing the primary nanoparticles.
Q3: What are the most common methods for synthesizing Ba₃N₂ nanoparticles, and what are their respective advantages and disadvantages?
A3: Several methods can be employed for the synthesis of nitride nanoparticles, each with its own set of pros and cons. The most prevalent are:
-
Direct Nitridation of Barium Metal: This involves heating barium metal in a nitrogen or ammonia atmosphere.[1] It's a direct route but can be challenging to control particle size and morphology.
-
Thermal Decomposition of a Barium-Nitrogen Precursor: This "bottom-up" approach offers better control over nanoparticle characteristics.[5][6][7] A suitable precursor, such as barium amide (Ba(NH₂)₂), is heated under an inert atmosphere to decompose into Ba₃N₂.
-
Ammonolysis of a Barium Salt: This method involves the reaction of a barium salt (e.g., barium chloride) with ammonia at elevated temperatures.[8][9] It's a versatile method but may require careful control of reaction conditions to avoid oxide formation.
| Synthesis Method | Advantages | Disadvantages |
| Direct Nitridation | Simple, direct route | Poor control over particle size and morphology |
| Thermal Decomposition | Good control over particle size and morphology | May require synthesis of a specific precursor |
| Ammonolysis | Versatile | Potential for oxide impurities if not carefully controlled |
Troubleshooting Guide: Specific Issues and Solutions
This section provides a more detailed breakdown of specific problems you might encounter during your experiments, their probable causes, and actionable solutions.
Issue 1: Final product is a mixture of barium nitride and barium oxide.
-
Probable Cause: The presence of oxygen or water contamination in the reaction environment. Barium is highly reactive and will readily form the more thermodynamically stable oxide in the presence of even trace amounts of oxygen.
-
Solution Workflow:
-
Inert Atmosphere Integrity: Rigorously check your reaction setup for any potential leaks. Ensure a continuous and sufficient flow of high-purity inert gas (e.g., argon or nitrogen).
-
Precursor and Solvent Purity: Use anhydrous solvents and ensure your barium precursor is free from oxide or hydroxide contamination. Consider pre-treating the precursor under vacuum at a moderate temperature to remove any adsorbed water.
-
Gas Purification: Employ an oxygen and moisture trap on your gas line to further purify the inert gas before it enters the reaction vessel.
-
Issue 2: The synthesized nanoparticles exhibit a broad size distribution.
-
Probable Cause: Inconsistent nucleation and growth rates during the synthesis process. A "burst nucleation" event followed by controlled growth is ideal for achieving monodispersity.[10]
-
Solution Workflow:
-
Temperature Control: Precise and stable temperature control is critical. Rapidly heating the reaction mixture to the desired nucleation temperature can promote a more uniform nucleation event.
-
Precursor Addition Rate: In methods involving the addition of a precursor solution, a slow and controlled injection rate can help maintain a consistent concentration of reactants, leading to more uniform particle growth.[10]
-
Stirring Rate: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous distribution of reactants and temperature.
-
Issue 3: Difficulty in characterizing the synthesized Ba₃N₂ nanoparticles due to instability.
-
Probable Cause: Barium nitride is highly reactive and readily hydrolyzes in the presence of moisture to form barium hydroxide and ammonia.[1] This instability can complicate characterization techniques that are performed in ambient air.
-
Solution Workflow:
-
Inert Environment Handling: All handling and preparation of the Ba₃N₂ nanoparticles for characterization should be performed in a glovebox under an inert atmosphere.
-
Anhydrous Solvents for Dispersion: If the nanoparticles need to be dispersed for analysis (e.g., for TEM), use a thoroughly dried, non-protic solvent.
-
Rapid Analysis: Minimize the time the sample is exposed to any potential contaminants before and during analysis.
-
Experimental Workflow Visualization
To aid in understanding the critical steps of a typical thermal decomposition synthesis, the following workflow diagram is provided.
Caption: A typical workflow for the synthesis of Ba₃N₂ nanoparticles via thermal decomposition.
Troubleshooting Logic Diagram
When encountering issues, this logic diagram can help systematically diagnose the problem.
Caption: A logical flow for troubleshooting common issues in Ba₃N₂ nanoparticle synthesis.
References
-
MDPI. Barium Titanium Oxynitride from Ammonia-Free Nitridation of Reduced BaTiO 3. Available at: [Link].
-
Trepo. A novel facile synthesis of metal nitride@metal oxide (BN/Gd2O3) nanocomposite and their antibacterial and anticancer activities. Available at: [Link].
-
YouTube. Synthesis of Nano materials. Available at: [Link].
-
ResearchGate. Synthetic approaches in oxynitride chemistry. Available at: [Link].
-
Quora. What is barium nitride?. Available at: [Link].
-
Langmuir. Stability of Boron Nitride Nanosphere Dispersions in the Presence of Polyelectrolytes. Available at: [Link].
-
PMC - NIH. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives. Available at: [Link].
-
PubChem - NIH. Barium nitride (Ba3N2). Available at: [Link].
-
Nanoparticle Characterization and Application: An Overview. Available at: [Link].
-
A review on nanoparticles: characteristics, synthesis, applications, and challenges. Available at: [Link].
-
ResearchGate. Synthesis of nanoparticle by thermal decomposition method. Available at: [Link].
-
MDPI. Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods. Available at: [Link].
-
STABILITY OF NANOPARTICLE SUSPENSIONS IN DIFFERENT BIOLOGICALLY RELEVANT MEDIA. Available at: [Link].
-
YouTube. Synthesis of Nanoparticles. Available at: [Link].
-
Journal of Chemical Society of Nigeria. A REVIEW OF VARIOUS METHODS OF SYNTHESIZING NANOPARTICLES AND THEIR APPLICATIONS. Available at: [Link].
-
NIH. Stability of Boron Nitride Nanosphere Dispersions in the Presence of Polyelectrolytes. Available at: [Link].
-
ResearchGate. Synthesis and Characterization of Barium Oxide Nanoparticles. Available at: [Link].
-
PMC - NIH. Synthesis, characterization and cytotoxicity of boron nitride nanoparticles: emphasis on toxicogenomics. Available at: [Link].
-
Boron Nitride-Based Nanomaterials: Synthesis and Application in Rechargeable Batteries. Available at: [Link].
-
MAK HILL Publications. Synthesis of Barium Oxide Nanoparticles by Simple Chemical Method and its Applications as a Solar Cell and Photodetector. Available at: [Link].
-
ResearchGate. Thermal decomposition of bulk and supported barium nitrate | Request PDF. Available at: [Link].
-
NSF Public Access Repository. What Does Nanoparticle Stability Mean?. Available at: [Link].
-
PMC - NIH. Challenges in Development of Nanoparticle-Based Therapeutics. Available at: [Link].
-
ResearchGate. (PDF) Nanoparticle dispersion: Challenges and solutions. Available at: [Link].
-
YouTube. Preparation of Amines from Alkyl Halides | Gabriel Phthalimide | Hoffmann's Ammonolysis Reaction |. Available at: [Link].
-
Methodology for the Computational Optimization of Nanoparticle Synthesis and Particle Size Distribution, Using Ir(0)n Nanopartic. Available at: [Link].
-
J Drug Target. Stability issues and approaches to stabilised nanoparticles based drug delivery system. Available at: [Link].
-
Scientific Archives International Open Access Journals. Cutting-Edge Nanoparticle Innovations in Biomedical Science: Synthesis, Applications, Challenges, and Future Prospects. Available at: [Link].
Sources
- 1. quora.com [quora.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Refining Ba3N2 Crystal Quality
Welcome to the technical support center for the synthesis of high-quality Barium Nitride (Ba3N2) thin films. This guide is designed for researchers and scientists navigating the complexities of alkaline earth nitride epitaxy. Here, we move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering you to troubleshoot effectively and achieve superior crystal quality in your Ba3N2 films.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the growth of Ba3N2 films.
Q1: What is the primary challenge in growing high-quality Ba3N2 thin films?
A1: The primary challenge lies in the high reactivity of barium and the thermal instability of the Ba-N bond. Barium readily oxidizes, requiring stringent ultra-high vacuum (UHV) conditions. Furthermore, the compound can decompose at elevated temperatures, creating a narrow processing window for achieving high crystallinity without introducing nitrogen vacancies or other defects.
Q2: Which deposition technique is most suitable for Ba3N2?
A2: Molecular Beam Epitaxy (MBE) is the preferred method for growing high-purity, single-crystal Ba3N2 films.[1][2] MBE allows for precise control over the flux of elemental barium and active nitrogen species at the atomic level, which is critical for managing stoichiometry and minimizing impurity incorporation.[1][2]
Q3: How critical is substrate selection for epitaxial Ba3N2?
Q4: What are the key indicators of poor crystal quality in Ba3N2 films?
A4: Poor crystal quality manifests in several ways:
-
Polycrystallinity: Observed as spotty or ring-like patterns in Reflection High-Energy Electron Diffraction (RHEED) instead of sharp, streaky patterns.[5][6]
-
Surface Roughness: Can be visualized with Atomic Force Microscopy (AFM) and may be indicated by a transition from streaky to spotty RHEED patterns during growth.[7]
-
High Defect Density: Point defects like nitrogen vacancies or dislocations can degrade electronic and optical properties.[8][9][10][11] These are often inferred from transport measurements or photoluminescence.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect troubleshooting for specific experimental issues encountered during Ba3N2 film growth.
Issue 1: RHEED pattern is spotty from the onset of growth, indicating 3D island (Volmer-Weber) growth instead of 2D layer-by-layer growth.
-
Question: Why is my film growing as islands instead of a smooth layer?
-
Root Causes & Solutions:
-
Insufficient Substrate Temperature: A low substrate temperature prevents adatoms (barium and nitrogen atoms) from having enough kinetic energy to diffuse across the surface and find energetically favorable lattice sites.[12][13] This leads to the formation of disconnected 3D islands.[6]
-
Corrective Action: Gradually increase the substrate temperature in increments of 25°C per growth run. Monitor the RHEED pattern in real-time. The transition from spotty to streaky patterns will indicate you are approaching the optimal temperature window for 2D growth.
-
-
Contaminated Substrate Surface: The presence of oxides or other contaminants on the substrate surface can alter the surface energy, inhibiting the wetting of the Ba3N2 film and promoting island formation.
-
Self-Validating Protocol: Before growth, ensure a clean, reconstructed surface is achieved. For an Si(111) substrate, for example, a sharp 7x7 reconstruction should be visible in the RHEED pattern after the final flashing step. This confirms the removal of the native oxide layer.
-
-
Excessive Growth Rate: A high flux of Ba or N can lead to a "hit-and-stick" scenario where atoms do not have time to diffuse before being buried by subsequent layers, resulting in a rough, amorphous, or polycrystalline film.
-
Corrective Action: Reduce the barium cell temperature or the nitrogen plasma power/flow rate to decrease the growth rate. Slower growth rates provide more time for adatoms to arrange into a crystalline structure.
-
-
Issue 2: The initial RHEED pattern is streaky but becomes spotty as the film thickens.
-
Question: My film starts growing in 2D, but then becomes rough. What's causing this transition?
-
Root Causes & Solutions:
-
Incorrect Ba:N Flux Ratio: An imbalanced flux ratio is a common cause of roughening.
-
Ba-rich conditions: Excess barium can lead to the formation of metallic droplets on the surface, disrupting epitaxial growth.
-
N-rich conditions: An excess of active nitrogen can lead to surface nitridation and the formation of different Ba-N phases or increased ion damage, causing roughening.
-
Corrective Action: Calibrate your fluxes carefully. The optimal Ba:N ratio is typically slightly Ba-rich to ensure complete reaction with the active nitrogen species. This can be fine-tuned by monitoring RHEED intensity oscillations, where each oscillation corresponds to the completion of a single monolayer.
-
-
Strain Accumulation: If there is a significant lattice mismatch between the Ba3N2 film and the substrate, strain energy will build up in the film as it thickens.[3] After a certain critical thickness, the film may relax this strain by forming 3D islands or introducing dislocations, which roughens the surface.
-
Corrective Action: Introduce a buffer layer to mediate the transition between the substrate and the Ba3N2 film.[14][15] For example, a thin, low-temperature Ba3N2 buffer layer grown before the main, high-temperature layer can help relax strain and provide a better template for subsequent growth.[14]
-
-
Issue 3: Post-growth characterization (e.g., XRD) reveals a polycrystalline or poorly oriented film.
-
Question: My RHEED pattern looked good, but my XRD results show poor crystallinity. Why?
-
Root Causes & Solutions:
-
Suboptimal Growth Temperature: The ideal temperature for epitaxial growth exists in a narrow window. Too low, and adatom mobility is insufficient.[12][13] Too high, and the film may begin to decompose, or interfacial reactions with the substrate could occur, disrupting the crystal structure.
-
Corrective Action: Perform a temperature series, growing a set of films at different substrate temperatures while keeping all other parameters constant. Analyze each film with XRD to identify the temperature that yields the highest crystalline quality (i.e., the sharpest rocking curve with the lowest full-width at half-maximum, FWHM).
-
-
Instability of the Nitrogen Plasma Source: The species of active nitrogen (atomic N, excited N2, ions) produced by an RF plasma source can vary significantly with RF power and N2 flow rate.[16][17][18][19] High-energy ions can damage the growing film, creating defects and preventing single-crystal formation.[19]
-
Corrective Action: Optimize the plasma source parameters. Generally, high RF power and low N2 flow are preferred to generate a higher population of atomic nitrogen radicals relative to energetic ions.[20] An optical plasma monitor can be used to characterize the plasma species and ensure stable, repeatable conditions.[18]
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Substrate Preparation and Verification
This protocol is for a Si(111) substrate, a common choice for nitride epitaxy.
-
Ex-situ Cleaning:
-
Sonication in acetone for 10 minutes.
-
Sonication in isopropanol for 10 minutes.
-
Rinse thoroughly with deionized water.
-
Perform an RCA clean or a piranha etch to remove organic and metallic contaminants and grow a protective chemical oxide layer.
-
-
In-situ UHV Deoxidation:
-
Load the substrate into the MBE growth chamber.
-
Outgas the substrate at 600°C for several hours until the chamber pressure returns to its base level (< 1x10⁻⁹ Torr).
-
Verification Step: Flash the substrate to ~1250°C for 30-60 seconds. Cool the substrate to the growth temperature. The RHEED pattern along the <110> azimuth should show a clear 7x7 surface reconstruction, indicating a clean, ordered silicon surface ready for growth.
-
Table 1: Typical MBE Growth Parameters for Ba3N2
| Parameter | Recommended Range | Rationale |
| Substrate Temperature | 450 - 700°C | Balances adatom mobility with film decomposition risk.[21][22] |
| Barium Effusion Cell Temp. | 450 - 550°C | Controls the incident flux of barium atoms. |
| Nitrogen Flow Rate | 1.0 - 3.0 sccm | Affects the chamber pressure and the species in the plasma.[17] |
| RF Plasma Power | 300 - 500 W | Controls the dissociation of N2 molecules into active nitrogen.[18][20] |
| Chamber Pressure | 1x10⁻⁶ - 5x10⁻⁵ Torr | Must be maintained within the operating range of the plasma source. |
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting poor Ba3N2 crystal quality.
Sources
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. ipme.ru [ipme.ru]
- 5. researchgate.net [researchgate.net]
- 6. phas.ubc.ca [phas.ubc.ca]
- 7. Reflection high energy electron diffraction | Molecular Beam Epitaxy Research Group | University of Waterloo [uwaterloo.ca]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Defects in Titanium Aluminum Nitride-Based Thin Films [liu.diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. qsl.ee.ucr.edu [qsl.ee.ucr.edu]
- 15. High quality NbTiN films fabrication and rapid thermal annealing investigation [cpb.iphy.ac.cn]
- 16. Optimization of RF plasma sources for the MBE growth of nitride and dilute nitride semiconductor material | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. science24.com [science24.com]
- 19. Figure 44 from High Active Nitrogen Flux Growth of (Indium) Gallium Nitride by Plasma Assisted Molecular Beam Epitaxy | Semantic Scholar [semanticscholar.org]
- 20. RF Plasma Source | Nitride MBE | Oxide MBE - SVT Associates [svta.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: III-Nitride Optoelectronics Division
Welcome to the III-Nitride Optoelectronics Technical Support Center. This resource is designed to assist researchers, scientists, and engineers in troubleshooting and mitigating the common issue of wafer cracking during the epitaxial growth of III-nitride based Light Emitting Diodes (LEDs). Our goal is to provide you with the technical insights and practical methodologies necessary to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of wafer cracking during III-nitride LED fabrication?
A1: The predominant cause of wafer cracking is the significant stress that accumulates in the epitaxial layers during the Metal-Organic Chemical Vapor Deposition (MOCVD) growth process. This stress originates from two main physical mismatches between the III-nitride epilayers (e.g., GaN, InGaN, AlGaN) and the foreign substrate (e.g., sapphire, silicon, or silicon carbide).
-
Lattice Mismatch: This refers to the difference in the crystal lattice constants between the substrate and the GaN-based layers. For instance, the lattice mismatch between GaN and sapphire is approximately 16%. This mismatch induces a compressive strain in the initial GaN layers grown on the substrate.
-
Thermal Mismatch: This arises from the difference in the coefficient of thermal expansion (CTE) between the GaN epilayers and the substrate. During the cooling phase after high-temperature growth (typically >1000°C), the wafer bows, and a tensile stress is induced in the GaN film because it contracts at a different rate than the substrate. This tensile stress upon cooling is often the final trigger for crack formation.
Q2: Why is my wafer cracking upon cooling, even if it looks fine at the growth temperature?
A2: This is a classic manifestation of thermal mismatch-induced stress. At the high temperatures of MOCVD growth, the GaN epilayer is typically under compressive stress. This compressive stress can be managed to some extent during growth. However, upon cooling, the larger thermal contraction of the GaN film relative to the sapphire or silicon substrate leads to a significant buildup of tensile stress. When this tensile stress exceeds the critical fracture stress of the material, cracks will propagate through the epitaxial layers to relieve the strain energy.
Q3: Can the thickness of my GaN layer influence wafer cracking?
A3: Absolutely. There is a "critical thickness" for the GaN layer, beyond which the accumulated strain energy becomes sufficient to cause cracking. As the GaN layer gets thicker, the total strain energy stored in the film increases. Once this energy surpasses a certain threshold, it becomes energetically favorable for the material to relieve the stress by forming cracks. This is why multi-micron thick GaN layers, often required for high-quality LEDs, are particularly susceptible to cracking, especially on larger diameter substrates like 6-inch silicon.
Q4: Are certain substrates more prone to causing wafer cracking than others?
A4: Yes, the choice of substrate is a critical factor. The magnitude of both lattice and thermal mismatch varies significantly with the substrate material.
| Substrate Material | Lattice Mismatch with GaN (%) | Thermal Mismatch (CTE Difference) | Common Issues |
| Sapphire (Al₂O₃) | ~16% | ~34% | High dislocation density, significant wafer bow and cracking risk. |
| Silicon (Si) | ~17% | ~54% | Very high tensile stress on cooling, prone to cracking and melt-back etching. |
| Silicon Carbide (SiC) | ~3.5% | ~8% | Lower mismatch, but higher cost and can have substrate-related defects. |
As shown in the table, silicon substrates present the largest thermal mismatch, making them the most challenging for preventing post-growth cracking without sophisticated stress management techniques.
Troubleshooting Guide: Wafer Cracking Mitigation
This guide provides structured solutions to common cracking issues encountered during III-nitride epitaxy.
Issue 1: Immediate Cracking Observed on Thick GaN Layers Grown on Sapphire
Q: I am trying to grow a 4 µm thick GaN layer on a 4-inch sapphire substrate, but it consistently cracks upon cooling. How can I prevent this?
A: This is a classic case of exceeding the critical thickness for tensile stress accumulation. The solution lies in engineering the strain within the epitaxial structure to counteract the tensile stress.
Root Cause Analysis:
The large thermal expansion mismatch between GaN and sapphire induces a high level of tensile stress during the cooling process. For a 4 µm thick film, this stress is typically sufficient to initiate and propagate cracks across the wafer.
Mitigation Strategy: Low-Temperature AlN Interlayer
Introducing a low-temperature (LT) AlN interlayer can effectively transform the net stress state of the GaN film from tensile to compressive, thus preventing cracking.
Experimental Protocol:
-
Initial Growth: Grow the first 2 µm of the GaN buffer layer on the sapphire substrate using your standard high-temperature (HT) GaN growth conditions (~1050-1150°C).
-
Interlayer Deposition:
-
Cool down the reactor to a low temperature, typically between 500°C and 800°C.
-
Deposit a thin AlN interlayer, usually between 10-20 nm thick. This LT-AlN layer is polycrystalline or amorphous in nature.
-
-
Overgrowth:
-
Ramp the temperature back up to the HT-GaN growth temperature.
-
As the temperature increases, the LT-AlN layer recrystallizes. This recrystallization process induces a significant compressive stress in the subsequent GaN layer grown on top.
-
Grow the remaining 2 µm of the GaN layer. This top layer will now be under compressive stress, which will help to offset the tensile stress generated during the final cooldown.
-
Causality Explained:
The compressive stress induced by the LT-AlN interlayer acts as a "stress reservoir," compensating for the tensile stress that develops upon cooling. This keeps the net stress in the GaN film below the critical threshold for cracking.
Issue 2: Cracking and High Dislocation Density in GaN-on-Silicon Epitaxy
Q: My GaN layers grown on a 6-inch Si (111) substrate always crack, and the material quality is poor. What is the state-of-the-art method to address this?
A: Growth on large-diameter silicon is notoriously difficult due to the extreme thermal mismatch. A multi-layered, strain-engineered buffer is essential for success.
Root Cause Analysis:
The enormous CTE mismatch between GaN and silicon generates a very high tensile stress upon cooling, which is the primary driver for cracking. Additionally, the large lattice mismatch leads to a high density of threading dislocations, which degrade device performance.
Mitigation Strategy: Step-Graded AlGaN Buffer Layers
A common and effective approach is to use a series of AlGaN layers with decreasing aluminum content to gradually transition from the AlN nucleation layer to the final GaN layer. This "step-graded" buffer helps to manage both stress and dislocations.
Experimental Protocol:
-
AlN Nucleation: Begin with a thin AlN nucleation layer (~50-100 nm) grown directly on the Si (111) substrate at high temperature (>1100°C). This initial layer is critical for establishing the crystal orientation.
-
Step-Graded AlGaN Buffer:
-
Grow a series of AlₓGa₁₋ₓN layers, systematically decreasing the Al mole fraction (x) in each subsequent layer. For example:
-
Layer 1: 300 nm of Al₀.₇₅Ga₀.₂₅N
-
Layer 2: 300 nm of Al₀.₅₀Ga₀.₅₀N
-
Layer 3: 300 nm of Al₀.₂₅Ga₀.₇₅N
-
-
Each of these layers is grown under compressive strain. The interfaces between these layers generate misfit dislocations that are confined to the buffer region and help to relax the strain incrementally.
-
-
Final GaN Layer: Grow the final thick GaN layer on top of the step-graded buffer. The buffer structure places the final GaN layer under a state of high compressive stress at the growth temperature.
Causality Explained:
The step-graded buffer introduces a "compressive strain bank" during growth. This pre-existing compression is so significant that even after cooling, the final GaN layer remains under compression or very low tensile stress, thus preventing cracking.
Visualization of Strain Management:
Caption: Strain evolution in GaN-on-Si with a step-graded buffer.
Issue 3: Reducing Threading Dislocation Density to Prevent Crack Pinning
Q: Even with some stress management, I see cracks initiating from defect sites. How can I reduce the overall defect density?
A: High threading dislocation densities (TDD) can act as stress concentration points and facilitate crack propagation. Epitaxial Lateral Overgrowth (ELOG) is a powerful technique to drastically reduce TDD.
Root Cause Analysis:
Threading dislocations are line defects that propagate up from the substrate interface through the epitaxial layers. These defect clusters can be weak points where cracks preferentially form.
Mitigation Strategy: Epitaxial Lateral Overgrowth (ELOG)
ELOG involves depositing a dielectric mask (like SiO₂ or SiNₓ) on an initial GaN layer and then re-growing the GaN. The GaN grows vertically through openings in the mask ("windows") and then spreads laterally over the mask, where the dislocation density is significantly reduced.
Experimental Protocol:
-
Initial GaN Growth: Grow a 1-2 µm thick GaN base layer on your substrate.
-
Mask Deposition:
-
Remove the wafer from the MOCVD reactor.
-
Deposit a thin (~100 nm) SiO₂ or SiNₓ mask using Plasma-Enhanced Chemical Vapor Deposition (PECVD).
-
-
Patterning:
-
Use standard photolithography and etching techniques to create a pattern of stripes or circular openings in the dielectric mask. The opening width and spacing are critical parameters to optimize.
-
-
Second Growth (Overgrowth):
-
Thoroughly clean the patterned wafer and return it to the MOCVD reactor.
-
Perform a second GaN growth. The growth conditions (temperature, pressure, V/III ratio) must be optimized to promote lateral growth over the mask.
-
The GaN will grow until the lateral growth fronts from adjacent windows coalesce, forming a continuous, low-dislocation film.
-
Visualization of ELOG Process:
Caption: ELOG reduces dislocations by blocking their propagation.
References
-
Title: Stress in GaN heteroepitaxy Source: Wiley Online Library URL: [Link]
-
Title: Crack-free GaN on Si (111) using a SiNx interlayer Source: IOPscience URL: [Link]
-
Title: Nitride-based LEDs on 6-in. Si substrates Source: SPIE Digital Library URL: [Link]
-
Title: Growth of Crack-Free GaN on Si(111) Substrate with a Graded AlxGa1-xN Interlayer Source: Japanese Journal of Applied Physics URL: [Link]
-
Title: Challenges and opportunities of GaN-on-Si Source: Cambridge University Press URL: [Link]
Validation & Comparative
A Researcher's Guide to the Vibrational Landscape of Barium Nitride (Ba₃N₂): A Comparative Analysis Using Raman Spectroscopy
Introduction: Unveiling the Lattice Dynamics of a Reactive Nitride
Barium nitride (Ba₃N₂), an inorganic compound forming a dark gray or black solid, holds interest in materials science primarily as a precursor for the synthesis of more complex nitride materials.[1] Its ionic bonding between barium (Ba²⁺) and nitride (N³⁻) ions results in a crystalline structure whose properties are intrinsically linked to the collective vibrations of its constituent atoms—its phonon modes.[1] Understanding these vibrational modes is paramount for quality control, defect analysis, and for predicting its thermal and electronic properties.
Raman spectroscopy, a non-destructive light-scattering technique, is an exceptionally powerful tool for probing these vibrational fingerprints.[2][3] This guide provides a comprehensive comparison of the analytical approaches to characterizing the vibrational modes of Ba₃N₂, designed for researchers, scientists, and professionals in materials and drug development. Given the limited availability of direct experimental data for Ba₃N₂, this guide uniquely bridges theoretical predictions with practical experimental considerations, offering a roadmap for future investigations. We will delve into the theoretical underpinnings of Ba₃N₂'s vibrational behavior, outline a robust experimental protocol for its analysis via Raman spectroscopy, and compare this technique with complementary methods.
The Theoretical Foundation: Predicting the Vibrational Spectrum of Ba₃N₂
The starting point for understanding the vibrational properties of any crystalline material is its structure. Ba₃N₂ crystallizes in a cubic system with the space group Pm-3m (No. 221), a high-symmetry structure also known as the anti-ReO₃ type.[4][5] In this structure, the nitrogen atoms occupy the corners of the cube, while the barium atoms are positioned at the center of the edges.
The vibrational behavior of a crystal is described by phonons, which are quantized lattice vibrations.[5] For a crystal with 'p' atoms in its primitive unit cell, group theory predicts the existence of 3p total phonon branches. The primitive cell of Ba₃N₂ contains one formula unit (3 Ba + 2 N), meaning p=5. This gives rise to 3 x 5 = 15 phonon branches, which are categorized as follows:
-
3 Acoustic Modes: These correspond to the in-phase movement of all atoms in the unit cell, akin to sound waves propagating through the crystal.
-
12 Optical Modes: These involve out-of-phase movements of atoms within the unit cell and can often interact with light.[5]
Whether these optical modes are detectable by Raman or Infrared (IR) spectroscopy is determined by selection rules dictated by the crystal's symmetry. The Pm-3m space group belongs to the Oₕ point group, which possesses a center of inversion. For such centrosymmetric crystals, the Rule of Mutual Exclusion is a governing principle: vibrational modes that are Raman active are IR inactive, and vice versa.[4][6][7]
Based on group theory analysis for the Oₕ point group, the symmetries of the zone-center optical modes for Ba₃N₂ and their spectroscopic activity are predicted as follows:
| Symmetry (Irreducible Representation) | Spectroscopic Activity |
| A₁g | Raman Active |
| E_g | Raman Active |
| T₂g | Raman Active |
| T₁u | Infrared (IR) Active |
| T₂u | Silent (Inactive) |
Table 1: Predicted Spectroscopic Activity of Optical Modes for Ba₃N₂ (Oₕ Point Group)
Therefore, theoretical analysis predicts that the Raman spectrum of Ba₃N₂ should exhibit peaks corresponding to the A₁g, E_g, and T₂g vibrational modes. The precise frequencies of these modes are not known from simple group theory but can be accurately predicted using computational methods like Density Functional Theory (DFT).[8][9][10]
Raman Spectroscopy in Practice: An Experimental Blueprint
While theory provides a predictive framework, experimental validation is crucial. The inherent reactivity of Ba₃N₂ with moisture, which leads to its decomposition into barium hydroxide and ammonia, presents the primary challenge for its experimental characterization.[1] Therefore, a meticulously designed protocol is essential for obtaining a reliable Raman spectrum.
Proposed Experimental Protocol for Raman Analysis of Ba₃N₂
-
Sample Synthesis and Verification:
-
Synthesize Ba₃N₂ powder through established methods, for example, by reacting barium metal with nitrogen gas at elevated temperatures.
-
Crucial Step: Verify the phase purity of the synthesized powder using X-ray Diffraction (XRD) to ensure the crystal structure is indeed the desired Pm-3m phase.
-
-
Inert Environment Sample Preparation:
-
All sample handling must be performed in an inert atmosphere, such as an argon-filled glovebox, to prevent reaction with air and moisture.
-
Load the Ba₃N₂ powder into a sealed, Raman-transparent sample holder, such as a quartz capillary or a specialized airtight cell with a glass window.
-
-
Raman Spectrometer Configuration and Data Acquisition:
-
Utilize a research-grade Raman microscope equipped with multiple laser excitation sources (e.g., 532 nm, 633 nm, 780 nm). The choice of laser is critical to minimize potential fluorescence from the sample or impurities.[11]
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).
-
Focus the laser onto the sample through the transparent window of the holder.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 50-1000 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Perform necessary data processing steps, including cosmic ray removal and baseline correction to account for any residual fluorescence.
-
Identify and fit the peaks in the spectrum to determine their exact positions (Raman shift), intensities, and widths.
-
Compare the experimentally observed peak positions with the theoretically predicted frequencies for the A₁g, E_g, and T₂g modes.
-
Visualizing the Methodologies
Caption: Workflow for the theoretical prediction of Ba₃N₂ Raman spectrum using DFT.
Caption: Proposed experimental workflow for Raman spectroscopy of Ba₃N₂.
A Comparative Perspective: Raman Spectroscopy vs. Alternative Techniques
While Raman spectroscopy is a prime candidate for analyzing Ba₃N₂'s vibrational modes, a comprehensive understanding often requires a multi-technique approach. Here, we compare Raman spectroscopy with two other key vibrational spectroscopy techniques.
| Feature | Raman Spectroscopy | Infrared (IR) Spectroscopy | Inelastic Neutron Scattering (INS) |
| Principle | Inelastic light scattering due to change in polarizability.[2] | Absorption of infrared radiation due to change in dipole moment.[12] | Inelastic scattering of neutrons from the crystal lattice. |
| Selection Rules for Ba₃N₂ | Probes g (gerade/symmetric) modes: A₁g, E_g, T₂g. | Probes u (ungerade/asymmetric) modes: T₁u. | No strict selection rules; can probe all phonon modes. |
| Probed Region | Zone-center (Γ-point) optical phonons. | Zone-center (Γ-point) optical phonons. | Entire Brillouin zone (both acoustic and optical phonons). |
| Sample Environment | Flexible; can use glass/quartz holders. Requires inert atmosphere for Ba₃N₂ due to reactivity.[1] | Often requires specific sample preparation (e.g., KBr pellets), which is challenging for reactive samples. | Requires a neutron source (e.g., nuclear reactor or spallation source). |
| Key Advantage for Ba₃N₂ | Excellent for probing the predicted symmetric vibrational modes. Good spatial resolution with microscopy. | Provides complementary information on the asymmetric (IR-active) modes, confirming the Rule of Mutual Exclusion. | Can map the full phonon dispersion curves, providing a complete picture of lattice dynamics. |
| Key Limitation for Ba₃N₂ | Inherently weak signal; potential for fluorescence interference. | Strong water absorption can be problematic; difficult sample preparation for air-sensitive materials. | Low spatial resolution; requires large sample volumes and access to specialized facilities. |
Table 2: Comparison of Vibrational Spectroscopy Techniques for Ba₃N₂ Analysis.
This comparison highlights the synergistic nature of these techniques. Raman and IR spectroscopy provide complementary information about the zone-center optical modes, which is often sufficient for material identification and quality control. INS, while less accessible, offers a complete and unparalleled view of the material's lattice dynamics.
Caption: Relationship between Ba₃N₂ crystal structure and spectroscopic activity.
Conclusion: Charting a Path Forward
The analysis of the vibrational modes of barium nitride, while currently lacking extensive experimental data, presents a clear path for investigation through the powerful synergy of theoretical prediction and meticulous experimental work. Based on its high-symmetry, centrosymmetric Pm-3m crystal structure, we confidently predict a Raman spectrum characterized by modes of A₁g, E_g, and T₂g symmetry, which are complemented by a T₁u mode in the infrared spectrum.
This guide provides the essential theoretical framework and a robust experimental protocol to empower researchers to successfully acquire and interpret the Raman spectrum of this reactive material. By carefully managing the sample environment and leveraging the comparative strengths of Raman spectroscopy, IR spectroscopy, and computational modeling, the scientific community can fully elucidate the rich vibrational landscape of Ba₃N₂, paving the way for a deeper understanding of this and other important nitride materials.
References
-
Spectroscopic Selection Rules . Link
-
1.13: Selection Rules for IR and Raman Spectroscopy . Chemistry LibreTexts. Link
-
CAS 12047-79-9: Barium nitride (Ba3N2) . CymitQuimica. Link
-
Comparison between IR and Raman . University of Illinois Urbana-Champaign. Link
-
Perovskite-related ReO3-type structures . PMC - NIH. Link
-
Raman Spectroscopy . MSU chemistry. Link
-
Theoretical modelling of Raman spectra . WURM project. Link
-
Barium nitride (Ba3N2) - PubChem . NIH. Link
-
Group theory for structural analysis and lattice vibrations in phosphorene systems . CORE. Link
-
Computational infrared and Raman spectra by hybrid QM/MM techniques . -ORCA - Cardiff University. Link
-
How to calculate theoretically Raman active mode and frequency from Phonon density of state which are calculated already using VASP and Phonopy . ResearchGate. Link
-
A Second Application of Symmetry . Link
-
High-throughput computation of Raman spectra from first principles . PMC - NIH. Link
-
Novel Algorithms and Instrumentation for Vibrational Spectroscopic Methods of Analysis . ODU Digital Commons. Link
-
Understanding Raman Spectroscopy . Link
-
MIT Open Access Articles Group theory for structural analysis and lattice vibrations in phosphorene systems . Link
-
Molecular Vibrational Spectroscopy (Infrared and Raman) . YouTube. Link
-
Experiment 5: IR/Raman spectroscopy and molecular modeling . Link
-
Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites . MDPI. Link
-
Experimental Raman spectra of compounds 1 (1), 2 (2), and 3 (3) and a... . ResearchGate. Link
-
Vibrational Spectroscopy Techniques: Basics and Instrumentation | Request PDF . ResearchGate. Link
-
Phonon properties of Si and BN crystals . PMF. Link
-
arXiv:0705.2418v1 [cond-mat.mtrl-sci] 16 May 2007 . Link
-
THE SYNTHESIS, CHARACTERISATION AND APPLICATION OF PLASMONIC NANOSTRUCTURES FOR SURFACE ENHANCED RAMAN SPECTROSCOPY . KTU ePubl. Link
-
Raman spectroscopic characterization of a synthetic, non-stoichiometric Cu–Ba uranyl phosphate . Docta Complutense. Link
-
Raman spectroscopy of vibrational and rotational relaxation of acetonitrile molecules dissolved in ionic liquids . ResearchGate. Link
-
Introduction to Raman Spectroscopy as a Characterization Tool for Carbon Nanotubes, Graphene, and other Carbon Nanostructures . TechConnect Briefs. Link
-
A Raman Spectroscopic Analysis of Polymer Membranes with Graphene Oxide and Reduced Graphene Oxide . MDPI. Link
-
Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine . PMC - NIH. Link
-
The vibrational spectra of the cyanide ligand revisited: The ν(CN) infrared and Raman spectroscopy of Prussian blue and its analogues | Request PDF . ResearchGate. Link
Sources
- 1. Advanced Inorganic Chemistry/Selection Rules for IR and Raman Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. scipp-legacy.pbsci.ucsc.edu [scipp-legacy.pbsci.ucsc.edu]
- 3. [PDF] Factor group analysis of the vibrational spectra of crystals: a review and consolidation | Semantic Scholar [semanticscholar.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Perovskite-related ReO3-type structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Barium Nitride and Other Alkaline Earth Metal Nitrides
An In-depth Guide for Researchers in Materials Science and Drug Development
In the landscape of inorganic materials, alkaline earth metal nitrides (M₃N₂) represent a fascinating class of compounds with a diverse range of properties and applications. Among these, Barium Nitride (Ba₃N₂) exhibits unique characteristics that set it apart. This guide provides a comprehensive comparison of the structural, thermal, and reactive properties of Ba₃N₂ with its counterparts—Magnesium Nitride (Mg₃N₂), Calcium Nitride (Ca₃N₂), and Strontium Nitride (Sr₃N₂). Experimental data and established synthesis and characterization protocols are presented to offer a complete picture for researchers and professionals in the field.
Introduction to Alkaline Earth Nitrides
The alkaline earth metals, comprising Group 2 of the periodic table, are highly reactive elements that readily form compounds with nitrogen.[1] All alkaline earth metals burn in nitrogen to form nitrides with the general formula M₃N₂.[2] These nitrides are predominantly ionic compounds, a result of the significant electronegativity difference between the alkaline earth metals and nitrogen.[3] Their applications are varied, ranging from precursors for advanced ceramics and semiconductors to catalysts in chemical synthesis.[4][5]
Barium Nitride, in particular, has garnered attention for its potential in electronics, ceramics, and as a dopant in optical materials.[5][6] Its high thermal stability and ionic conductivity make it a candidate for use in demanding, high-temperature environments.[6][7]
Comparative Analysis of Physicochemical Properties
The properties of alkaline earth nitrides exhibit clear trends that correlate with the atomic number and ionic radius of the constituent metal. A summary of these properties is presented below, followed by a detailed discussion.
| Property | Mg₃N₂ | Ca₃N₂ | Sr₃N₂ | Ba₃N₂ |
| Molar Mass ( g/mol ) | 100.95 | 148.25 | 290.88 | 439.99[5] |
| Crystal Structure | Anti-bixbyite (cubic) | Anti-bixbyite (cubic) | Anti-bixbyite (cubic) | Distorted anti-A-sesquioxide[8] |
| Density (g/cm³) | 2.71 | 2.67 | 3.86 | 4.78[6][9] |
| Appearance | Greenish-yellow powder | Red-brown crystalline solid | Black solid | Orange-yellow solid[10] or black powder[5] |
| Thermal Stability | Decomposes at 800 °C | Decomposes at >600 °C | Decomposes at >500 °C | Sublimes at 915-1050 °C[5] |
| Reactivity with Water | Vigorous reaction | Vigorous reaction | Vigorous reaction | Vigorous reaction, produces Ba(OH)₂ and NH₃[6][11] |
2.1. Crystal Structure
The lighter alkaline earth nitrides, Mg₃N₂ and Ca₃N₂, typically adopt the anti-bixbyite cubic crystal structure. While the exact crystal structure of Sr₃N₂ and Ba₃N₂ is not as definitively established, theoretical studies suggest an anti-bixbyite structure for Sr₃N₂ and a distorted anti-A-sesquioxide structure for Ba₃N₂.[8] The increasing ionic radius down the group influences the packing of ions in the crystal lattice, leading to these structural variations.
2.2. Thermal Stability
The thermal stability of alkaline earth nitrides generally decreases down the group. This trend is contrary to that observed for the carbonates and nitrates of the same group.[12] Beryllium nitride (Be₃N₂) is the most stable, followed by Mg₃N₂, Ca₃N₂, Sr₃N₂, and finally Ba₃N₂. Barium nitride is reported to be metastable and sublimes in the temperature range of 915 to 1050 °C.[5] Beyond this range, it decomposes into barium metal and nitrogen gas.[5] This decreasing stability is attributed to the weakening of the metal-nitrogen bond as the size of the metal cation increases.
2.3. Reactivity with Water
A hallmark of alkaline earth nitrides is their vigorous reaction with water to produce the corresponding metal hydroxide and ammonia gas.[10][11][13] The general reaction is:
M₃N₂(s) + 6H₂O(l) → 3M(OH)₂(aq) + 2NH₃(g)[14][15][16]
This reactivity is a direct consequence of the highly basic nature of the nitride ion (N³⁻), which readily accepts protons from water. Due to this high reactivity, these compounds must be handled in an inert, dry atmosphere.
2.4. Electronic and Optical Properties
Alkaline earth nitrides are generally wide bandgap semiconductors.[17] Theoretical studies on Be₃N₂, Mg₃N₂, and Ca₃N₂ have detailed their optical properties, including their dielectric function and absorption coefficients.[18] Barium nitride is noted for its high electrical conductivity, a property that makes it a candidate for electronic applications.[9] Research has also explored its use as a dopant in optical materials, such as in white-emitting LEDs, to modify the bandgap and enhance luminescence.[19]
Synthesis and Characterization Protocols
The synthesis and characterization of alkaline earth nitrides require careful control of experimental conditions due to their high reactivity.
3.1. Synthesis
A common method for the synthesis of alkaline earth nitrides is the direct reaction of the metal with nitrogen gas at elevated temperatures.[2][10]
Experimental Protocol: Direct Nitridation of Barium
-
Preparation: Place high-purity barium metal in a nickel or other inert metal boat.
-
Reaction Setup: Position the boat within a tube furnace equipped with a controlled atmosphere system.
-
Purging: Purge the furnace tube with a high-purity, dry nitrogen gas stream to remove any residual oxygen and moisture.
-
Heating: Heat the furnace to a temperature between 560 °C and 750 °C. The nitriding reaction is initiated and proceeds as the barium metal reacts with the nitrogen gas.[9]
-
Completion and Cooling: Maintain the temperature until the reaction is complete, which can be indicated by a cessation of nitrogen absorption. Cool the furnace to room temperature under a continuous nitrogen flow.
-
Handling and Storage: Transfer the resulting Barium Nitride powder to an inert atmosphere glovebox for handling and storage to prevent reaction with air and moisture.
An alternative synthesis route involves the thermal decomposition of metal amides.[20] This method can often yield high-purity metal nitrides at lower temperatures.[20]
Logical Flow of Direct Nitridation
Caption: Experimental workflow for the synthesis of Barium Nitride via direct nitridation.
3.2. Characterization
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized nitrides.
-
X-ray Diffraction (XRD): This is a primary technique used to determine the crystal structure and phase purity of the nitride product.[21] The resulting diffraction pattern is compared with known standards to identify the compound.
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the material's morphology and particle size.[22] Coupled with EDX, it allows for elemental analysis to confirm the presence and ratio of the metal and nitrogen.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the material.[23]
-
Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of the nitrides.[20]
Characterization Workflow
Caption: A general workflow for the characterization of alkaline earth nitrides.
Conclusion
Barium Nitride presents a unique profile among the alkaline earth nitrides. While sharing the characteristic high reactivity with water, its thermal stability and crystal structure show deviations from the lighter members of the group. Its notable electrical conductivity and potential applications in optoelectronics make it a material of significant interest for further research and development. Understanding the comparative properties of the entire alkaline earth nitride family provides a crucial framework for designing new materials and applications, from advanced ceramics to novel electronic devices.
References
- High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Advanced Materials.
- High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Advanced Materials.
-
BARIUM NITRIDE | 12047-79-9. (n.d.). ChemicalBook. Retrieved from [Link]
-
Patsalas, P., Kalfagiannis, N., & Lidorikis, E. (2016). Optical and electronic properties of conductive ternary nitrides with rare- or alkaline-earth elements. Journal of Applied Physics, 120(22), 225106. Retrieved from [Link]
-
Synthesis and Characterization of Metal Nitrides for Atmospheric Pressure Ammonia Production. (2018). SURF. Retrieved from [Link]
-
What is barium nitride? (2016). Quora. Retrieved from [Link]
-
Bouhemadou, A., & Khenata, R. (2006). First principles study of the optical properties of alkaline-earth metal nitrides. ResearchGate. Retrieved from [Link]
-
order of thermal stability Be3N2 ,Mg3N2,Ca3N2,Sr3N2,Ba3N2. (2019). askIITians. Retrieved from [Link]
-
Solved Barium nitride (Ba3N2) and water (H2O) react to. (2023). Chegg.com. Retrieved from [Link]
-
The preparation and characterization of transition metal nitride films. (1982). AIP Publishing. Retrieved from [Link]
-
Alkaline Earth Metals and their Compounds(Group IIA or 2, ns²). (n.d.). askiitians. Retrieved from [Link]
-
Translate the following balanced chemical equation into words. Ba3N2(aq) + 6H2O(l) → 3Ba(OH)2(s) + 2NH3(g). (2023). Brainly. Retrieved from [Link]
-
Experimental Synthesis of Theoretically Predicted Multivalent Ternary Nitride Materials. (2022). NREL. Retrieved from [Link]
-
Experimental Synthesis of Theoretically Predicted Multivalent Ternary Nitride Materials. (2022). ACS Publications. Retrieved from [Link]
-
Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2. (2005). ResearchGate. Retrieved from [Link]
-
Synthesis and structure of new mixed alkaline-earth nitridomolybdates and nitridotungstates, (Ba,Ca)3[MN4] (M = Mo, W). (2010). Dalton Transactions. Retrieved from [Link]
-
Balance the following equations: (c) Ba3N2(s) + H2O(aq) →. (n.d.). Pearson. Retrieved from [Link]
-
Review on Metal (-Oxide, -Nitride, -Oxy-Nitride) Thin Films: Fabrication Methods, Applications, and Future Characterization Methods. (2023). MDPI. Retrieved from [Link]
-
Ba3N2 + H2O = Ba(OH)2 + NH3 - Balanced chemical equation, limiting reagent and stoichiometry. (n.d.). Chemical Equation Balancer. Retrieved from [Link]
-
20.5: The Alkaline Earth Metals (Group 2). (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Ba3N2 + 6 H2O → 3 Ba(OH)2 + 2 NH3. (n.d.). Chemical Equations online!. Retrieved from [Link]
-
Synthesis and Structure of Alkaline Earth Silicon Nitrides: BaSiN2, SrSiN2, and CaSiN2. (n.d.). datapdf.com. Retrieved from [Link]
-
Ca3N2 and Mg3N2: Unpredicted High-Pressure Behavior of Binary Nitrides. (2011). ResearchGate. Retrieved from [Link]
-
Metallography of nitrided and nitrocarburized components. (n.d.). Struers.com. Retrieved from [Link]
- Method for producing alkali metal nitride or alkaline earth metal nitride. (2012). Google Patents.
-
Synthesis and characterization of a binary noble metal nitride. (2004). Semantic Scholar. Retrieved from [Link]
-
Barium nitride (Ba3N2). (n.d.). PubChem. Retrieved from [Link]
-
Ca3N2 and Mg3N2: Unpredicted High-Pressure Behavior of Binary Nitrides. (2011). CORE. Retrieved from [Link]
-
Barium nitride (Ba3N2). (n.d.). US EPA. Retrieved from [Link]
-
Barium Nitride Powder, Ba3N2, CAS 12047-79-9. (n.d.). Heeger Materials. Retrieved from [Link]
-
Thermal decomposition of the Group 2 carbonates and nitrates. (n.d.). Chemguide. Retrieved from [Link]
-
What Are the Properties of the Alkaline Earth Metals?. (2020). ThoughtCo. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. nanorh.com [nanorh.com]
- 5. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 6. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 7. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 8. researchgate.net [researchgate.net]
- 9. heegermaterials.com [heegermaterials.com]
- 10. quora.com [quora.com]
- 11. Solved Barium nitride (Ba3N2) and water (H2O) react to | Chegg.com [chegg.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. brainly.com [brainly.com]
- 14. Balance the following equations: (c) Ba3N2(s) + H2O(aq) → - Brown 14th Edition Ch 3 Problem 12c [pearson.com]
- 15. webqc.org [webqc.org]
- 16. Ba3N2 + 6 H2O → 3 Ba(OH)2 + 2 NH3 - Balanced equation | Chemical Equations online! [chemequations.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. Buy Barium nitride (Ba3N2) (EVT-392999) | 12047-79-9 [evitachem.com]
- 20. US20120225005A1 - Method for producing alkali metal nitride or alkaline earth metal nitride - Google Patents [patents.google.com]
- 21. DSpace [kb.osu.edu]
- 22. pubs.aip.org [pubs.aip.org]
- 23. mdpi.com [mdpi.com]
A Performance-Driven Comparative Analysis: Barium Nitride (Ba₃N₂) vs. Magnesium Nitride (Mg₃N₂) for Advanced Applications
Introduction
In the landscape of advanced materials, binary nitrides of alkaline earth metals serve as critical precursors, catalysts, and functional materials in their own right. Among these, Barium Nitride (Ba₃N₂) and Magnesium Nitride (Mg₃N₂) are compounds of significant interest to researchers in materials science, catalysis, and solid-state chemistry. While sharing a common stoichiometry, their performance characteristics, dictated by the fundamental properties of their constituent cations, diverge significantly. This guide provides an in-depth, objective comparison of the physicochemical properties and performance of Ba₃N₂ and Mg₃N₂, supported by available experimental data, to inform material selection and experimental design for researchers, scientists, and drug development professionals.
Part 1: Fundamental Physicochemical Properties
The utility of any material is fundamentally rooted in its structure and intrinsic properties. The difference in ionic radius and electronegativity between barium and magnesium cations leads to substantial variations in the crystal structure, stability, and electronic nature of their respective nitrides.
Crystal Structure and Lattice Parameters
The arrangement of atoms in the solid state is a primary determinant of a material's physical properties. Magnesium Nitride (Mg₃N₂) adopts a well-characterized cubic anti-bixbyite crystal structure (space group Ia-3).[1] In this arrangement, the magnesium cations occupy two distinct coordination environments, leading to a stable, rigid lattice.[1]
Information on the precise crystal structure of Barium Nitride (Ba₃N₂) is less definitive in recent literature, though it is generally understood to be a crystalline solid.[2] The larger ionic radius of Ba²⁺ compared to Mg²⁺ typically results in different crystal packing and coordination numbers. For context, other barium-nitrogen compounds like barium pernitride (BaN₂) have been characterized with a monoclinic structure.[3][4] The lack of a universally agreed-upon crystal structure for Ba₃N₂ in readily available databases highlights an area for further fundamental research.
Table 1: Comparison of Fundamental Physicochemical Properties
| Property | Barium Nitride (Ba₃N₂) | Magnesium Nitride (Mg₃N₂) |
| Chemical Formula | Ba₃N₂ | Mg₃N₂ |
| Molecular Weight | 439.99 g/mol [1] | 100.93 g/mol [5] |
| Appearance | Orange-yellow to black powder[1][6] | Greenish-yellow powder[5] |
| Density | 4.78 g/cm³[7] | 2.712 g/cm³[5] |
| Crystal Structure | Not definitively established in recent literature | Cubic, anti-bixbyite type (Space Group: Ia-3)[1][8] |
| Lattice Constant (a) | N/A | 9.96 - 9.97 Å[1][8] |
Thermal Stability and Decomposition
Thermal stability is a critical performance metric for materials intended for high-temperature applications, such as in catalysis or as sintering aids. Magnesium Nitride exhibits high thermal stability, with a melting point of approximately 1500°C, though it begins to decompose into its constituent elements, magnesium and nitrogen gas, at temperatures between 700°C and 1500°C.[5]
For alkaline earth compounds like carbonates and nitrates, thermal stability generally increases down the group due to the decreasing charge density and polarizing power of the larger cations.[9] However, for nitrides, the trend can be influenced by the high charge density of the nitride anion (N³⁻). Some sources suggest that the thermal stability of alkaline earth nitrides decreases down the group. Barium Nitride is reported to be fusible above 1000°C, but its precise decomposition temperature is not as clearly documented as that of Mg₃N₂.[6] This suggests that Mg₃N₂ may be the more robust option for applications requiring extreme thermal stability.
Part 2: Chemical Reactivity and Handling
Both Ba₃N₂ and Mg₃N₂ are highly reactive compounds, particularly with respect to atmospheric moisture. This reactivity is a key performance consideration for their storage, handling, and application.
Hydrolysis and Air Sensitivity
A defining characteristic of both nitrides is their vigorous and complete hydrolysis in the presence of water, including ambient moisture. This reaction produces the corresponding metal hydroxide and ammonia gas.[5][6]
Reaction for Ba₃N₂: Ba₃N₂(s) + 6H₂O(l) → 3Mg(OH)₂(aq) + 2NH₃(g)
Reaction for Mg₃N₂: Mg₃N₂(s) + 6H₂O(l) → 3Mg(OH)₂(s) + 2NH₃(g)
This property makes them useful as in situ sources of ammonia for various chemical syntheses. However, it also necessitates strict handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure the purity of the material.
Experimental Protocol: Inert Atmosphere Handling of Alkaline Earth Nitrides
The high reactivity of Ba₃N₂ and Mg₃N₂ with air and moisture mandates the use of controlled environments for all manipulation and storage.
Objective: To safely transfer and weigh a sample of alkaline earth nitride without atmospheric exposure.
Materials:
-
Schlenk flask or other sealable reaction vessel
-
Glovebox with an inert atmosphere (N₂ or Ar, <1 ppm O₂, <1 ppm H₂O)
-
Spatulas, weighing boats, and other necessary labware
-
Container of the nitride powder
Procedure:
-
Preparation: Ensure all glassware and tools are thoroughly dried in an oven (e.g., at 120°C) overnight and then cooled under vacuum or in a desiccator.
-
Glovebox Introduction: Transfer all necessary dried equipment, including the sealed container of the nitride, into the glovebox antechamber.
-
Purging: Evacuate and refill the antechamber with the glovebox's inert gas for a minimum of three cycles to remove residual air.
-
Transfer within Glovebox: Move the equipment from the antechamber into the main glovebox chamber.
-
Sample Handling: Open the main nitride container. Using a clean, dry spatula, transfer the desired amount of the powdered nitride onto a weighing boat and record the mass.
-
Loading: Carefully transfer the weighed powder into the designated reaction vessel (e.g., Schlenk flask).
-
Sealing: Securely seal the reaction vessel before removing it from the glovebox via the antechamber (using the same purge cycle procedure).
-
Storage: Store the main container of the nitride powder tightly sealed within the glovebox.
Caption: Workflow for handling air-sensitive nitrides.
Part 3: Performance in Key Applications
The distinct properties of Ba₃N₂ and Mg₃N₂ make them suitable for different, though sometimes overlapping, applications.
Performance as Catalysts and Precursors
Both nitrides are valuable as precursors for synthesizing more complex ternary and quaternary nitrides. For instance, Ba₃N₂ has been used to produce transition metal nitrides like TiN and VN, and as a flux growth medium for Gallium Nitride (GaN).[1] Similarly, Mg₃N₂ is famously used as a catalyst in the synthesis of cubic Boron Nitride (c-BN) and can be a precursor for other advanced materials.[10]
While direct comparative studies on their catalytic performance are scarce, research on related alkaline earth compounds provides valuable insights. A study on imine hydrogenation using amide complexes of alkaline earth metals (Ae[N(SiMe₃)₂]₂) found that catalytic activity increases significantly down the group: Mg ≪ Ca < Sr < Ba.[11] The superior performance of the barium catalyst was attributed to structural differences, including more favorable bond angles and the participation of d-orbitals in the chemical bonding.[11] Furthermore, another study on photocatalysis showed that Ba-intercalated carbon nitride (BaCN) demonstrated a degradation activity 12 times higher than that of the base carbon nitride material.[12]
These findings strongly suggest that for catalytic applications where the Lewis acidity and coordination geometry of the metal center are crucial, Barium Nitride is likely to exhibit superior performance to Magnesium Nitride . The larger, more polarizable Ba²⁺ cation can accommodate different coordination environments and facilitate substrate activation more effectively than the smaller, harder Mg²⁺ cation.
Hydrogen Storage
Magnesium-based materials are extensively studied for hydrogen storage due to their high gravimetric storage densities.[13] Mg₃N₂ can react with hydrogen, but more commonly, it is magnesium hydride (MgH₂) that is the focus of research. The development of nanostructured magnesium-based materials is a key strategy to improve the kinetics of hydrogen absorption and desorption.[13] There is a lack of comparable experimental data on the use of Barium Nitride for hydrogen storage, making a direct performance comparison in this application difficult.
Part 4: Synthesis Methodologies
The most common and straightforward method for synthesizing both Ba₃N₂ and Mg₃N₂ is through the direct nitridation of the elemental metal at elevated temperatures.
Direct Nitridation
In this process, the metal is heated in a stream of dry nitrogen gas. The high temperatures are necessary to provide the activation energy for the reaction.
For Ba₃N₂: 3Ba(s) + N₂(g) → Ba₃N₂(s) This reaction is typically carried out at temperatures between 560°C and 750°C.[1]
For Mg₃N₂: 3Mg(s) + N₂(g) → Mg₃N₂(s) The direct nitridation of magnesium powder is performed at temperatures ranging from 650°C to 800°C.[8] Alternative methods, such as using plasma-assisted processes, can facilitate the reaction at lower temperatures.[13]
Experimental Protocol: Direct Nitridation Synthesis of Mg₃N₂
Objective: To synthesize Magnesium Nitride powder from magnesium metal and nitrogen gas.
Materials:
-
Tube furnace with temperature control
-
Quartz or alumina tube
-
Alumina or nickel boat
-
Magnesium powder or turnings
-
High-purity nitrogen gas
-
Schlenk line or similar gas handling manifold
Procedure:
-
Sample Preparation: Place a known quantity of magnesium powder into a combustion boat.
-
Furnace Setup: Insert the boat into the center of the tube furnace. Seal the tube and connect it to the gas manifold.
-
Purging: Evacuate the tube to remove air and then backfill with high-purity nitrogen gas. Repeat this cycle at least three times to ensure an inert atmosphere.
-
Reaction: Establish a slow, steady flow of nitrogen gas through the tube. Begin heating the furnace to the target temperature (e.g., 700°C) at a controlled rate (e.g., 5-10°C/min).
-
Hold: Maintain the target temperature for a set duration (e.g., 2-4 hours) to ensure complete reaction.
-
Cooling: After the reaction period, turn off the furnace and allow it to cool to room temperature under a continuous nitrogen flow.
-
Collection: Once cooled, stop the nitrogen flow. Transfer the furnace tube into an inert atmosphere glovebox to collect the greenish-yellow Mg₃N₂ product.
Caption: Workflow for direct nitridation synthesis.
Part 5: Summary and Outlook
The choice between Barium Nitride and Magnesium Nitride is highly dependent on the target application.
Table 2: Performance and Application Summary
| Feature/Application | Barium Nitride (Ba₃N₂) | Magnesium Nitride (Mg₃N₂) |
| Thermal Stability | Moderate to high; fusible above 1000°C. | High; decomposes at ~700-1500°C.[5] |
| Handling | Requires strict inert atmosphere due to high reactivity with moisture. | Requires strict inert atmosphere due to high reactivity with moisture. |
| Catalytic Potential | High. Expected to be more active than Mg₃N₂ based on trends in related alkaline earth catalysts.[12] | Moderate. Effective catalyst for specific reactions like c-BN synthesis but generally less active than Ba-analogs.[10][11] |
| Use as a Precursor | Effective for synthesizing various nitrides (e.g., GaN, VN).[1] | Widely used for synthesizing other nitrides and advanced ceramics.[10] |
| Hydrogen Storage | Limited data available. | Extensively researched area, though primarily focused on MgH₂.[13] |
Concluding Remarks:
-
Magnesium Nitride (Mg₃N₂) is a well-characterized, thermally robust material. Its primary advantages lie in its high stability and established use as a precursor for hard materials like cubic boron nitride and in applications where a solid, reactive source of nitrogen is needed at high temperatures.
-
Barium Nitride (Ba₃N₂) , while less characterized in its fundamental properties, shows significant promise for applications in catalysis . The higher reactivity, predicted by trends in the alkaline earth group, makes it a compelling candidate for reactions requiring facile activation of substrates. Its utility as a precursor for electronic materials like GaN also positions it as a valuable compound in materials synthesis.
For researchers and scientists, the key takeaway is a trade-off between the well-documented stability of Mg₃N₂ and the potentially higher catalytic performance of Ba₃N₂. Future experimental work should focus on direct, side-by-side comparisons of these two nitrides in catalytic reactions and on definitively characterizing the crystal structure and thermal decomposition pathway of Barium Nitride to unlock its full potential.
References
-
Funes-Ardoiz, I., et al. (2023). Role of alkaline-earth metal in catalysed imine hydrogenations. VU Research Portal. Retrieved from [Link]
-
ACS Figshare. (n.d.). Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2. Retrieved from [Link]
-
Vajenine, G. V., et al. (2001). Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2. Inorganic Chemistry, 40(19), 4866-4870. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkali and Alkaline Earth Hydrides-Driven N2 Activation and Transformation over Mn Nitride Catalyst. Retrieved from [Link]
-
Vajenine, G. V., et al. (2001). Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2. Inorganic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2023). Alkaline Earth Metal Intercalated into Carbon Nitride Nanosheets for Photocatalytic Peroxymonosulfate Removal of Refractory Organic Pollutants. ACS Applied Nano Materials. Retrieved from [Link]
-
Patsnap. (2025). The Benefits of Magnesium Nitride in High-Pressure Synthesis. Retrieved from [Link]
-
ResearchGate. (2001). Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2. Retrieved from [Link]
-
Quora. (2016). What is barium nitride?. Retrieved from [Link]
-
An, D., et al. (2017). Role of Alkaline-Earth Metal-Catalyst: A Theoretical Study of Pyridines Hydroboration. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (2001). Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2. Retrieved from [Link]
-
Patsnap. (2025). How to Develop Cost-Effective Magnesium Nitride Synthesis Methods?. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (n.d.). SYNTHESIS OF NANODISPERSED MAGNESIUM NITRIDE IN ELECTRIC - ARC PLASMA. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and characterization of magnesium nitride powder formed by Mg direct reaction with N2. Retrieved from [Link]
- Google Patents. (n.d.). CN1109022A - Synthesis of nm-sized magnesium nitride.
-
Lin, H. A., et al. (2023). Engineering Doping and Vacancy in a C3N4 Electrocatalyst with Ni4Mo Cocatalyst for Efficient Alkaline Hydrogen Evolution. ACS Omega. Retrieved from [Link]
-
Vedantu. (n.d.). What happens on thermal decomposition of Ba(N3)2?. Retrieved from [Link]
-
PubChem. (n.d.). Barium nitride (Ba3N2). Retrieved from [Link]
-
ResearchGate. (2007). Thermal decomposition of bulk and supported barium nitrate. Retrieved from [Link]
-
Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
Sources
- 1. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. quora.com [quora.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. The Benefits of Magnesium Nitride in High-Pressure Synthesis [eureka.patsnap.com]
- 11. research.vu.nl [research.vu.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Develop Cost-Effective Magnesium Nitride Synthesis Methods? [eureka.patsnap.com]
A Senior Application Scientist's Guide to Analytical Techniques for Determining Barium Nitride (Ba₃N₂) Purity
For researchers, scientists, and professionals in drug development, the purity of precursor materials is paramount. Barium nitride (Ba₃N₂), a reactive inorganic compound, serves as a critical component in the synthesis of advanced materials. Its purity directly impacts the stoichiometry, structure, and function of the final products. This guide provides an in-depth comparison of the primary analytical techniques for assessing Ba₃N₂ purity, grounded in scientific principles and practical expertise. We will explore the "why" behind experimental choices, ensuring a thorough understanding of each method's strengths and limitations.
The Challenge of Analyzing Barium Nitride
Barium nitride is a highly reactive, air- and moisture-sensitive compound.[1] This reactivity is the primary challenge in its analysis, as exposure to ambient conditions can rapidly lead to the formation of impurities, primarily barium oxide (BaO) and barium hydroxide (Ba(OH)₂).[2][3][4][5][6] Therefore, proper sample handling is not just a preliminary step but a critical determinant of analytical accuracy.
Core Analytical Strategies: A Comparative Overview
The determination of Ba₃N₂ purity requires a multi-faceted approach to characterize both bulk and surface properties, as well as to identify crystalline and elemental impurities. The three principal techniques that offer a comprehensive analysis are:
-
X-ray Diffraction (XRD): For identifying and quantifying crystalline phases.
-
X-ray Photoelectron Spectroscopy (XPS): For determining surface chemical composition and the presence of surface contaminants.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For quantifying trace and ultra-trace metallic impurities.
The selection of one or a combination of these techniques depends on the specific purity questions being addressed.
X-ray Diffraction (XRD): Unveiling the Crystalline Landscape
Expertise & Experience: XRD is the cornerstone for assessing the bulk phase purity of crystalline materials like Ba₃N₂.[7] It allows for the unambiguous identification of the primary Ba₃N₂ phase and any crystalline impurities, such as BaO, that may have formed. For quantitative analysis, the Rietveld refinement method is a powerful, standardless approach that models the entire diffraction pattern to determine the weight percentage of each crystalline phase present.[8][9][10][11][12]
Trustworthiness: A Self-Validating System
An XRD analysis is self-validating through the comparison of the experimental diffraction pattern with established crystallographic databases (e.g., the ICDD PDF database). The goodness-of-fit of a Rietveld refinement provides a statistical measure of the accuracy of the phase quantification.
Authoritative Grounding & Comprehensive References
The principles of quantitative phase analysis by XRD are well-established and are detailed in standards such as ASTM C1365 for Portland cement, which provides a framework applicable to other crystalline mixtures.[2][13]
Data Presentation: Quantitative Phase Analysis
| Parameter | XRD with Rietveld Refinement |
| Primary Measurement | Weight percentage of crystalline phases |
| Common Impurities Detected | BaO, other crystalline barium compounds |
| Detection Limit | ~0.1 - 1 wt% for crystalline phases[8][14] |
| Key Advantage | Provides structural information and quantification of crystalline phases. |
| Key Limitation | Not sensitive to amorphous phases or elemental impurities within the Ba₃N₂ lattice. |
Experimental Protocol: XRD Analysis of Ba₃N₂
-
Sample Preparation (in an inert atmosphere glovebox):
-
Gently grind the Ba₃N₂ powder using an agate mortar and pestle to ensure a random crystal orientation and a particle size suitable for XRD analysis.
-
Mount the powdered sample in a specialized air-sensitive sample holder. This typically involves placing the powder in a well and sealing it with a low-X-ray-scattering film, such as Kapton.[15]
-
-
Instrument Setup:
-
Use a diffractometer with a copper (Cu) Kα X-ray source.
-
Set the 2θ scan range appropriate for Ba₃N₂ and its expected impurities (e.g., 10-80 degrees).
-
Use a step size and scan speed that allow for good peak resolution and signal-to-noise ratio.
-
-
Data Collection:
-
Perform the XRD scan.
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffraction pattern to reference patterns from a crystallographic database.
-
For quantitative analysis, perform a Rietveld refinement of the diffraction pattern. This involves fitting the entire experimental pattern with calculated patterns of the identified phases. The scale factors from the refinement are used to calculate the weight percentage of each phase.[9][10]
-
Mandatory Visualization: XRD Workflow
Caption: Logical flow of XPS for surface analysis of Ba₃N₂.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Quantifying Trace Elemental Impurities
Expertise & Experience: ICP-MS is an exceptionally sensitive technique for determining the concentration of trace and ultra-trace elements in a sample. [4]For Ba₃N₂, it is the method of choice for quantifying metallic impurities that may have been introduced during the synthesis process (e.g., from reactants or the reactor). The high sensitivity of ICP-MS allows for the detection of impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. [16]
Trustworthiness: A Self-Validating System
The use of certified reference materials (CRMs) and internal standards during an ICP-MS analysis ensures the accuracy and traceability of the results. [17][18]The analysis of multiple isotopes for a single element can also help to identify and correct for isobaric interferences, further enhancing the reliability of the data.
Authoritative Grounding & Comprehensive References
Standardized procedures for sample digestion and analysis are available from organizations like the EPA (e.g., Method 3052 for microwave-assisted acid digestion) and are adaptable for inorganic materials. [19]
Data Presentation: Trace Element Analysis
| Parameter | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Primary Measurement | Concentration of trace and ultra-trace elements. |
| Common Impurities Detected | Metallic impurities from synthesis precursors or reaction vessels. |
| Detection Limit | ppt to low ppm range, depending on the element and matrix. [16] |
| Key Advantage | Extremely high sensitivity for a wide range of elements. [4] |
| Key Limitation | Destructive technique; does not provide information on the chemical state or crystalline structure of the impurities. |
Experimental Protocol: ICP-MS Analysis of Ba₃N₂
-
Sample Digestion (in a clean laboratory environment):
-
Accurately weigh a small amount of the Ba₃N₂ sample (e.g., 10-50 mg) into a clean, acid-leached digestion vessel.
-
Caution: The reaction of Ba₃N₂ with acid can be vigorous due to the formation of ammonia. Perform the initial addition of acid slowly in a fume hood.
-
Add high-purity nitric acid (e.g., TraceMetal™ Grade) to the sample.
-
If necessary for complete dissolution, a microwave-assisted digestion system can be used to heat the sample and acid mixture.
-
After digestion, dilute the sample to a final volume with high-purity deionized water. The final acid concentration should be suitable for the ICP-MS instrument (typically 1-2% nitric acid).
-
-
Instrument Setup and Calibration:
-
Prepare a series of multi-element calibration standards from certified stock solutions.
-
Prepare a blank solution (acid and water) and a quality control standard.
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for sensitivity and stability.
-
-
Data Collection:
-
Introduce the blank, calibration standards, quality control standard, and digested sample solutions into the ICP-MS.
-
Measure the ion intensities for the isotopes of the elements of interest.
-
-
Data Analysis:
-
Generate calibration curves for each element.
-
Calculate the concentration of each element in the sample solution based on the calibration curves, accounting for the dilution factor.
-
Report the final concentration of impurities in the solid Ba₃N₂ sample (e.g., in µg/g or ppm).
-
Mandatory Visualization: ICP-MS Analytical Pathway
Caption: Analytical pathway for trace element analysis of Ba₃N₂ by ICP-MS.
Conclusion: An Integrated Approach to Purity Assessment
No single technique can provide a complete picture of Ba₃N₂ purity. A comprehensive quality control strategy should leverage the complementary strengths of these methods.
-
XRD should be the initial screening tool to confirm the bulk phase identity and quantify major crystalline impurities like BaO.
-
XPS is essential for verifying the surface integrity, providing critical information about surface oxidation and hydrolysis that could impact reactivity.
-
ICP-MS provides the ultimate sensitivity for detecting and quantifying trace metallic contaminants that could be detrimental to the performance of the final materials.
By integrating the data from these techniques, researchers and drug development professionals can gain a thorough and reliable understanding of the purity of their barium nitride, ensuring the quality and reproducibility of their work.
References
-
National Institute of Standards and Technology. (2024, November 18). Standard Approaches to XPS and AES Quantification—A Summary of ISO 18118:2024 on the Use of Relative Sensitivity Factors. Retrieved from [Link]
-
National Institute of Standards and Technology. (2024, November 18). Standard approaches to XPS quantification – A summary of ISO 18118:2024 on the use of relative sensitivity factors. Retrieved from [Link]
-
ITWG. (2015, February). on powder x-ray diffraction (xrd) —general overview. Retrieved from [Link]
-
ASTM International. (2025, July 3). C1365 Standard Test Method for Determination of the Proportion of Phases in Portland Cement and Portland-Cement Clinker Using X-Ray Powder Diffraction Analysis. Retrieved from [Link]
-
Powder Diffraction. (2020, October 13). Validation of XRD phase quantification using semi-synthetic data. Retrieved from [Link]
-
YouTube. (2020, February 29). XRD Sample Preparation - Air Sensitive Sample Holder - X-ray Diffraction. Retrieved from [Link]
-
Surface and Interface Analysis. (n.d.). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Barium Nitride Formula. Retrieved from [Link]
-
Journal of Applied Crystallography. (2016, April 12). Accuracy in Rietveld quantitative phase analysis: a comparative study of strictly monochromatic Mo and Cu radiations. Retrieved from [Link]
-
International Journal of Mass Spectrometry. (2003). State-of-the-art in inorganic mass spectrometry for analysis of high-purity materials. Retrieved from [Link]
-
ASTM Digital Library. (1991, January 1). Quantitative Phase Analysis of Clinker Using X-Ray Diffraction. Retrieved from [Link]
-
Lucideon. (n.d.). Trace Elemental Analysis (ICP-MS & ICP-OES) Testing Techniques. Retrieved from [Link]
-
SciTech Connect - OSTI.GOV. (2005, March 7). Summary of ISO/TC 201 Standard: XVIII, ISO 19318: 2004 – Surface Chemical Analysis – X-Ray Photoelectron Spectroscopy - Reporting of Methods Used for Charge Control and Charge Correction. Retrieved from [Link]
-
Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]
-
UniCA IRIS. (n.d.). Summary of ISO/TC 201 International Standard ISO 18516:2019 Surface chemical analysis—Determination of lateral resolution and sharpness in beam-based methods with a range from nanometres to micrometres and its implementation for imaging laboratory X-ray photoelectron spectrometers (XPS). Retrieved from [Link]
-
The XPS Research Institute. (n.d.). Energy Scale Calibration Values – ISO. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, November 18). Standard Operating Procedure for The Trace Metals Analysis of Ambient Air Particulate Samples using Inductively Coupled Plasma - Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2024, July 20). Why XPS Is Powerful: Surface Sensitivity & Chemical Environment Explained. Retrieved from [Link]
-
Crystal Impact. (n.d.). Quantitative analysis using Rietveld refinement. Retrieved from [Link]
-
Gov.bc.ca. (2017, September 15). Trace Metals Analysis by ICP-MS – PBM. Retrieved from [Link]
-
Reddit. (2024, January 30). What's a better measure for surface oxide analysis AES or XPS?. Retrieved from [Link]
-
Chegg.com. (2023, January 28). Solved Barium nitride (Ba3N2) and water (H2O) react to. Retrieved from [Link]
-
AZoM. (2022, August 3). ICP-MS for Trace Metal Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, August 26). Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects. Retrieved from [Link]
-
Scribd. (n.d.). Astm E3294 22. Retrieved from [Link]
-
PubMed. (2010, January 21). XPS for non-destructive depth profiling and 3D imaging of surface nanostructures. Retrieved from [Link]
-
CasaXPS. (n.d.). Depth Profiling using XPS. Retrieved from [Link]
-
Wikipedia. (n.d.). Rietveld refinement. Retrieved from [Link]
-
Nature. (2024, August 5). XPS depth profiling of nano-layers by a novel trial-and-error evaluation procedure. Retrieved from [Link]
-
H&M Analytical. (n.d.). Use of Standard Testing Methods in X-Ray Diffraction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Determination of Metals in Ambient Particulate Matter Using Inductively Coupled Plasma/Mass Spectrometry (ICP/MS). Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction pattern and Rietveld refinement of the as-nitrided sample showing the contributions of the identified phases along with the peak positions and the difference curve (same scale). Retrieved from [Link]
-
Journal of Research in Chemistry. (2024, December 22). Facile hydrothermal synthesis of barium oxide. Retrieved from [Link]
-
Gauth. (n.d.). Resuelto:Barium nitride and water combine to produce barium hydroxide and ammonia according to the. Retrieved from [Link]
-
MAK HILL Publications. (n.d.). Synthesis of Barium Oxide Nanoparticles by Simple Chemical Method and its Applications as a Solar Cell and Photodetector. Retrieved from [Link]
-
CORE. (n.d.). Quantitative phase analysis using the Rietveld method: towards a procedure for checking the reliability and quality of the resul. Retrieved from [Link]
-
YouTube. (2018, March 20). Rietveld quantitative phase analysis. Retrieved from [Link]
-
Transtutors. (2023, April 30). Barium nitride (Ba 3 N 2 ) and water (H 2 O) react to produce.... Retrieved from [Link]
-
Ingeniatrics. (n.d.). Ultra trace level measurement of barium by ICP-MS after application of alkaline sodium fusion. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2014, February 6). Critical evaluating for five digestion methods using ICP-MS. Retrieved from [Link]
-
ResearchGate. (2022, December 9). Dual Influence of Nano Barium Oxide on Thermal Decomposition Reaction Kinetics and Chemical Stability of cellulose nitrate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of an ASTM Standard Test Method on X-Ray Powder Diffraction Analysis of Hydraulic Cements | NIST [nist.gov]
- 3. analytik-jena.fr [analytik-jena.fr]
- 4. azom.com [azom.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Spectroscopic Understanding of SnO2 and WO3 Metal Oxide Surfaces with Advanced Synchrotron Based; XPS-UPS and Near Ambient Pressure (NAP) XPS Surface Sensitive Techniques for Gas Sensor Applications under Operational Conditions [mdpi.com]
- 8. Phase Quantification Using XRD | Malvern Panalytical [malvernpanalytical.com]
- 9. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 10. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. store.astm.org [store.astm.org]
- 14. nf-itwg.org [nf-itwg.org]
- 15. Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction [mccrone.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. www2.gov.bc.ca [www2.gov.bc.ca]
- 18. X-Ray Photoelectron Spectroscopy | XPS Depth Profiling | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
A Methodological Guide to Assessing the Ionic Conductivity of Barium Nitride and Other Novel Nitride Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for novel solid-state ionic conductors is a critical endeavor in materials science, with profound implications for the development of next-generation energy storage systems, sensors, and other advanced electronic devices. Among the vast landscape of inorganic compounds, nitrides of alkaline earth metals, such as Barium Nitride (Ba₃N₂), present an intriguing, yet largely unexplored, frontier. While promotional materials suggest Barium Nitride possesses strong ionic conductivity, a thorough review of the scientific literature reveals a scarcity of concrete experimental data to substantiate these claims.[1][2][3] This guide, therefore, serves a dual purpose: to collate the existing, albeit limited, information on Barium Nitride and to provide a comprehensive, field-proven methodological framework for researchers to systematically assess the ionic conductivity of Ba₃N₂ and other novel air-sensitive nitride materials.
Barium Nitride: A Cursory Overview
Barium Nitride (Ba₃N₂) is an inorganic compound formed between the alkaline earth metal barium and nitrogen.[3] It is typically a yellowish-brown powder and is known to be highly reactive, particularly with water, with which it reacts to form barium hydroxide and ammonia.[3][4] The significant difference in electronegativity between barium and nitrogen suggests a predominantly ionic bond, with barium forming Ba²⁺ cations and nitrogen forming N³⁻ anions.[4][5][6] While its primary applications have been in the synthesis of other compounds and as a dopant in optical materials, its potential as an ionic conductor remains an open question.[2]
It is crucial to distinguish Barium Nitride (Ba₃N₂) from related compounds that have been studied more extensively. For instance, Barium Pernitride (BaN₂) has been synthesized and its metallic nature has been investigated.[7][8] Furthermore, barium-nitrogen-hydrogen systems, such as barium nitride hydride (Ba₂NH), have been shown to exhibit hydride ion conductivity.[2][9][10][11] These studies on related materials hint at the potential for ionic transport in the broader family of barium-nitrogen compounds, yet direct evidence for significant ionic conductivity in pure Ba₃N₂ is lacking in the peer-reviewed literature.
A Comparative Landscape of Nitride-Based Ionic Conductors
To provide context for the assessment of Barium Nitride, it is instructive to consider the ionic conductivity of other well-characterized nitride materials. This comparison will serve as a benchmark for evaluating the performance of Ba₃N₂ once reliable experimental data is obtained.
| Material | Mobile Ion | Ionic Conductivity (S/cm) at Room Temperature | Reference |
| α-Lithium Nitride (α-Li₃N) | Li⁺ | 5.767 x 10⁻⁴ | [12][13] |
| β-Lithium Nitride (β-Li₃N) | Li⁺ | 2.085 x 10⁻⁴ | [12][13] |
| Calcium Nitride (Ca₃N₂) | - | Data not readily available, but noted for its electrical conductivity.[14][15] | [14][15] |
| Magnesium Nitride (Mg₃N₂) | Mg²⁺ | Relatively low at room temperature.[16] | [16] |
| Calcium Nitride-Hydride (β-Ca₂NH) | H⁻ | 0.08 S/cm at 600 °C | [17][18] |
This table highlights the established ionic conductivity of select nitride materials. The absence of a value for pure Barium Nitride underscores the knowledge gap this guide aims to address.
Lithium Nitride (Li₃N) is a well-known fast-ion conductor, with its high lithium-ion conductivity making it a subject of intense research for solid-state battery applications.[19][20][21] The conductivities of both its alpha and beta phases are significant at room temperature.[12][13] In contrast, while materials like Calcium Nitride and Magnesium Nitride are noted for their potential, their ionic conductivities are either not well-documented or are considered low under ambient conditions.[14][15][16] The high-temperature hydride ion conductivity of Calcium Nitride-Hydride demonstrates that nitride-based structures can indeed support efficient ion transport under specific conditions.[17][18]
Experimental Workflow for Assessing Ionic Conductivity
The following sections detail a comprehensive experimental protocol for the synthesis and characterization of Barium Nitride, with a focus on rigorously measuring its ionic conductivity. Given the air-sensitive nature of Ba₃N₂, all handling and characterization must be performed under an inert atmosphere (e.g., in a glovebox).
Caption: A generalized workflow for the synthesis and ionic conductivity assessment of novel nitride materials.
A common method for synthesizing Barium Nitride is the direct reaction of barium metal with nitrogen gas at elevated temperatures.[4]
Protocol:
-
Starting Materials: High-purity barium metal (chunks or powder) and high-purity nitrogen gas.
-
Reaction Setup: A tube furnace equipped with a quartz or alumina tube and gas flow controllers. All handling of barium metal should be performed in an inert-atmosphere glovebox.
-
Procedure: a. Place the barium metal in an alumina crucible within the tube furnace. b. Purge the furnace tube with a high-purity inert gas (e.g., argon) to remove any residual air and moisture. c. Gradually heat the furnace to the desired reaction temperature (typically in the range of 500-800 °C) under a continuous flow of nitrogen gas. d. Maintain the temperature for a sufficient duration to ensure complete reaction. The reaction is: 3Ba + N₂ → Ba₃N₂. e. Cool the furnace to room temperature under the nitrogen atmosphere. f. Transfer the resulting Barium Nitride powder to a sealed container inside the glovebox.
Prior to conductivity measurements, it is essential to confirm the phase purity and microstructure of the synthesized material.
-
X-ray Diffraction (XRD): To verify the crystal structure and identify any impurities. The sample should be prepared in an airtight holder to prevent decomposition during measurement.
-
Scanning Electron Microscopy (SEM): To observe the particle size, morphology, and densification of the sintered pellets.
For reliable impedance measurements, the powdered Barium Nitride must be processed into a dense pellet.
Protocol:
-
Pellet Pressing: Place the Ba₃N₂ powder into a hardened steel die inside a glovebox. Apply uniaxial pressure (e.g., 200-300 MPa) to form a green pellet.
-
Sintering: Transfer the green pellet to a furnace with a controlled inert atmosphere. Heat the pellet to a high temperature (the optimal temperature will need to be determined experimentally, but should be below the decomposition temperature of ~900-1050 °C) to promote densification.[2]
-
Electrode Application: Apply ion-blocking electrodes (e.g., gold or platinum) to both flat surfaces of the sintered pellet via sputtering or by painting with a conductive paste followed by annealing.
EIS is the primary technique for measuring the ionic conductivity of solid-state materials.[22][23][24][25][26] It involves applying a small AC voltage across the sample and measuring the resulting current over a wide range of frequencies.
Experimental Setup:
-
An impedance analyzer or potentiostat with a frequency response analyzer.
-
A sample holder that ensures good electrical contact with the electrodes and allows for temperature control under an inert atmosphere.
Protocol:
-
Mount the electroded pellet in the sample holder within the glovebox.
-
Transfer the holder to the measurement setup, ensuring the inert atmosphere is maintained.
-
Perform the EIS measurement over a broad frequency range (e.g., 1 MHz to 0.1 Hz) at a small AC voltage (e.g., 10-100 mV).
-
Repeat the measurements at various temperatures to determine the activation energy for ion conduction.
Caption: A schematic of a typical experimental setup for Electrochemical Impedance Spectroscopy.
Data Analysis and Interpretation
The data obtained from EIS is typically visualized as a Nyquist plot, where the negative imaginary part of the impedance (-Z") is plotted against the real part (Z').
-
Nyquist Plot Features: For a simple ionic conductor, the Nyquist plot often shows a semicircle at high frequencies, corresponding to the bulk resistance and capacitance of the material, and a spike at low frequencies, representing the blocking nature of the electrodes.
-
Equivalent Circuit Modeling: The impedance data can be modeled using an equivalent circuit consisting of resistors, capacitors, and other elements (like constant phase elements) to extract the bulk resistance (R_bulk) of the material.
-
Conductivity Calculation: The ionic conductivity (σ) can then be calculated using the following equation:
σ = L / (R_bulk * A)
where L is the thickness of the pellet and A is the electrode area.
Concluding Remarks for the Researcher
The assessment of the ionic conductivity of Barium Nitride presents a valuable opportunity to contribute new knowledge to the field of solid-state ionics. Due to the current lack of comprehensive data, a systematic and rigorous experimental approach, as outlined in this guide, is paramount. By carefully controlling the synthesis, thoroughly characterizing the material, and employing best practices for impedance spectroscopy, researchers can generate reliable data to either substantiate or refute the claims of high ionic conductivity in Barium Nitride. This will not only clarify the properties of this specific material but also contribute to a broader understanding of ionic transport in alkaline earth nitrides, potentially paving the way for the discovery of new and technologically important solid-state ionic conductors.
References
- Vertex AI Search. High-Performance Calcium Nitride (Ca3N2) - Superior Thermal Stability and Ionic Conductivity.
- Vertex AI Search. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity.
- ChemicalBook. BARIUM NITRIDE | 12047-79-9.
- Energy & Environmental Science (RSC Publishing). Li+ ion conductivity and diffusion mechanism in α-Li3N and β-Li3N.
- AIP Publishing. Ionic conductivity in Li3N single crystals.
- ResearchGate. (PDF) Li+ ion conductivity and diffusion mechanism in α-Li3N and β-Li3N.
- Vertex AI Search.
- Vertex AI Search. Unraveling the Complexities of Magnesium Nitride in Ionic Conductors.
- AIP Publishing. Ionic conductivity in Li3N single crystals | Applied Physics Letters.
- St Andrews Research Repository. Order–disorder and ionic conductivity in calcium nitride-hydride.
- TRUNNANO.
- Scribd.
- Vertex AI Search. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity.
- ACS Publications. Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2.
- Vertex AI Search. Transmission line revisited – the impedance of mixed ionic and electronic conductors.
- ResearchGate. (PDF) Order–disorder and ionic conductivity in calcium nitride-hydride.
- ACS Measurement Science Au. Electrochemical Impedance Spectroscopy A Tutorial.
- ResearchGate.
- UCL Discovery. Electrochemical Impedance Spectroscopy for All‐Solid‐State Batteries: Theory, Methods and Future Outlook.
- ResearchGate. Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN 2.
- RSC Publishing. Ionic conductivity and disorder in calcium and barium nitrogen hydrogen phases.
- GeeksforGeeks. Barium Nitride Formula.
- YouTube. Is Ba3N2 (Barium nitride) Ionic or Covalent/Molecular?.
- Benchchem. Barium nitride (Ba3N2) | 12047-79-9.
- ResearchGate. ChemInform Abstract: Structure and H--Ionic-Conductivity of Barium Hydride Nitride, Ba2H(D) N. | Request PDF.
- J-GLOBAL. Structure and H - -ionic-conductivity of barium hydride nitrid, Ba 2 H(D)N..
Sources
- 1. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 2. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 3. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 4. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure and H<sup>-</sup>-ionic-conductivity of barium hydride nitrid, Ba<sub>2</sub>H(D)N. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 12. Li+ ion conductivity and diffusion mechanism in α-Li3N and β-Li3N - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. High-Performance Calcium Nitride (Ca3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 15. Calcium Nitride: Key Properties & Applications [eureka.patsnap.com]
- 16. Unraveling the Complexities of Magnesium Nitride in Ionic Conductors [eureka.patsnap.com]
- 17. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. nanotrun.com [nanotrun.com]
- 22. scribd.com [scribd.com]
- 23. Transmission line revisited – the impedance of mixed ionic and electronic conductors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00975D [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Bridging Theory and Experiment: A Comparative Guide to the Properties of Barium Nitride (Ba₃N₂) using DFT Calculations
Introduction: The Enigmatic Nature of Barium Nitride
Barium nitride (Ba₃N₂) is an inorganic compound that has garnered interest for its potential applications in ceramics, electronics, and as a precursor for the synthesis of other nitrogen-containing materials.[1][2][3] However, the scientific literature presents a dichotomy between theoretical predictions and experimental validations of its fundamental properties. While Density Functional Theory (DFT) calculations provide a detailed picture of a stable crystalline structure with intriguing electronic characteristics, experimental reports are sparse and sometimes conflicting, with some early literature even questioning the existence of a stable, pure Ba₃N₂ compound at ambient conditions.[4]
This guide provides a comprehensive comparison of the theoretically predicted and experimentally reported properties of barium nitride. By juxtaposing state-of-the-art DFT calculations with the available experimental data, we aim to provide researchers, scientists, and materials development professionals with a clear understanding of the current state of knowledge for Ba₃N₂. This analysis will highlight the predictive power of DFT in materials science and underscore the critical need for further experimental work to validate these theoretical findings.
The Theoretical Framework: Predicting Ba₃N₂ Properties with Density Functional Theory
Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] In materials science, DFT is instrumental in predicting a wide range of properties, including crystal structure, electronic band structure, and mechanical stability, before a material is synthesized in the lab.
For Ba₃N₂, DFT calculations have been crucial in establishing a theoretical model for its properties. The primary methodology involves solving the Kohn-Sham equations for a periodic system representing the Ba₃N₂ crystal. The choice of the exchange-correlation functional, which approximates the complex many-electron interactions, is critical for the accuracy of the predictions.
Experimental and DFT-Calculated Structural Properties
A significant challenge in the study of Ba₃N₂ is the lack of a definitive, experimentally verified crystal structure in the peer-reviewed literature. While commercial suppliers provide barium nitride powder with a reported density of approximately 4.78 g/cm³, detailed crystallographic data from these sources is absent.[2] Some older literature suggests that Ba₃N₂ is metastable.[4]
In contrast, DFT calculations performed as part of the Materials Project provide a well-defined theoretical crystal structure for Ba₃N₂.
Table 1: Comparison of Experimental and DFT-Calculated Structural Properties of Ba₃N₂
| Property | Experimental | DFT Calculated (Materials Project) |
| Crystal System | Not definitively reported | Cubic |
| Space Group | Not definitively reported | Pm-3m |
| Lattice Parameter (a) | Not definitively reported | 5.37 Å |
| Density | ~4.78 g/cm³ (from commercial sources) | 4.72 g/cm³ |
The DFT-predicted cubic structure provides a foundational basis for further theoretical investigations into the electronic and mechanical properties of Ba₃N₂.
DFT Calculation Workflow for Structural Optimization
The process of determining the theoretical crystal structure of Ba₃N₂ using DFT involves a systematic workflow to find the lowest energy atomic arrangement.
Electronic Properties: A Tale of a Predicted Electride
One of the most fascinating theoretical predictions for Ba₃N₂ is its behavior as a conducting electride at ambient pressure.[6] Electrides are ionic compounds where electrons themselves act as anions, occupying specific sites within the crystal lattice. This unique electronic configuration can lead to interesting catalytic and electronic properties.
A theoretical study exploring the Ba-N phase diagram under pressure using evolutionary algorithms and DFT predicted that ambient pressure Ba₃N₂ is a conducting electride. The study further predicted that with increasing pressure, it undergoes a phase transition to a nitride semiconductor above 5 GPa and becomes metallic above 25 GPa.[6]
To date, there is no direct experimental evidence to confirm the electride nature or the electronic band structure of Ba₃N₂.
Visualizing the Comparison: Electronic Properties
The stark contrast between the detailed theoretical predictions and the lack of experimental data for the electronic properties of Ba₃N₂ can be visualized as follows:
Mechanical Properties: Theoretical Predictions Awaiting Experimental Validation
DFT calculations are also a reliable tool for predicting the mechanical properties of crystalline materials, such as their elastic constants, bulk modulus, and shear modulus.[7][8] These properties are crucial for understanding a material's response to stress and its potential for structural applications.
As with its other properties, there is a significant lack of experimental data on the mechanical properties of barium nitride.
Table 2: Comparison of Experimental and DFT-Calculated Mechanical Properties of Ba₃N₂
| Property | Experimental | DFT Calculated |
| Bulk Modulus (B) | Not Reported | Predicted to be relatively low (qualitative) |
| Shear Modulus (G) | Not Reported | Not Reported |
| Young's Modulus (E) | Not Reported | Not Reported |
| Poisson's Ratio (ν) | Not Reported | Not Reported |
Experimental Methodologies: The Path to Validation
The synthesis of barium nitride typically involves the direct reaction of barium metal with nitrogen gas at elevated temperatures.[1] Variations of this method, including the use of barium subnitride as a precursor, have also been reported for producing related barium nitride compounds.[9]
To bridge the gap between theory and experiment, a concerted effort in the experimental synthesis and characterization of high-purity, single-phase Ba₃N₂ is required. The following experimental protocol outlines a general approach for synthesizing and characterizing barium nitride, which is essential for validating the DFT predictions.
Step-by-Step Experimental Protocol for Ba₃N₂ Synthesis and Characterization
-
Synthesis:
-
Start with high-purity barium metal and nitrogen gas.
-
In an inert atmosphere glovebox, place the barium metal in a suitable crucible (e.g., tantalum or tungsten).
-
Transfer the crucible to a tube furnace.
-
Heat the furnace to a temperature range of 700-900°C under a continuous flow of high-purity nitrogen gas.
-
Maintain the temperature for several hours to ensure complete reaction.
-
Cool the furnace slowly to room temperature under a nitrogen atmosphere.
-
-
Structural Characterization:
-
Handle the resulting powder in an inert atmosphere to prevent reaction with air and moisture.
-
Perform X-ray Diffraction (XRD) on the powder to determine the crystal structure, lattice parameters, and phase purity.
-
Compare the experimental XRD pattern with the pattern simulated from the DFT-predicted cubic structure.
-
-
Electronic Property Characterization:
-
Measure the electrical resistivity as a function of temperature to determine if the material is metallic, semiconducting, or insulating.
-
Employ techniques such as X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy to probe the electronic band structure and determine the band gap (if any).
-
-
Mechanical Property Characterization:
-
If a dense, sintered pellet of Ba₃N₂ can be fabricated, techniques like nanoindentation can be used to measure hardness and Young's modulus.
-
Ultrasonic measurements can also be employed to determine the elastic constants.
-
Conclusion: A Call for Experimental Exploration
The case of barium nitride serves as a compelling example of how computational materials science, and specifically Density Functional Theory, can provide valuable insights into the properties of materials, even those that are challenging to synthesize and characterize experimentally. The theoretical predictions of a cubic crystal structure and an exotic electride ground state for Ba₃N₂ offer exciting avenues for future research.
However, theory alone is not sufficient. This guide highlights the pressing need for rigorous experimental work to synthesize and characterize pure, single-phase barium nitride. Such studies are essential to validate the DFT predictions and to unlock the true potential of this intriguing material. The synergy between theoretical calculations and experimental validation will be paramount in advancing our understanding and application of Ba₃N₂ and other novel inorganic compounds.
References
-
Barium-Nitrogen Phases Under Pressure: Emergence of Structural Diversity and Nitrogen-Rich Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
New Ternary and Quaternary Barium Nitride Halides; Synthesis and Crystal Chemistry. (2011). Inorganic Chemistry. [Link]
-
High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). WOBOMATERIALS. Retrieved from [Link]
-
What is barium nitride? (2016). Quora. Retrieved from [Link]
-
Electronic and Mechanical Material Properties from DFT Calculations. (2015). Purdue e-Pubs. Retrieved from [Link]
- First-principles study on the anisotropic physical properties of the layered nitride BaMN2 (M = Ti, Zr, Hf). (2025). Acta Physica Sinica.
-
Barium nitride (Ba3N2). (n.d.). PubChem. Retrieved from [Link]
-
High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). WOBOMATERIALS. Retrieved from [Link]
- Experimental Synthesis of Theoretically Predicted Multivalent Ternary Nitride Materials. (2022).
-
First-principles study on the anisotropic physical properties of the layered nitride BaMN2 (M = Ti, Zr, Hf). (n.d.). Semantic Scholar. Retrieved from [Link]
- A DFT study on the structural and electronic properties of Barium Sulfide nanoclusters. (2025). Journal of Ovonic Research.
-
First-principles investigations of III-nitride bulk and surface properties. (n.d.). eScholarship.org. Retrieved from [Link]
- 1 - 3.2 First-Principles Calculation of Material Properties. (n.d.). The University of Tokyo.
-
DFT primer (2) --- Electronic Structure. (2020). YouTube. Retrieved from [Link]
- A density functional study on the mechanical properties of metal-free two-dimensional polymer graphitic Carbon-Nitride. (2017).
-
First principles DFT calculations of structural, electronic and optical properties of MnSn2 compound. (n.d.). ResearchGate. Retrieved from [Link]
-
In-Depth DFT-Based Analysis of the Structural, Mechanical, Thermodynamic, and Electronic Characteristics of CuP2 and Cu3P: Insights into Material Stability and Performance. (n.d.). MDPI. Retrieved from [Link]
-
Theoretical prediction of the mechanical, electronic, optical and thermodynamic properties of antiperovskites A3BO (A = K, Rb and B = Au, Br) using DFT scheme: new candidate for optoelectronic devices application. (2024). ResearchGate. Retrieved from [Link]
- Ab initio Study of Electronic, Mechanical and Structural Properties of Cubic Antiperovskite material Mn3XN (X=Al, Ga, Zn). (2023).
-
First-Principles Study of the Structural, Mechanical, Electronic, and Thermodynamic Properties of AlCu2M (M = Ti, Cr, Zr, Sc, Hf, Mn, Pa, Lu, Pm) Ternary Intermetallic Compounds. (n.d.). PMC - NIH. Retrieved from [Link]
-
Ab initio prediction of structural, electronic and mechanical properties of Ti3SiC2. (2016). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity [hi-tech-materials.com]
- 3. Buy Barium nitride (Ba3N2) (EVT-392999) | 12047-79-9 [evitachem.com]
- 4. BARIUM NITRIDE | 12047-79-9 [chemicalbook.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. In-Depth DFT-Based Analysis of the Structural, Mechanical, Thermodynamic, and Electronic Characteristics of CuP2 and Cu3P: Insights into Material Stability and Performance [mdpi.com]
- 8. First-Principles Study of the Structural, Mechanical, Electronic, and Thermodynamic Properties of AlCu2M (M = Ti, Cr, Zr, Sc, Hf, Mn, Pa, Lu, Pm) Ternary Intermetallic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Barium Nitride and Boron Nitride
In the landscape of advanced materials, the nitrides of barium (Ba₃N₂) and boron (BN) present a study in contrasts, dictated by their fundamental chemical bonding and crystal structures. This guide offers an in-depth comparison of the thermal stability of these two materials, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their performance under thermal stress. We will delve into the causality behind their differing properties, supported by available experimental data, and provide standardized protocols for their thermal analysis.
Fundamental Differences: An Overview of Barium Nitride and Boron Nitride
Barium nitride (Ba₃N₂) is a predominantly ionic compound, formed between the alkaline earth metal barium and the highly electronegative nitrogen. In this compound, barium atoms donate their valence electrons to nitrogen atoms, forming Ba²⁺ cations and N³⁻ anions. These ions are held together by electrostatic forces in a crystal lattice.[1]
In stark contrast, boron nitride (BN) is a covalent compound, where boron and nitrogen atoms, which are neighbors in the periodic table, share electrons to form strong covalent bonds. BN is isoelectronic with carbon and, like carbon, exists in various allotropic forms. The most common polymorphs are hexagonal boron nitride (h-BN), analogous to graphite, and cubic boron nitride (c-BN), which has a crystal structure similar to diamond.[2]
Unraveling Thermal Stability: The Role of Chemical Bonding and Crystal Structure
The thermal stability of a material is intrinsically linked to the strength of the bonds holding its atoms together. The significant disparity in the thermal stability of barium nitride and boron nitride can be directly attributed to their contrasting bonding characteristics.
Barium Nitride (Ba₃N₂): The ionic bonds in barium nitride are relatively weaker than the covalent bonds in boron nitride. The electrostatic attraction between the Ba²⁺ and N³⁻ ions can be overcome with moderate thermal energy. While specific, detailed thermal analysis data like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for Ba₃N₂ is not extensively reported in publicly available literature, its melting point is cited to be around 1000 °C, at which point it is also reported to decompose into barium and nitrogen gas.[3][4] This decomposition temperature is indicative of a material with moderate thermal stability, suitable for certain high-temperature applications but limited compared to more refractory materials.
Boron Nitride (BN): The strong covalent bonds between boron and nitrogen atoms in all its polymorphs endow boron nitride with exceptional thermal stability.
-
Hexagonal Boron Nitride (h-BN): Often referred to as "white graphite," h-BN is the most stable form under ambient conditions.[5] It is stable up to 1000 °C in air, 1400 °C in a vacuum, and an impressive 2800 °C in an inert atmosphere.[2] Its melting point is approximately 3000 °C.[6]
-
Cubic Boron Nitride (c-BN): As the second hardest material after diamond, c-BN also exhibits outstanding thermal stability. It is stable in air up to approximately 1300 °C, where a protective layer of boron oxide (B₂O₃) forms, preventing further oxidation.[2] In a vacuum, it converts to the hexagonal form at temperatures between 1550–1600 °C.[2]
The immense energy required to break the B-N covalent bonds is the primary reason for the superior thermal stability of boron nitride across its various forms.
Quantitative Comparison of Thermal Properties
The following table summarizes the key thermal properties of Barium Nitride and the common polymorphs of Boron Nitride.
| Property | Barium Nitride (Ba₃N₂) | Hexagonal Boron Nitride (h-BN) | Cubic Boron Nitride (c-BN) |
| Bonding Type | Ionic[1] | Covalent[2] | Covalent[2] |
| Melting Point | ~1000 °C (decomposes)[3] | ~3000 °C[6] | Sublimes at ~2973 °C[2] |
| Decomposition Temperature | ~1000 °C[4] | 2800 °C (in inert atmosphere)[2] | 1550–1600 °C (converts to h-BN in vacuum)[2] |
| Stability in Air | Reacts with moisture in the air[7] | Stable up to 1000 °C[2] | Stable up to ~1300 °C[2] |
Experimental Workflow for Thermal Stability Analysis
To experimentally determine and compare the thermal stability of materials like barium nitride and boron nitride, a systematic workflow is essential. Thermogravimetric Analysis (TGA) is a cornerstone technique for this purpose.
Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standardized procedure for evaluating the thermal stability of a powdered sample using a thermogravimetric analyzer.
Objective: To determine the onset temperature of decomposition and the mass loss profile of the sample as a function of temperature in a controlled atmosphere.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and a furnace capable of reaching at least 1500 °C.
-
High-purity nitrogen (N₂) and dry air or oxygen (O₂) gas cylinders with regulators.
-
Alumina or platinum crucibles.
-
Microbalance for sample weighing.
-
Spatula and tweezers.
-
Powdered sample of Barium Nitride or Boron Nitride.
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the TGA instrument is clean and the balance is tared.
-
Perform weight and temperature calibrations according to the manufacturer's specifications. Common temperature standards include indium, tin, and zinc.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the finely ground and dried powder sample directly into a clean, tared TGA crucible. Record the exact mass.
-
-
TGA Run Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Seal the furnace and begin purging with the desired gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Program the TGA with the desired temperature profile. A typical profile for stability analysis is a linear ramp from room temperature to a final temperature (e.g., 1200 °C for Ba₃N₂ or up to 3000 °C for BN if the instrument allows) at a heating rate of 10 °C/min.
-
-
Data Acquisition:
-
Start the heating program and record the sample weight as a function of temperature and time.
-
-
Analysis in Oxidizing Atmosphere (Optional):
-
To assess stability in air, a separate run can be performed with a dry air purge, or the gas can be switched from nitrogen to air at a specific temperature during the run.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve with respect to temperature to obtain the Derivative Thermogram (DTG) curve. The peaks in the DTG curve indicate the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant deviation from the baseline of the TGA curve begins.
-
Conclusion: A Tale of Two Nitrides
The thermal stability of barium nitride and boron nitride is fundamentally governed by the nature of their chemical bonds. The robust covalent network of boron nitride results in an exceptionally high thermal stability, making it a material of choice for extreme high-temperature applications, from crucibles for molten metals to components in the aerospace industry.[8] Conversely, the ionic nature of barium nitride leads to a more moderate thermal stability, with decomposition occurring at a significantly lower temperature.[4] While not as refractory as boron nitride, barium nitride's thermal properties are suitable for its applications in chemical synthesis and as a component in specialized ceramics and electronics. This comparative guide underscores the critical role that fundamental chemical principles play in determining the macroscopic properties and, consequently, the technological applications of advanced materials.
References
-
High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). WOBO. Retrieved January 12, 2026, from [Link]
-
Boron nitride - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hexagonal Boron Nitride Nanosheets: Properties, Preparation and Applications in Thermal Management - MDPI. (2026, January 12). Retrieved January 12, 2026, from [Link]
-
NSM Archive - Boron Nitride (BN) - Thermal properties. (n.d.). Retrieved January 12, 2026, from [Link]
-
High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Stanford Advanced Materials. Retrieved January 12, 2026, from [Link]
-
Boron Nitride Melting Point - Technical Info - Unipretec Ceramic Technology. (2023, November 22). Retrieved January 12, 2026, from [Link]
-
What is barium nitride? - Quora. (2016, February 1). Retrieved January 12, 2026, from [Link]
-
Barium Nitride Formula - GeeksforGeeks. (2025, July 23). Retrieved January 12, 2026, from [Link]
-
High-Performance Barium Nitride (Ba3N2) - Superior Thermal Stability and Ionic Conductivity. (n.d.). Advanced Engineering Materials. Retrieved January 12, 2026, from [Link]
-
barium nitride. (n.d.). WebQC. Retrieved January 12, 2026, from [Link]
-
Barium Nitride Formula - GeeksforGeeks. (2025, July 23). Retrieved January 12, 2026, from [Link]
-
The thermal conductivity and melting point of boron nitride - Heeger Materials. (n.d.). Retrieved January 12, 2026, from [Link]
-
Boron Nitride | Machinable Ceramic Grades & Properties. (n.d.). Precision Ceramics. Retrieved January 12, 2026, from [Link]
-
Refined Phase Diagram of Boron Nitride | The Journal of Physical Chemistry B. (n.d.). Retrieved January 12, 2026, from [Link]
-
Boron Nitride (BN) - Properties and Information on Boron Nitride - AZoM. (2001, February 12). Retrieved January 12, 2026, from [Link]
-
The phase diagram of boron nitride and the region of cBN... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
What is barium nitride? - Quora. (2016, February 1). Retrieved January 12, 2026, from [Link]
-
Melting of Cubic Boron Nitride Nanoparticles: A Molecular Dynamics Study Extended Abstract. (n.d.). Retrieved January 12, 2026, from [Link]
-
Atomically Thin Boron Nitride: Unique Properties and Applications - arXiv. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation, Crystal Structure, and Properties of Barium Pernitride, BaN2 - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring the Thermal Properties of Hot Pressed Boron Nitride - AZoM. (2024, September 11). Retrieved January 12, 2026, from [Link]
-
Boron nitride nanomaterials for thermal management applications - PubMed. (2015, May 18). Retrieved January 12, 2026, from [Link]
-
The Role of Boron Nitride Particles on Thermal Conductivity, Transverse Strength and Surface Hardness of Heat Cure Acrylic Resin - ResearchGate. (2025, August 9). Retrieved January 12, 2026, from [Link]
-
Boron Nitride: The Game-Changing Material for Thermal Management. (n.d.). Advanced Ceramic Materials. Retrieved January 12, 2026, from [Link]
-
Cubic Boron Nitride and Its Hardness - Nanografi Advanced Materials. (2021, July 8). Retrieved January 12, 2026, from [Link]
-
Boron Nitride for Thermal Management - Momentive Technologies. (2024, January 15). Retrieved January 12, 2026, from [Link]
-
Hexagonal Boron Nitride (BN) - MakeItFrom.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Thermal Decomposition of Barium Nitrite - Zenodo. (2022, April 28). Retrieved January 12, 2026, from [Link]
-
Barium nitrite - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Barium Nitride | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 12, 2026, from [Link]
-
State true or false. The thermal decomposition reaction of Ba ( N 3 ) 2 is as follows. (n.d.). Toppr. Retrieved January 12, 2026, from [Link]
-
The Temperature Dependence of the Hexagonal Boron Nitride Oxidation Resistance, Insights from First−Principle Computations - MDPI. (2023, March 14). Retrieved January 12, 2026, from [Link]
-
What happens when barium nitrate is heated? - Quora. (2020, December 30). Retrieved January 12, 2026, from [Link]
-
What happens on thermal decomposition of Baleft N3 class 10 chemistry CBSE - Vedantu. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. etamu.edu [etamu.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. Thermal Stability of all Alkaline Earth | Class Eleven Chemistry [askmattrab.com]
- 8. Pressure-induced stability and polymeric nitrogen in alkaline earth metal N-rich nitrides (XN 6 , X = Ca, Sr and Ba): a first-principles study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01631H [pubs.rsc.org]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Barium Nitride (Ba₃N₂) Waste
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of barium nitride (Ba₃N₂). As a laboratory professional, your safety and environmental compliance are paramount. This document moves beyond a simple checklist to explain the chemical principles behind each step, ensuring a thorough understanding of the process. Barium nitride presents a dual hazard: it is a highly water-reactive substance and contains barium, a toxic heavy metal regulated by the EPA.[1][2][3] Adherence to this procedure is critical for mitigating risks and ensuring regulatory compliance.
Hazard Assessment and Pre-Disposal Safety
Before handling barium nitride for any purpose, including disposal, a thorough understanding of its hazards is essential.
1.1. Primary Hazards
-
Reactivity: Barium nitride is classified as a water-reactive chemical.[1][2] It reacts vigorously with water or moisture in the air to produce barium hydroxide (Ba(OH)₂) and ammonia (NH₃), a toxic and flammable gas.[4][5][6] The balanced chemical reaction is:
-
Toxicity: Barium nitride is harmful if swallowed or inhaled.[1][9] All soluble barium compounds are toxic, and barium is regulated as a hazardous substance by the EPA.[3][10]
1.2. Required Engineering Controls
-
Fume Hood/Glove Box: All handling and disposal procedures must be conducted in a certified chemical fume hood or an inert atmosphere glove box to control the release of toxic ammonia gas and prevent contact with atmospheric moisture.[2]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible. Fire extinguishers suitable for reactive metal fires (e.g., Class D, dry sand, or soda ash) must be available. Do not use water-based extinguishers. [3][11]
1.3. Personal Protective Equipment (PPE)
A risk assessment mandates the following PPE for handling barium nitride:
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles and a face shield are required.[9][12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) for incidental contact. For extended handling, consider heavier gloves or double-gloving.[9]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[13]
Waste Characterization and Classification
Proper classification is the first step in compliant hazardous waste disposal. Barium nitride waste is subject to federal regulations under the Resource Conservation and Recovery Act (RCRA).
The U.S. Environmental Protection Agency (EPA) classifies this waste with the following codes:
-
D003 (Reactivity): This code is assigned because the material reacts with water to generate toxic gases.[14][15]
-
D005 (Barium): This code is for wastes containing barium above the regulatory threshold, making them toxic.[10]
All containers used for the accumulation of barium nitride waste must be labeled "Hazardous Waste" and include these waste codes.
| Property | Value / Information | Source(s) |
| Chemical Formula | Ba₃N₂ | [4] |
| CAS Number | 12047-79-9 | [16][17] |
| Primary Hazard | Water-Reactive | [1][2] |
| GHS Statements | Harmful if swallowed, Harmful if inhaled | [1] |
| EPA Waste Codes | D003 (Reactivity), D005 (Barium) | [10][15] |
| Reaction Products | Barium Hydroxide (Ba(OH)₂) & Ammonia (NH₃) | [5][6][18] |
Step-by-Step Disposal Protocol
This protocol details a controlled neutralization (quenching) process to render barium nitride non-reactive, followed by precipitation to immobilize the toxic barium. This procedure must be performed in a chemical fume hood.
Part A: Preparation
-
Assemble Materials: Gather all necessary equipment: a three-necked flask, an addition funnel, a magnetic stirrer and stir bar, a nitrogen or argon gas line, and beakers.
-
Prepare Cooling Bath: Prepare an ice-water bath to manage the exothermic reaction.[12]
-
Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) to displace air and moisture.[2]
Part B: Controlled Neutralization (Quenching)
The goal is to slowly react the barium nitride, controlling the rate of ammonia gas evolution and heat generation.
-
Create Slurry: Carefully transfer the solid barium nitride waste into the flask. Add a dry, non-reactive solvent (e.g., toluene) to create a stirrable slurry. The solvent helps dissipate heat.
-
Slow Addition of Protic Solvent: Fill the addition funnel with a less reactive protic solvent, such as isopropanol.
-
Initiate Quenching: Place the flask in the ice bath. Begin stirring the slurry and add the isopropanol dropwise from the addition funnel. A vigorous reaction may occur. Control the addition rate to keep the reaction manageable.
-
Complete Hydrolysis: Once the addition of isopropanol is complete and the initial reaction has subsided, slowly add water dropwise to ensure all barium nitride has been hydrolyzed. Continue stirring for several hours to ensure the reaction is complete. The resulting mixture contains soluble barium hydroxide.
Part C: Precipitation of Barium
To render the waste stream less toxic, the soluble barium hydroxide is converted to highly insoluble barium sulfate (BaSO₄), which is significantly less hazardous.[19][20]
-
Prepare Sulfate Solution: In a separate beaker, prepare a 10% solution of sodium sulfate or a 1M solution of sulfuric acid.
-
Precipitate Barium Sulfate: Slowly add the sulfate solution to the reaction mixture while stirring. A white precipitate of barium sulfate will form. Add an excess of the sulfate solution to ensure all barium has precipitated.
-
Filtration: Separate the solid barium sulfate from the liquid using vacuum filtration.
Part D: Final Waste Segregation
You now have two distinct waste streams that must be managed separately.
-
Solid Waste: The filtered solid is primarily barium sulfate. Although much less toxic, it should be collected in a container labeled "Hazardous Waste - Barium Sulfate" and disposed of through a certified hazardous waste vendor.[20][21]
-
Liquid Waste: The liquid filtrate is an aqueous solution that may contain residual ammonia and salts. Neutralize its pH with a suitable acid or base.[19] Collect this liquid in a container labeled "Hazardous Waste - Aqueous Waste" for professional disposal.
-
Contaminated Materials: All contaminated items (gloves, filter paper, etc.) must be collected in a designated solid hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for managing barium nitride waste.
Sources
- 1. materion.com [materion.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. nj.gov [nj.gov]
- 4. Barium Nitride Formula - GeeksforGeeks [geeksforgeeks.org]
- 5. Solved Barium nitride (Ba3N2) and water (H2O) react to | Chegg.com [chegg.com]
- 6. brainly.com [brainly.com]
- 7. (Solved) - Barium nitride (Ba 3 N 2 ) and water (H 2 O) react to produce... (1 Answer) | Transtutors [transtutors.com]
- 8. youtube.com [youtube.com]
- 9. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]
- 10. wku.edu [wku.edu]
- 11. uh.edu [uh.edu]
- 12. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. echemi.com [echemi.com]
- 17. strem.com [strem.com]
- 18. heegermaterials.com [heegermaterials.com]
- 19. umkc.edu [umkc.edu]
- 20. 1sthcc.com [1sthcc.com]
- 21. eng-tips.com [eng-tips.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Barium Nitride (Ba₃N₂)
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Barium Nitride (Ba₃N₂). Our commitment is to furnish you with in-depth, field-proven insights that extend beyond the product, ensuring your safety and the integrity of your research. This document is structured to provide a deep, causal understanding of the necessary precautions, handling protocols, and disposal methods for Barium Nitride.
Understanding the Inherent Risks of Barium Nitride
Barium nitride is a water-reactive inorganic compound that demands meticulous handling due to its inherent chemical properties.[1] Direct contact with moisture, including ambient humidity, can lead to a vigorous reaction, producing ammonia gas and barium hydroxide. This reactivity, coupled with the toxicity of barium compounds, necessitates a robust personal protective equipment (PPE) strategy.
Key Hazards:
-
Toxicity: Barium nitride is harmful if swallowed or inhaled.[1][2][3] Ingestion or inhalation of barium compounds can lead to a range of adverse health effects.
-
Reactivity: It is classified as a water-reactive substance.[1] Contact with water produces flammable and toxic ammonia gas.
-
Irritation: The dust of barium nitride can cause irritation to the skin, eyes, and respiratory tract.[1]
| Hazard | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed.[1][3] | Ingestion |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] | Inhalation of dust |
| Skin Corrosion/Irritation | Dust may cause skin irritation. | Skin contact |
| Eye Damage/Irritation | Dust can cause serious eye irritation. | Eye contact |
| Reactivity | Reacts with water to release ammonia gas. | Contact with moisture |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is critical when handling Barium Nitride. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or rubber gloves.[4][5] | To prevent skin contact with the irritant powder. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][6] | Goggles provide a seal against dust particles. A face shield offers an additional layer of protection against accidental splashes or generation of aerosols.[6] |
| Respiratory Protection | A NIOSH-approved respirator with P100 (USA) or P3 (EU) particulate filters.[4] | Essential for preventing the inhalation of harmful barium nitride dust.[1] The high-efficiency particulate filters are necessary to capture fine particles. |
| Body Protection | A flame-retardant lab coat or coveralls.[7] | To protect skin and personal clothing from contamination with barium nitride dust. |
| Foot Protection | Closed-toe shoes.[4] | A standard laboratory practice to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is paramount. The following protocol is designed to minimize exposure and mitigate risks during the handling of Barium Nitride.
Preparation and Engineering Controls
-
Designated Area: All work with Barium Nitride must be conducted in a designated area, such as a chemical fume hood or a glovebox, to control dust and potential gas release.
-
Inert Atmosphere: Due to its water reactivity, handling should ideally occur under an inert atmosphere (e.g., argon or nitrogen) within a glovebox.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[8]
-
Spill Kit: Have a spill kit specifically for reactive metal compounds readily available. This should include an inert absorbent material like sand or a specialized powder. Do not use water.
Handling Procedure
Caption: Barium Nitride Handling Workflow
Step-by-Step Protocol
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Inert Environment: If using a glovebox, ensure the atmosphere is purged and maintained with an inert gas.
-
Weighing and Transfer:
-
Use a tared, sealed container for weighing to minimize dust exposure.
-
Utilize tools such as a powder spatula to carefully transfer the material. Avoid any actions that could generate dust clouds.
-
-
Reaction Setup: If using in a reaction, add the Barium Nitride slowly and in a controlled manner to the reaction vessel.
-
Storage: When not in use, store Barium Nitride in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Decontamination: After handling, decontaminate the work surface with a suitable non-aqueous solvent.
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination. Disposable items should be placed in a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan: Responsible Waste Management
Improper disposal of Barium Nitride can pose a significant environmental and safety hazard. A clear and compliant disposal plan is not just a recommendation; it is a requirement.
Caption: Barium Nitride Disposal Workflow
Waste Segregation and Storage
-
Dedicated Waste Container: All solid waste contaminated with Barium Nitride, including disposable PPE, weighing papers, and contaminated absorbents, must be collected in a clearly labeled, sealed, and non-reactive container.
-
No Aqueous Waste: Under no circumstances should Barium Nitride waste be mixed with aqueous waste streams due to its reactivity with water.
Disposal Procedure
-
Hazardous Waste Classification: Barium Nitride waste is classified as hazardous waste.
-
Licensed Disposal: The disposal of this material must be handled by a licensed and qualified hazardous waste disposal company.[8]
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.[1][8]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate Barium Nitride into your research endeavors, secure in the knowledge that you are protected and in compliance with the highest safety standards.
References
-
Materion. (2019). Safety Data Sheet - Barium Nitride (Ba3N2). [Link]
-
Materion. (2024). SDS EU - Barium Nitride (Ba3N2). [Link]
-
National Center for Biotechnology Information. (n.d.). Barium nitride (Ba3N2). PubChem. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Barium Nitrate. [Link]
-
ACS Material. (2021). Safety Data Sheet - Titanium Nitride. [Link]
-
LDY CDN. (2015). Material Safety Data Sheet - Barium Nitride. [Link]
-
University of Illinois. (n.d.). Personal Protective Equipment. Division of Research Safety. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Barium Nitrate. [Link]
-
Junyuan Petroleum Group. (2023). Safety Precautions and Regulations for Barium Nitrate. [Link]
-
Oregon.gov. (2020). Material Safety Data Sheet. [Link]
Sources
- 1. materion.com [materion.com]
- 2. materion.com [materion.com]
- 3. Barium nitride (Ba3N2) | Ba3N2 | CID 15251597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rororwxhoilrmr5q.ldycdn.com [rororwxhoilrmr5q.ldycdn.com]
- 5. nj.gov [nj.gov]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. oregon.gov [oregon.gov]
- 8. Safety Precautions and Regulations for Barium Nitrate - SUNWAY [jysunway.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
